molecular formula C14H21ClN2O3 B144865 SDZ 205-557 CAS No. 137196-67-9

SDZ 205-557

货号: B144865
CAS 编号: 137196-67-9
分子量: 300.78 g/mol
InChI 键: FFNWMBDISAYHDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester is a methoxybenzoic acid.

属性

IUPAC Name

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3/h8-9H,4-7,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNWMBDISAYHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160102
Record name 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137196-67-9
Record name 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137196679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Dual Antagonistic Action of SDZ 205-557 at Serotonin 5-HT3 and 5-HT4 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of SDZ 205-557, a potent antagonist of both 5-HT3 and 5-HT4 serotonin receptors. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile and experimental basis of this compound's activity.

Core Mechanism of Action

This compound, chemically identified as 2-methoxy-4-amino-5-chloro-benzoic acid 2-(diethylamino)ethyl ester, exerts its pharmacological effects through competitive antagonism at both 5-HT3 and 5-HT4 receptors.[1][2] This dual antagonism modulates a variety of physiological processes, including gastrointestinal motility, smooth muscle contraction, and neuronal signaling.[3] While exhibiting similar affinity for both receptor subtypes, its apparent selectivity can vary depending on the tissue and species due to differences in receptor characteristics.[1][2]

Antagonism of the 5-HT4 Receptor

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gαs subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Emerging evidence also points to a G-protein-independent signaling pathway for the 5-HT4 receptor, which involves the activation of Src tyrosine kinase and the downstream extracellular signal-regulated kinase (ERK) pathway.

This compound acts as a surmountable antagonist at the 5-HT4 receptor, competitively blocking the binding of serotonin and other 5-HT4 agonists.[1] This blockade prevents the conformational change in the receptor necessary for G-protein activation and downstream signaling. The functional consequence is the inhibition of 5-HT4-mediated physiological responses, such as smooth muscle relaxation in the rat esophagus and tachycardia.[1]

Antagonism of the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel. The binding of serotonin to the 5-HT3 receptor directly opens the channel, allowing for the rapid influx of cations (primarily Na+ and K+) and leading to depolarization of the cell membrane. This mechanism is crucial for rapid synaptic transmission in the central and peripheral nervous systems.

This compound competitively binds to the 5-HT3 receptor, thereby preventing serotonin from opening the ion channel.[1] This antagonistic action blocks the rapid, excitatory signaling mediated by 5-HT3 receptors, which is implicated in processes such as nausea and vomiting.[3]

Quantitative Pharmacological Data

The affinity and functional antagonism of this compound have been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data.

Receptor Assay Type Tissue/Cell Line Species Parameter Value Reference
5-HT4Functional Assay (Adenylyl Cyclase Stimulation)HippocampusGuinea PigpA27.5[1][2]
5-HT4Functional Assay (Relaxation)Esophagus (carbachol-contracted)RatpA27.3[1][2]
5-HT4Functional Assay (Relaxation vs. (R)-zacopride)Esophagus (carbachol-contracted)RatpA26.4[1][2]
5-HT4Functional Assay (Tachycardia)AtriaPigletpA27.3[4]
5-HT3Functional AssayIleumGuinea PigpA26.2[1][2]
5-HT3Radioligand Binding ([3H]-quipazine)NG108-15 Cells-pKi6.9[1][2]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant.

In Vivo Parameter Model Species Parameter Value Reference
Half-life of inhibitory response (5-HT4-mediated tachycardia)Anesthetized, vagotomized micropigMicropig23 minutes[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.

5-HT4 Receptor Signaling Pathways and Antagonism by this compound.

Functional_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis TissuePrep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) Mounting Mount in Organ Bath with Physiological Solution TissuePrep->Mounting Equilibration Equilibration Period Mounting->Equilibration Antagonist Incubate with this compound (or vehicle) Equilibration->Antagonist Agonist Cumulative Addition of 5-HT Agonist Antagonist->Agonist Response Measure Physiological Response (e.g., Muscle Contraction/Relaxation) Agonist->Response CRC Construct Concentration- Response Curves Response->CRC Schild Schild Plot Analysis CRC->Schild pA2 Determine pA2 Value Schild->pA2

Generalized Workflow for In Vitro Functional Assays.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_separation Separation and Counting cluster_analysis Data Analysis MembranePrep Prepare Cell Membranes (e.g., NG108-15 cells) Incubation Incubate Membranes with: - Radioligand (e.g., [3H]-quipazine) - Varying concentrations of this compound MembranePrep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting CompetitionCurve Generate Competition Binding Curve Counting->CompetitionCurve IC50 Determine IC50 Value CompetitionCurve->IC50 pKi Calculate pKi Value IC50->pKi

References

SDZ 205-557: A Technical Guide to a Selective 5-HT₄ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SDZ 205-557, a key pharmacological tool for studying the 5-hydroxytryptamine-4 (5-HT₄) receptor. This document details its binding affinity, functional antagonism, selectivity profile, and the experimental protocols used for its characterization.

Introduction

This compound, with the chemical name 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester, is a potent and selective antagonist of the 5-HT₄ receptor.[1][2] It has been instrumental in elucidating the physiological and pathological roles of this receptor, which is implicated in gastrointestinal motility and cognitive functions.[3] Understanding the pharmacological profile of this compound is crucial for its effective use in preclinical research.

Pharmacological Profile

Binding Affinity and Functional Antagonism

This compound exhibits competitive antagonism at the 5-HT₄ receptor. Its potency has been determined in various in vitro functional assays, where it has been shown to inhibit the effects of 5-HT₄ receptor agonists. The affinity of this compound is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

PreparationAgonistpA₂ ValueSchild SlopeReference
Guinea-pig hippocampus5-carboxamidotryptamine7.50.81[1]
Rat carbachol-contracted oesophagus5-HT7.3Not Reported[1]
Guinea-pig ileum (non-stimulated)5-HT7.4Not Reported[2]
Guinea-pig ileum (non-stimulated)5-methoxytryptamine7.4Not Reported[2]
Guinea-pig ileum (non-stimulated)Renzapride7.6 (apparent)Not Reported[2]
Guinea-pig ileum (non-stimulated)Zacopride6.8Not Reported[2]
Selectivity Profile

While this compound is a potent 5-HT₄ receptor antagonist, it also displays affinity for the 5-HT₃ receptor.[1] However, it is reported to be devoid of substantial affinity for 5-HT₁, 5-HT₂, α₁, α₂, and opiate (μ) receptors, with pKD values below 5.6 for these sites.[2]

ReceptorTissue/Cell LinepA₂/Affinity ValueReference
5-HT₄Guinea-pig hippocampus7.5[1]
5-HT₃Guinea-pig ileum6.2[1]
5-HT₃NG108-15 cells ([³H]-quipazine binding)6.9[1]

Signaling Pathways of the 5-HT₄ Receptor

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This in turn activates Protein Kinase A (PKA). Additionally, there is evidence for a G-protein-independent signaling pathway involving the activation of Src tyrosine kinase.[4] this compound, as an antagonist, blocks the initiation of these signaling cascades by preventing agonist binding.

Gs_Coupled_Signaling_Pathway cluster_membrane Plasma Membrane receptor 5-HT₄ Receptor Gs Gαs Protein receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts agonist 5-HT (Agonist) agonist->receptor Binds antagonist This compound (Antagonist) antagonist->receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates response Cellular Response PKA->response Phosphorylates Targets

Canonical Gs-protein coupled signaling pathway of the 5-HT₄ receptor.

G_Protein_Independent_Signaling cluster_membrane Plasma Membrane receptor 5-HT₄ Receptor Src Src Tyrosine Kinase receptor->Src Directly Activates agonist 5-HT (Agonist) agonist->receptor Binds antagonist This compound (Antagonist) antagonist->receptor Blocks ERK ERK Pathway Src->ERK Activates response Cellular Response ERK->response Leads to

G-protein independent signaling of the 5-HT₄ receptor via Src kinase.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of 5-HT₄ receptor antagonists like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for the 5-HT₄ receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ antagonist)

  • Membrane Preparation: Homogenates from tissues or cells expressing 5-HT₄ receptors (e.g., guinea-pig striatum)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold assay buffer

  • Non-specific binding control: A high concentration of an unlabeled 5-HT₄ ligand (e.g., unlabeled GR113808)

  • Test Compound: this compound at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail and counter

Procedure:

  • Incubation: In assay tubes, combine the membrane preparation, [³H]-GR113808 (at a concentration close to its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the unlabeled competitor.

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the mixture through the pre-soaked glass fiber filters under vacuum.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep Membrane Preparation (5-HT₄ expressing cells/tissue) incubation Incubation - Membrane - [³H]-GR113808 - this compound (varying conc.) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Washing (Removes unbound radioligand) filtration->washing counting Scintillation Counting (Quantifies bound radioactivity) washing->counting analysis Data Analysis (Determine IC₅₀ and Ki) counting->analysis

Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Accumulation

This assay measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing 5-HT₄ receptors.

Materials:

  • Cells: A cell line stably expressing the 5-HT₄ receptor (e.g., HEK293 cells)

  • 5-HT₄ Agonist: e.g., Serotonin or a selective agonist

  • Test Compound: this compound at various concentrations

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to attach overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and add stimulation buffer containing various concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the 5-HT₄ agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Incubation: Incubate for a specific duration to allow for cAMP production (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate an inhibition curve and determine the IC₅₀. For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of this compound to determine the pA₂ value.

Schild_Analysis_Logic start Agonist Dose-Response Curve (Control) add_antagonist Add Fixed Concentrations of This compound start->add_antagonist repeat_curves Generate Multiple Agonist Dose-Response Curves add_antagonist->repeat_curves measure_shift Measure Rightward Shift (Dose Ratio) repeat_curves->measure_shift plot Schild Plot log(Dose Ratio - 1) vs. log[Antagonist] measure_shift->plot pA2 Determine pA₂ (x-intercept) plot->pA2

Logical workflow for determining pA₂ via Schild analysis.

Conclusion

This compound remains a valuable pharmacological tool for investigating the 5-HT₄ receptor. Its well-characterized antagonist properties at this receptor, despite some affinity for the 5-HT₃ receptor, allow for the targeted study of 5-HT₄-mediated physiological processes. The detailed experimental protocols provided in this guide offer a foundation for the consistent and accurate in vitro characterization of this compound and other novel 5-HT₄ receptor ligands. Careful consideration of its selectivity profile is recommended for the precise interpretation of experimental results.

References

Pharmacological Profile of SDZ 205-557: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 205-557, with the chemical name 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate, is a potent and selective antagonist of serotonin (5-HT) receptors, specifically targeting the 5-HT3 and 5-HT4 subtypes.[1][2][3] Its pharmacological activity has been characterized across a range of in vitro and in vivo models, demonstrating its utility as a research tool for elucidating the physiological roles of these serotonin receptor subtypes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional antagonism in various tissues, and the detailed methodologies employed in these characterizations.

Receptor Binding and Functional Antagonism

This compound exhibits notable affinity for both 5-HT3 and 5-HT4 receptors, acting as a competitive antagonist at these sites.[1] The compound has been shown to be largely devoid of significant affinity for other receptor types, including 5-HT1, 5-HT2, alpha-1, alpha-2, and mu-opiate receptors, with pKD values below 5.6 for these off-target sites.

Quantitative Analysis of Receptor Affinity and Antagonist Potency

The antagonist properties of this compound have been quantified in various experimental systems. The following tables summarize the key affinity (pKi) and potency (pA2) values reported in the literature. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Table 1: 5-HT4 Receptor Antagonist Potency of this compound

Tissue/PreparationAgonistParameterValueReference
Guinea Pig Hippocampus5-CarboxamidotryptaminepA27.5[1]
Guinea Pig Ileum (non-stimulated)5-HT / 5-MethoxytryptaminepA27.4
Guinea Pig Ileum (non-stimulated)Renzapride"apparent" pA27.6
Guinea Pig Ileum (non-stimulated)ZacopridepA26.8
Rat Oesophagus (carbachol-contracted)5-HTpA27.3[1]
Rat Oesophagus (carbachol-contracted)(R)-ZacopridepA26.4[1]
Human Jejunal MucosaEndogenous 5-HT (stroking-induced)Estimated pA27.8

Table 2: 5-HT3 Receptor Affinity of this compound

Tissue/PreparationRadioligandParameterValueReference
NG108-15 Cells[3H]-QuipazinepKi6.9[1]
Guinea Pig Ileum-pA26.2[1]

Signaling Pathways

The primary mechanism of action of this compound at 5-HT4 receptors involves the blockade of the canonical Gs-protein coupled signaling cascade. Activation of 5-HT4 receptors by an agonist typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). By competitively binding to the 5-HT4 receptor, this compound prevents this signaling cascade from being initiated by serotonin or other 5-HT4 agonists.

Gs_Signaling_Pathway Agonist 5-HT Agonist Receptor 5-HT4 Receptor Agonist->Receptor Activates SDZ_205_557 This compound SDZ_205_557->Receptor Blocks Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

5-HT4 Receptor Gs-Protein Coupled Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptors

This protocol is based on the methodology used for determining the affinity of compounds for the 5-HT3 receptor in NG108-15 neuroblastoma-glioma cells.

  • Cell Culture and Membrane Preparation:

    • NG108-15 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal calf serum and antibiotics.

    • Cells are harvested and a crude membrane fraction is prepared by centrifugation and resuspension in a Tris buffer (e.g., 20 mM Tris, pH 7.5) containing NaCl (e.g., 154 mM).

    • The cell suspension is then homogenized using a Polytron homogenizer.

  • Binding Assay:

    • The prepared membranes are incubated with the radioligand, [3H]-quipazine, at a final concentration of 2-4 nM.

    • The incubation is performed in the presence and absence of competing unlabeled ligands (including various concentrations of this compound) to determine displacement.

    • Non-specific binding is determined in the presence of a high concentration of a potent 5-HT3 antagonist (e.g., 10 µM MDL 72222).

    • The incubation is carried out at 37°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing to separate bound and free radioligand.

    • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Cell_Culture Culture NG108-15 Cells Start->Cell_Culture Membrane_Prep Prepare Cell Membranes (Homogenization) Cell_Culture->Membrane_Prep Incubation Incubate Membranes with [3H]-Quipazine & this compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 -> pKi) Counting->Analysis End End Analysis->End

Workflow for 5-HT3 Receptor Radioligand Binding Assay.
Adenylyl Cyclase Activation Assay in Guinea Pig Hippocampus

This functional assay measures the ability of this compound to antagonize 5-HT4 receptor-mediated stimulation of adenylyl cyclase.

  • Tissue Preparation:

    • Hippocampi are dissected from guinea pigs.

    • A membrane preparation is prepared by homogenization in a suitable buffer.

  • Adenylyl Cyclase Assay:

    • The hippocampal membranes are incubated in the presence of a 5-HT4 receptor agonist (e.g., 0.4 µM 5-carboxamidotryptamine) to stimulate adenylyl cyclase activity.

    • The assay is performed in the presence of varying concentrations of this compound to determine its antagonistic effect.

    • The reaction mixture typically contains ATP (the substrate for adenylyl cyclase), GTP (required for G-protein activation), and a phosphodiesterase inhibitor (to prevent the breakdown of cAMP).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The amount of cAMP produced is quantified, often using a competitive protein binding assay or by measuring the conversion of radiolabeled ATP to radiolabeled cAMP.

  • Data Analysis:

    • Concentration-response curves for the agonist are generated in the absence and presence of different concentrations of this compound.

    • The rightward shift of the agonist concentration-response curve caused by this compound is used to calculate the pA2 value using a Schild plot analysis. A Schild slope close to 1 is indicative of competitive antagonism.

Isolated Guinea Pig Ileum Contractility Assay

This classic pharmacology preparation is used to assess the functional antagonism of this compound at both 5-HT3 and 5-HT4 receptors.

  • Tissue Preparation:

    • A segment of the guinea pig ileum is isolated and the longitudinal muscle with the myenteric plexus attached is prepared.

    • The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • The tissue is placed under a resting tension and allowed to equilibrate.

  • Contraction Measurement:

    • For 5-HT4 receptor-mediated responses, the tissue is typically in a non-stimulated state, and the contractile response to a 5-HT4 agonist (e.g., 5-HT, 5-methoxytryptamine) is measured.

    • For 5-HT3 receptor-mediated responses, the contractile response to a 5-HT3 agonist is measured.

    • Cumulative concentration-response curves to the agonist are generated in the absence and presence of various concentrations of this compound.

    • Contractions are measured isometrically using a force transducer.

  • Data Analysis:

    • The antagonistic effect of this compound is quantified by determining the pA2 value from the rightward shift of the agonist concentration-response curves, as described for the adenylyl cyclase assay.

In Vivo Activity

In vivo studies in anesthetized, vagotomized micropigs have shown that this compound can produce a transient blockade of 5-HT4-mediated tachycardia.[1] This effect was short-lived, with a half-life of the inhibitory response of 23 minutes, compared to 116 minutes for the 5-HT3/4 antagonist tropisetron.[1] This suggests that the duration of action of this compound in vivo may be a limiting factor for its use in certain experimental paradigms.

Conclusion

This compound is a well-characterized antagonist with comparable affinity for both 5-HT3 and 5-HT4 receptors. Its utility as a selective pharmacological tool is evident from its widespread use in in vitro studies to define the roles of these receptors in various physiological processes. The detailed experimental protocols provided in this guide offer a framework for researchers utilizing this compound in their investigations. However, users should be mindful of its dual antagonism and its relatively short duration of action in vivo when designing and interpreting experiments.

References

An In-Depth Technical Guide to the Affinity of SDZ 205-557 for 5-HT3 versus 5-HT4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of the compound SDZ 205-557 for serotonin (5-HT) receptor subtypes 3 and 4. The document summarizes key quantitative data, details the experimental methodologies used for these determinations, and visualizes the relevant biological and experimental pathways.

Core Data Presentation: Affinity of this compound for 5-HT3 and 5-HT4 Receptors

This compound exhibits comparable affinity for both 5-HT3 and 5-HT4 receptors, a crucial consideration for its use as a research tool.[1] The following table summarizes the quantitative data from key in vitro studies, providing a direct comparison of its potency at these two receptor subtypes.

ReceptorPreparationAssay TypeAffinity MeasureValueCalculated Ki (nM)Reference
5-HT4 Guinea-pig hippocampusFunctional (Adenylyl Cyclase Assay)pA27.531.6[1]
5-HT3 NG108-15 cellsBinding ([3H]-quipazine)pKi6.9125.9[1]
5-HT3 Guinea-pig ileumFunctionalpA26.2631.0[1]

Note on Affinity Conversion:

  • The pA2 value from the functional assay for the 5-HT4 receptor is an indicator of antagonist potency. For a competitive antagonist where the Schild plot slope is approximately 1, the pA2 is equivalent to the pKB (the negative logarithm of the equilibrium dissociation constant for the antagonist). The KB is conceptually similar to the Ki. Therefore, Ki was estimated from pA2 using the formula: Ki = 10(-pA2) M.

  • The pKi value from the binding assay for the 5-HT3 receptor was converted to Ki using the formula: Ki = 10(-pKi) M.

Signaling Pathways

To understand the functional implications of this compound's interaction with these receptors, it is essential to visualize their distinct signaling mechanisms.

5-HT3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5-HT3_Receptor Binds Cations Na+, Ca2+ 5-HT3_Receptor->Cations Channel Opens Depolarization Depolarization Cations->Depolarization Influx Cellular_Response Cellular Response (e.g., Neuronal Excitation) Depolarization->Cellular_Response

5-HT3 Receptor Signaling Pathway

5-HT4_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT4_Receptor 5-HT4 Receptor (GPCR) Serotonin->5-HT4_Receptor Binds G_Protein Gs Protein 5-HT4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Neurotransmission) PKA->Cellular_Response Phosphorylates Targets

5-HT4 Receptor Signaling Pathway

Experimental Protocols

The affinity values presented were determined through distinct experimental methodologies for each receptor subtype.

5-HT3 Receptor Affinity Determination (Radioligand Binding Assay)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor, based on the methodology used with NG108-15 cells.[1]

1. Membrane Preparation:

  • Cell Culture: NG108-15 (neuroblastoma-glioma hybrid) cells, known to endogenously express 5-HT3 receptors, are cultured to confluency.

  • Homogenization: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded.

  • Washing: The membrane pellet is resuspended in fresh buffer and the centrifugation step is repeated to wash away cytosolic components.

  • Final Preparation: The final membrane pellet is resuspended in a binding buffer and the protein concentration is determined using a standard protein assay (e.g., BCA or Bradford). Membranes are stored at -80°C until use.

2. Competitive Binding Assay:

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled 5-HT3 receptor ligand (e.g., [3H]-quipazine), and varying concentrations of the unlabeled competitor compound (this compound).

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (e.g., from NG108-15 cells) Start->Prepare_Membranes Incubate Incubate: Membranes + [3H]-Radioligand + Competitor (this compound) Prepare_Membranes->Incubate Filter_Wash Rapid Filtration & Washing (Separate Bound from Free) Incubate->Filter_Wash Count Scintillation Counting (Quantify Bound Radioactivity) Filter_Wash->Count Analyze Data Analysis: Determine IC50 Calculate Ki Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
5-HT4 Receptor Affinity Determination (Functional Assay)

This protocol describes a functional assay measuring the inhibition of 5-HT-stimulated adenylyl cyclase activity to determine the antagonist potency (pA2) of this compound at the 5-HT4 receptor, based on the methodology used with guinea-pig hippocampal tissue.[1]

1. Tissue Preparation:

  • Dissection: The hippocampus is dissected from the brain of a guinea pig.

  • Homogenization: The tissue is homogenized in an ice-cold buffer.

  • Membrane Preparation: A crude membrane fraction is prepared by centrifugation, similar to the process described for the binding assay.

2. Adenylyl Cyclase Activity Assay:

  • Assay Components: The assay mixture contains the hippocampal membranes, ATP (the substrate for adenylyl cyclase), a GTP analog (as G-proteins require GTP for activation), a phosphodiesterase inhibitor (to prevent the breakdown of the product, cAMP), a 5-HT4 receptor agonist (e.g., 5-carboxamidotryptamine or 5-HT) to stimulate the enzyme, and varying concentrations of the antagonist (this compound).

  • Incubation: The reaction is initiated by the addition of the membrane preparation and incubated at a physiological temperature (e.g., 37°C) for a defined period.

  • Termination: The reaction is stopped, typically by heating or the addition of an acid.

  • cAMP Quantification: The amount of cyclic AMP (cAMP) produced is measured, often using a competitive binding assay (e.g., a radioimmunoassay or an enzyme-linked immunosorbent assay).

  • Data Analysis (Schild Analysis):

    • Concentration-response curves for the 5-HT4 agonist are generated in the absence and presence of different fixed concentrations of this compound.

    • The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the molar concentration of the antagonist (this compound).

    • For a competitive antagonist, this plot should be linear with a slope of 1. The pA2 value is determined from the x-intercept of the Schild regression line.

Functional_Assay_Logical_Flow Agonist 5-HT4 Agonist Receptor 5-HT4 Receptor Agonist->Receptor Stimulates AC_Activation Adenylyl Cyclase Activation Receptor->AC_Activation Antagonist This compound Antagonist->Receptor Blocks cAMP_Production cAMP Production AC_Activation->cAMP_Production Measure_cAMP Measure [cAMP] cAMP_Production->Measure_cAMP Schild_Plot Schild Plot Analysis Measure_cAMP->Schild_Plot pA2 Determine pA2 Schild_Plot->pA2

Logical Flow for pA2 Determination

References

Unraveling the Dichotomy: A Technical Guide to the In Vivo and In Vitro Effects of SDZ 205-557

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557, a potent and selective antagonist for the 5-hydroxytryptamine-4 (5-HT4) and 5-hydroxytryptamine-3 (5-HT3) receptors, has been a valuable pharmacological tool in elucidating the physiological roles of these serotonin receptor subtypes. This technical guide provides a comprehensive analysis of the compound's distinct effects observed in controlled in vitro settings versus complex in vivo biological systems. By presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing associated signaling pathways and workflows, this document aims to equip researchers with a thorough understanding of this compound's pharmacological profile.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various published studies, offering a side-by-side comparison of its in vitro and in vivo effects.

Table 1: In Vitro Receptor Affinity and Potency
ParameterValueSpeciesTissue/Cell LineAgonistReference
pA2 (5-HT4)7.5Guinea PigHippocampus5-Carboxamidotryptamine[1][2]
pA2 (5-HT4)7.3RatOesophagusSerotonin[2]
pA2 (5-HT4)7.4Guinea PigIleumSerotonin, 5-Methoxytryptamine[3][4]
Apparent pA2 (5-HT4)7.6Guinea PigIleumRenzapride[3]
Apparent pA2 (5-HT4)7.5Guinea PigColon AscendensR 76,186[5]
pA2 (5-HT4)7.3PigletAtriaSerotonin[6]
Affinity (pKi) (5-HT3)6.2Guinea PigIleum-[1][2]
Affinity (pKi) (5-HT3)6.9-NG108-15 Cells[3H]-quipazine[1][2]
IC50 (Colonic Propulsion)4 ± 1 µMGuinea PigDistal Colon-[7]
IC50 (Colonic Propulsion - TNBS-induced colitis)16 ± 5 µMGuinea PigDistal Colon-[7]
Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Parameters
ParameterValueSpeciesModelObservationReference
Half-life (t½) of inhibitory response23 minutesMicropigAnesthetized, vagotomizedTransient blockade of 5-HT4-mediated tachycardia[1][2]
Effective Concentration1-10 µMGuinea PigDistal Colon PeristalsisTemporary blockade of peristaltic contractions[8][9]
Antagonistic Dose100 µMRatIn vivo microdialysisAntagonized agonist-induced elevation of striatal dopamine[10]

Key Experimental Protocols

In Vitro Adenylyl Cyclase Stimulation Assay

This assay is fundamental for quantifying the antagonism of Gs-coupled receptors like the 5-HT4 receptor.

Objective: To determine the pA2 value of this compound at the 5-HT4 receptor by measuring its ability to inhibit agonist-induced adenylyl cyclase activity.

Methodology:

  • Tissue Preparation: Hippocampal tissue from guinea pigs is dissected and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a crude membrane preparation.

  • Incubation: The membrane preparation is incubated with a specific concentration of a 5-HT4 receptor agonist (e.g., 0.4 µM 5-carboxamidotryptamine) in the presence of varying concentrations of this compound. The incubation mixture also contains ATP and an ATP-regenerating system.

  • Reaction Termination: The reaction is stopped by adding a solution that inhibits adenylyl cyclase activity.

  • cAMP Quantification: The amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay or other sensitive quantification methods.

  • Data Analysis: The concentration-response curves for the agonist in the presence of different antagonist concentrations are plotted. A Schild plot analysis is then used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[1][2]

In Vitro Isolated Tissue (Organ Bath) Functional Assay

This classic pharmacological technique assesses the effect of a compound on the contractility of isolated smooth muscle tissue.

Objective: To determine the antagonist properties of this compound on 5-HT4 and 5-HT3 receptors in isolated tissues like the guinea pig ileum or rat esophagus.

Methodology:

  • Tissue Preparation: A segment of the desired tissue (e.g., guinea pig ileum longitudinal muscle) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Agonist-Induced Contraction/Relaxation: A cumulative concentration-response curve is generated for a 5-HT receptor agonist (e.g., serotonin) to establish a baseline response.

  • Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a predetermined period.

  • Challenge with Agonist: The cumulative concentration-response curve for the agonist is repeated in the presence of this compound.

  • Data Analysis: The degree of the rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value via Schild analysis. For 5-HT3 receptor functional studies, agonist-induced depolarizations or contractions are measured.[2][3][11]

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of neurotransmitter levels in the extracellular space of specific brain regions in freely moving animals.

Objective: To investigate the effect of this compound on agonist-induced dopamine release in the rat striatum.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

  • Sample Collection: Dialysate samples are collected at regular intervals.

  • Drug Administration: A 5-HT4 receptor agonist is administered to induce dopamine release. Subsequently, this compound (e.g., 100 µM) is administered, and dialysate collection continues.

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Changes in dopamine levels following agonist and antagonist administration are analyzed to determine the antagonistic effect of this compound.[10]

In Vivo Assessment of Gastrointestinal Motility

These protocols are designed to evaluate the impact of this compound on intestinal transit and peristalsis.

Objective: To measure the effect of this compound on colonic propulsion.

Methodology:

  • Animal Model: Guinea pigs are used, with some studies inducing colitis (e.g., with TNBS) to investigate the compound's effects in an inflamed state.

  • Tissue Preparation: The distal colon is removed and placed in an organ bath.

  • Peristaltic Reflex Elicitation: Peristalsis is induced by the insertion of a fecal pellet or an artificial pellet.

  • Drug Application: this compound is added to the organ bath at various concentrations.

  • Measurement: The rate of pellet propulsion or the characteristics of peristaltic contractions are recorded and analyzed.

  • Data Analysis: The concentration-dependent inhibition of propulsion by this compound is determined, and IC50 values are calculated.[7][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experiments described.

G 5-HT4 Receptor Signaling Pathway and Point of this compound Antagonism cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts serotonin Serotonin (Agonist) serotonin->receptor Binds and Activates sdz This compound (Antagonist) sdz->receptor Competitively Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) pka->cellular_response Phosphorylates Targets

Caption: 5-HT4 receptor signaling and this compound antagonism.

G General Workflow for In Vitro Organ Bath Assay start Start tissue_prep Isolate Tissue (e.g., Guinea Pig Ileum) start->tissue_prep mount Mount in Organ Bath tissue_prep->mount equilibrate Equilibrate and Record Baseline mount->equilibrate agonist_curve1 Generate Baseline Agonist Concentration-Response Curve equilibrate->agonist_curve1 wash Wash Tissue agonist_curve1->wash antagonist_incubation Incubate with this compound wash->antagonist_incubation agonist_curve2 Generate Agonist Concentration-Response Curve in presence of Antagonist antagonist_incubation->agonist_curve2 analysis Data Analysis (Schild Plot) agonist_curve2->analysis end Determine pA2 Value analysis->end

Caption: Workflow for in vitro organ bath experiments.

G Logical Relationship of In Vitro vs. In Vivo Effects in_vitro In Vitro Findings - High affinity for 5-HT4/5-HT3 - Competitive antagonism - Potent blockade of cellular signaling in_vivo In Vivo Observations - Transient effects - Shorter half-life - Complex physiological outcomes (e.g., temporary peristalsis block) in_vitro->in_vivo Informs, but does not fully predict pk_pd Pharmacokinetics/Pharmacodynamics - Absorption - Distribution - Metabolism - Excretion pk_pd->in_vivo Modulates biological_complexity Biological Complexity - Multiple receptor systems - Homeostatic mechanisms - Off-target effects biological_complexity->in_vivo Influences

Caption: Relationship between in vitro and in vivo findings.

Discussion and Conclusion

The data clearly illustrate that while this compound is a potent and selective antagonist at 5-HT4 and 5-HT3 receptors in vitro, its effects in vivo are more transient and complex. The high affinity and competitive antagonism demonstrated in isolated tissues and cell preparations provide a solid foundation for its mechanism of action.[1][2][3] However, the in vivo studies reveal a short duration of action, as evidenced by the brief half-life of its inhibitory response on 5-HT4-mediated tachycardia in micropigs.[1][2]

This discrepancy between in vitro potency and in vivo duration of action is a critical consideration for researchers. It underscores the importance of pharmacokinetic factors—absorption, distribution, metabolism, and excretion—in determining the ultimate physiological effect of a compound. The transient blockade of peristaltic contractions in the guinea pig colon further highlights this point; while the antagonist is effective, the biological system can evidently compensate or the compound is cleared relatively quickly.[8][9]

References

SDZ 205-557: A Technical Guide for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557 is a potent and selective antagonist of the serotonin 5-HT4 receptor, with additional affinity for the 5-HT3 receptor.[1][2][3] Its ability to modulate serotonergic pathways has made it a valuable tool in preclinical research, particularly in investigating the role of these receptors in neurological processes. This document provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its application in neurological disorder research.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and pathological processes in the central nervous system (CNS) through its interaction with a diverse family of receptors.[4][5] Among these, the 5-HT4 receptor, a Gs-protein-coupled receptor, has emerged as a significant target for therapeutic intervention in neurological disorders, including cognitive deficits and mood disorders.[6] this compound, by acting as an antagonist at this receptor, provides a mechanism to probe the functional role of 5-HT4 receptor signaling in neuronal circuits.[1] This guide summarizes the current knowledge on this compound and offers practical guidance for its use in a research setting.

Mechanism of Action

This compound exerts its primary pharmacological effects through competitive antagonism of the 5-HT4 receptor.[3] In neuronal tissues, the activation of 5-HT4 receptors by endogenous serotonin typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade is implicated in various cellular processes, including the modulation of neurotransmitter release and synaptic plasticity. By blocking this receptor, this compound can inhibit these downstream effects. Additionally, this compound displays affinity for the 5-HT3 receptor, a ligand-gated ion channel, which may contribute to its overall pharmacological profile.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Receptor Binding and Functional Antagonism

ParameterSpecies/TissueValueReference
pA2 (5-HT4 Receptor)Guinea-pig hippocampus7.5[2]
pA2 (5-HT4 Receptor)Rat oesophagus7.3[2]
Affinity (pKi) (5-HT3 Receptor)Guinea-pig ileum6.2[2]
Affinity (pKi) (5-HT3 Receptor)NG108-15 cells6.9[2]

Table 2: In Vivo Pharmacology and Efficacy

ApplicationAnimal ModelDose/ConcentrationKey FindingsReference
Dopamine ReleaseRat (in vivo microdialysis)100 µMAntagonized agonist-induced elevation of striatal dopamine.[7]
Memory FormationRat1.0-10.0 mg/kgImpaired olfactory association memory formation.[4]
Tachycardia BlockadeAnaesthetized micropigNot specifiedTransient blockade of 5-HT4-mediated tachycardia.[1]
Half-life of Inhibitory ResponseAnaesthetized micropigNot specified23 minutes[1]

Experimental Protocols for Neurological Research

The following are detailed methodologies for key behavioral assays relevant to the investigation of this compound in animal models of neurological disorders.

Elevated Plus Maze (EPM) for Anxiety-Related Behavior

The EPM is a widely used assay to assess anxiety-like behavior in rodents.[8][9]

Materials:

  • Elevated plus-maze apparatus (two open arms, two closed arms)

  • Video camera and tracking software

  • This compound solution and vehicle

  • Syringes and needles for administration

Procedure:

  • Habituation: Acclimate rodents to the testing room for at least 1 hour before the experiment. Handle the animals for 3-5 days prior to testing to reduce stress.[7]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally). A typical pretreatment time is 30 minutes before the test, but this should be optimized based on the compound's pharmacokinetics.[7]

  • Testing: Place the rodent in the center of the EPM, facing an open arm. Allow the animal to explore the maze freely for 5 minutes.[7][8]

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.[7]

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a classic test for assessing hippocampus-dependent spatial learning and memory in rodents.[6][10][11]

Materials:

  • Circular water pool (maze)

  • Submersible escape platform

  • Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk or tempera paint)[12]

  • Visual cues placed around the room

  • Video camera and tracking software

  • This compound solution and vehicle

Procedure:

  • Apparatus Setup: Fill the pool with water and place the escape platform in a fixed location in one of the quadrants. Make the water opaque. Arrange distinct visual cues around the maze.

  • Habituation: Handle the animals for several days before the start of the experiment.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before each training session.

  • Acquisition Training:

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, gently place the rodent into the water facing the wall of the pool from one of four randomized starting positions.

    • Allow the animal to swim and find the submerged platform. If the animal does not find the platform within 60-90 seconds, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

  • Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim freely for 60 seconds.

  • Data Collection: Record the escape latency (time to find the platform) during acquisition trials and the time spent in the target quadrant during the probe trial.

  • Data Analysis: Impairment in spatial learning is indicated by longer escape latencies during acquisition and less time spent in the target quadrant during the probe trial for the this compound-treated group compared to the vehicle group.

Novel Object Recognition (NOR) Test for Recognition Memory

The NOR test is used to evaluate non-spatial memory and the ability of an animal to recognize a novel object from a familiar one.[13][14][15]

Materials:

  • Open field arena

  • Two identical objects (familiar objects)

  • One novel object, different in shape and texture from the familiar objects

  • Video camera and tracking software

  • This compound solution and vehicle

Procedure:

  • Habituation: Acclimate the animals to the empty open field arena for 5-10 minutes for 2-3 days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle before the training phase.

  • Training/Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore freely for 5-10 minutes.

  • Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow for 5 minutes of free exploration.

  • Data Collection: Record the time spent exploring each object during the testing phase. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.

  • Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly lower than the vehicle group suggests a deficit in recognition memory.

Visualizations

Signaling Pathway of 5-HT4 Receptor Antagonism by this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin SDZ_205_557 SDZ_205_557 HTR4 5-HT4 Receptor SDZ_205_557->HTR4 Blocks G_alpha_s Gαs HTR4->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ion_Channels Ion Channels PKA->Ion_Channels Phosphorylates Gene_Expression Gene Expression (e.g., for synaptic plasticity) CREB->Gene_Expression Neuronal_Excitability Altered Neuronal Excitability Ion_Channels->Neuronal_Excitability

Caption: Antagonism of the 5-HT4 receptor by this compound.

Experimental Workflow for a Preclinical Study with this compound

G Animal_Model Select Animal Model (e.g., rat, mouse) Habituation Habituation & Handling Animal_Model->Habituation Grouping Randomize into Groups (Vehicle, this compound doses) Habituation->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Behavioral_Test Behavioral Testing (e.g., EPM, MWM, NOR) Drug_Admin->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection Biochemical_Analysis Post-mortem Tissue Analysis (e.g., receptor occupancy, neurotransmitter levels) Behavioral_Test->Biochemical_Analysis Conclusion Draw Conclusions Data_Collection->Conclusion Biochemical_Analysis->Conclusion End End Conclusion->End

Caption: General workflow for a preclinical study using this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of 5-HT4 and 5-HT3 receptors in the central nervous system. Its antagonistic properties allow for the elucidation of the physiological and pathological roles of these serotonergic signaling pathways. The provided data and protocols serve as a starting point for researchers and drug development professionals to design and execute robust preclinical studies in the field of neurological disorders. Further research is warranted to fully understand the therapeutic potential of targeting these receptors. As of the latest available information, there is no public record of this compound having entered clinical trials for neurological disorders.

References

The Role of SDZ 205-557 in Gastrointestinal Motility Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SDZ 205-557, a key pharmacological tool in the study of gastrointestinal (GI) motility. This compound, chemically defined as 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester, is recognized for its antagonist activity at serotonin (5-HT) receptors, playing a significant role in elucidating the complex mechanisms governing gut function.[1] This document details its mechanism of action, summarizes key quantitative data from various studies, outlines experimental protocols for its use, and provides visual representations of relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a potent and selective antagonist at 5-HT4 receptors.[2][3][4] It acts by competitively binding to these receptors, thereby preventing the endogenous ligand, serotonin, from activating them.[5] The activation of 5-HT4 receptors, which are G-protein coupled receptors, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][6] By blocking this initial step, this compound effectively inhibits the downstream signaling cascade that modulates various physiological processes, including smooth muscle contraction and neuronal signaling within the enteric nervous system.[5]

It is important to note that while this compound is a valuable tool for studying 5-HT4 receptor function, it also exhibits affinity for 5-HT3 receptors.[1][5] This dual antagonism should be taken into consideration when interpreting experimental results, as effects may not be solely attributable to 5-HT4 receptor blockade. The affinity for both receptors has been shown to be similar in some studies.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and receptor affinity of this compound from various preclinical studies. These values are crucial for dose-selection and for comparing its activity across different experimental models.

Table 1: Receptor Affinity of this compound

ReceptorPreparationAgonistpA2 ValueSchild SlopeReference
5-HT4Guinea-pig hippocampus5-carboxamidotryptamine7.50.81[1]
5-HT4Rat carbachol-contracted oesophagus5-HT7.3-[1]
5-HT4Rat carbachol-contracted oesophagus(R)-zacopride6.4-[1]
5-HT4Non-stimulated guinea pig ileum5-HT, 5-methoxytryptamine7.4-[3]
5-HT4Non-stimulated guinea pig ileumRenzapride7.6 (apparent)-[3]
5-HT4Non-stimulated guinea pig ileumZacopride6.8-[3]
5-HT3Guinea-pig ileum-6.2-[1]
5-HT3NG108-15 cells ([3H]-quipazine binding)-6.9-[1]

Table 2: In Vivo and Ex Vivo Effects of this compound on Gastrointestinal Motility

Experimental ModelEffectConcentration/DoseIC50 ValueReference
Guinea pig distal colon (colonic propulsion)Reduced pellet propulsion rateConcentration-dependentControl: 4 ± 1 µM[7]
Guinea pig distal colon with TNBS-induced colitisReduced pellet propulsion rateConcentration-dependentTNBS: 16 ± 5 µM[7]
Anesthetized, vagotomized micropig (5-HT4-mediated tachycardia)Transient blockade-Half-life: 23 min[1]
Guinea-pig distal colon (distension-evoked peristaltic contractions)Temporary blockade1-10 µM-[8][9]
Rat striatal dopamine release (in vivo microdialysis)Antagonized agonist-induced elevation100 µM-[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

G cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Activates sdz This compound sdz->receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation, Neurotransmitter Release) pka->response Phosphorylates targets leading to G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis start Isolate Guinea Pig Ileum mount Mount in Organ Bath start->mount equilibrate Equilibrate Tissue mount->equilibrate add_sdz Add this compound (Antagonist) equilibrate->add_sdz add_agonist Add 5-HT Agonist (e.g., 5-HT, 5-MeOT) add_sdz->add_agonist record Record Isometric Contractions add_agonist->record cr_curve Construct Concentration-Response Curves record->cr_curve schild Perform Schild Analysis cr_curve->schild pa2 Determine pA2 Value schild->pa2

References

An In-depth Technical Guide to SDZ 205-557 and its Impact on Serotonin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557, chemically identified as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, is a potent and selective antagonist of the serotonin 5-HT4 receptor, also exhibiting affinity for the 5-HT3 receptor.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on serotonin-mediated signaling pathways, and its pharmacological profile. The document includes a compilation of quantitative data on its binding affinities and functional antagonism, detailed experimental protocols for key assays, and visualizations of the relevant signaling cascades and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting these pathways.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT4 receptor, a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target due to its involvement in gastrointestinal motility, cognitive function, and other physiological processes.[6] this compound is a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT4 receptor. This guide provides an in-depth analysis of its properties and its effects on cellular signaling.

Physicochemical Properties

PropertyValueReference
Chemical Name 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride[1]
CAS Number 1197334-02-3[1][7][8][9]
Molecular Formula C14H22Cl2N2O3[7][9]
Molecular Weight 337.25 g/mol [1][8][9]
Purity ≥98% (HPLC)[1][9]
Solubility Soluble in DMSO (100 mg/mL) and water (65 mg/mL). Insoluble in ethanol.[6]

Quantitative Data: Receptor Binding and Functional Antagonism

The primary pharmacological action of this compound is the competitive antagonism of the 5-HT4 receptor. It also exhibits affinity for the 5-HT3 receptor. The following tables summarize the available quantitative data on its binding affinity and functional potency.

Table 3.1: 5-HT4 Receptor Functional Antagonist Activity of this compound
Tissue/Cell LineAgonistpA2 ValueSchild SlopeReference
Guinea-pig hippocampus5-Carboxamidotryptamine7.50.81[2][3]
Rat carbachol-contracted oesophagusSerotonin7.3Not Reported[2][3]
Rat carbachol-contracted oesophagus(R)-zacopride6.4Not Reported[2][3]
Non-stimulated guinea pig ileum5-HT and 5-methoxytryptamine7.4Not Reported[4]
Non-stimulated guinea pig ileumRenzapride7.6 (apparent)Not Competitive[4]
Non-stimulated guinea pig ileumZacopride6.8Not Reported[4]
Table 3.2: 5-HT3 Receptor Binding and Functional Antagonist Activity of this compound
Assay TypeTissue/Cell LineRadioligandpKi/pA2 ValueReference
Functional AntagonismGuinea-pig ileum-6.2[2][3]
Radioligand BindingNG108-15 cells[3H]-quipazine6.9[2][3]

Impact on Serotonin Signaling Pathways

The 5-HT4 receptor primarily signals through the canonical Gs-alpha (Gαs) subunit of the G-protein complex. However, evidence also points to alternative, G-protein-independent signaling cascades. This compound, as an antagonist, blocks the initiation of these pathways by preventing agonist binding to the 5-HT4 receptor.

Canonical Gs-α/cAMP Pathway

Upon agonist binding, the 5-HT4 receptor activates Gαs, which in turn stimulates adenylyl cyclase (AC).[6] AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream effector proteins, modulating their activity and leading to a cellular response.

Gs_alpha_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT (Agonist) Receptor 5-HT4 Receptor Agonist->Receptor Activates SDZ This compound (Antagonist) SDZ->Receptor Blocks Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Effectors Downstream Effectors PKA->Effectors Phosphorylates Response Cellular Response Effectors->Response

Canonical 5-HT4 Receptor Gs-α/cAMP Signaling Pathway.
Alternative Signaling Pathways

Recent studies have revealed that the 5-HT4 receptor can also couple to other G-proteins and activate signaling pathways independent of cAMP.

  • G13/RhoA Pathway: The 5-HT4(a) receptor subtype has been shown to couple to the Gα13 subunit, leading to the activation of the small GTPase RhoA.[1][7] This pathway is implicated in the regulation of neuronal architecture, including neurite retraction.[1][7]

  • Src/ERK Pathway: The 5-HT4 receptor can also signal through a G-protein-independent mechanism involving the activation of the Src tyrosine kinase.[6] Activated Src can then stimulate the extracellular signal-regulated kinase (ERK) pathway, which is involved in various cellular processes, including gene expression and cell proliferation.

alternative_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT (Agonist) Receptor 5-HT4 Receptor Agonist->Receptor Activates G13 Gα13 Receptor->G13 Activates Src Src Receptor->Src Activates RhoA RhoA G13->RhoA Activates ERK ERK Pathway Src->ERK Activates Neurite Neurite Retraction RhoA->Neurite Gene Gene Expression/ Proliferation ERK->Gene

Alternative 5-HT4 Receptor Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (for 5-HT4 Receptors)

This protocol is adapted from studies characterizing 5-HT4 receptor antagonists.[10][11][12][13]

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

Materials:

  • Membrane Preparation: Homogenates from guinea-pig striatum or hippocampus, or from cell lines stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).

  • Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 1 µM GR113808).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates, filtration apparatus, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-GR113808 (at a final concentration of ~0.2 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]-GR113808, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of this compound at various concentrations, 50 µL of [3H]-GR113808, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_workflow Start Start Membrane Membrane Preparation Start->Membrane Assay Assay Setup (Total, NSB, Competition) Membrane->Assay Incubation Incubation (25°C, 60 min) Assay->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Experimental Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay

This protocol is based on functional assays used to assess 5-HT4 receptor antagonism.[2][3][14]

Objective: To determine the functional antagonist potency (pA2) of this compound at the 5-HT4 receptor.

Materials:

  • Cells: HEK293 cells stably expressing the human 5-HT4 receptor.

  • 5-HT4 Agonist: Serotonin or 5-Carboxamidotryptamine (5-CT).

  • Test Compound: this compound at various concentrations.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture the HEK293-5-HT4 cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Antagonist Pre-incubation: Wash the cells with stimulation buffer. Add this compound at various concentrations and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the 5-HT4 agonist (e.g., 5-CT at a final concentration of 0.4 µM) to the wells and incubate for a further 15-30 minutes at 37°C to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound. Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. A slope of unity is indicative of competitive antagonism.

camp_workflow Start Start Cell_Culture Cell Culture & Plating Start->Cell_Culture Preincubation Antagonist Pre-incubation Cell_Culture->Preincubation Stimulation Agonist Stimulation Preincubation->Stimulation Detection Cell Lysis & cAMP Detection Stimulation->Detection Analysis Data Analysis (Schild Plot, pA2) Detection->Analysis End End Analysis->End

Experimental Workflow for cAMP Accumulation Assay.

Conclusion

This compound is a well-characterized pharmacological tool that has been instrumental in defining the roles of the 5-HT4 receptor. Its antagonist activity at both 5-HT4 and 5-HT3 receptors, coupled with its ability to block multiple downstream signaling pathways, makes it a versatile compound for in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their investigations of serotonergic signaling and its implications in health and disease. Further research to fully elucidate its selectivity profile across a wider range of GPCRs and to explore the therapeutic potential of more selective 5-HT4 antagonists remains an active area of investigation.

References

The Early Discovery and Preclinical Characterization of SDZ 205-557: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557, chemically identified as 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester, emerged from early research as a potent and selective antagonist of serotonin receptors, specifically targeting the 5-HT3 and 5-HT4 subtypes.[1][2] This technical guide provides an in-depth overview of the foundational preclinical research that characterized the pharmacological profile of this compound. The document details the initial in vitro and in vivo studies that established its mechanism of action, affinity, and functional effects. Key experimental protocols are described, and quantitative data from seminal studies are summarized to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The diverse physiological roles of serotonin (5-hydroxytryptamine, 5-HT) are mediated by a wide array of receptor subtypes. The 5-HT3 and 5-HT4 receptors, in particular, have been subjects of intense investigation due to their involvement in gastrointestinal motility and neurotransmission.[1] Early drug discovery efforts sought to develop selective ligands for these receptors to better understand their function and to explore their therapeutic potential. This compound was identified in this context by researchers at Sandoz (now part of Novartis) as a novel compound with significant antagonist activity at both 5-HT3 and 5-HT4 receptors.[2][3] This whitepaper will focus on the seminal preclinical studies that first defined the pharmacological identity of this compound.

Synthesis and Chemical Properties

This compound is a substituted benzoic acid derivative.[1] While the specific, detailed synthesis protocol for this compound is not extensively publicly documented, its chemical name, 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, suggests a likely synthetic route involving the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with 2-(diethylamino)ethanol.[2]

General Chemical Properties:

PropertyValue
Chemical Name4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride
Molecular FormulaC14H22Cl2N2O3
Molecular Weight353.25 g/mol
CAS Number1197334-02-3

Pharmacological Characterization: In Vitro Studies

The initial characterization of this compound relied on a series of in vitro experiments to determine its affinity and functional activity at various serotonin receptor subtypes.

Receptor Binding and Functional Antagonism

Early studies established that this compound is a competitive antagonist at both 5-HT3 and 5-HT4 receptors.[2][3] The affinity and potency of the compound were quantified in various tissue preparations.

Table 1: In Vitro Affinity and Potency of this compound

ReceptorPreparationAssay TypeAgonistpA2 / pKiSchild SlopeReference
5-HT4Guinea-pig hippocampusAdenylyl cyclase stimulation5-Carboxamidotryptamine (0.4 µM)7.50.81[3]
5-HT4Rat carbachol-contracted oesophagusRelaxation5-HT7.3Not specified[3]
5-HT4Rat carbachol-contracted oesophagusRelaxation(R)-Zacopride6.4Not specified[3]
5-HT4Isolated guinea pig ileumContraction5-HT, 5-Methoxytryptamine7.4Not specified[4]
5-HT3Guinea-pig ileumFunctional AssayNot specified6.2Not specified[3]
5-HT3NG108-15 cells[3H]-quipazine bindingNot applicable6.9Not specified[3]
Experimental Protocols

This assay measures the ability of a compound to antagonize the 5-HT4 receptor-mediated stimulation of adenylyl cyclase, the enzyme responsible for cyclic AMP (cAMP) production.

Protocol:

  • Tissue Preparation: Guinea-pig hippocampi are dissected and homogenized in a suitable buffer. Cell membranes are prepared by centrifugation.

  • Incubation: The membrane preparation is incubated in a buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the 5-HT4 receptor agonist (e.g., 0.4 µM 5-carboxamidotryptamine).

  • Antagonist Addition: Various concentrations of this compound are added to the incubation mixture.

  • Reaction: The reaction is initiated by the addition of the membrane preparation and allowed to proceed for a defined period at 37°C.

  • Termination: The reaction is stopped, typically by heating.

  • cAMP Measurement: The amount of cAMP produced is quantified using a suitable method, such as a competitive protein binding assay or an enzyme immunoassay.

  • Data Analysis: The antagonist's potency is determined by analyzing the concentration-dependent inhibition of agonist-stimulated cAMP production. The pA2 value is calculated using a Schild plot analysis.

This assay determines the affinity of a compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Cell Culture and Membrane Preparation: NG108-15 cells, which endogenously express 5-HT3 receptors, are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Total Binding: Membrane preparation is incubated with the radioligand ([3H]-quipazine).

  • Non-specific Binding: In separate wells, the incubation is performed in the presence of a high concentration of an unlabeled 5-HT3 receptor ligand to determine the amount of non-specific binding.

  • Displacement: Various concentrations of this compound are added to displace the radioligand.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound is determined from the concentration-response curve of radioligand displacement. The pKi is the negative logarithm of the Ki.

Pharmacological Characterization: In Vivo Studies

In vivo experiments were conducted to assess the functional consequences of this compound's receptor antagonism in a physiological context.

5-HT4-Mediated Tachycardia in Micropigs

A key in vivo experiment demonstrated the transient nature of this compound's blockade of 5-HT4 receptors.

Table 2: In Vivo Effects of this compound

ModelEffectMeasurementHalf-life of Inhibitory ResponseReference
Anaesthetized, vagotomized micropigTransient blockade of 5-HT4-mediated tachycardiaHeart rate23 minutes[3]

This short duration of action was noted as a potential complication for its in vivo use.[3]

Experimental Protocol: 5-HT4-Mediated Tachycardia

Protocol:

  • Animal Preparation: Micropigs are anesthetized and instrumented for the measurement of heart rate and blood pressure. Vagotomy is performed to eliminate vagal influences on heart rate.

  • Baseline Measurements: Stable baseline cardiovascular parameters are recorded.

  • Agonist Administration: A 5-HT4 receptor agonist is administered intravenously to induce tachycardia.

  • Antagonist Administration: this compound is administered intravenously prior to the agonist challenge.

  • Data Recording: Heart rate is continuously monitored to assess the degree of blockade of the agonist-induced tachycardia.

  • Time Course: The effect of the antagonist is monitored over time to determine its duration of action and half-life of the inhibitory response.

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. This compound acts as an antagonist by blocking the binding of serotonin to the 5-HT4 receptor, thereby preventing the initiation of this signaling cascade.

G cluster_membrane Cell Membrane Serotonin Serotonin Receptor 5-HT4 Receptor Serotonin->Receptor Binds SDZ205557 This compound SDZ205557->Receptor Blocks Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Leads to G cluster_workflow pA2 Determination Workflow Start Start AgonistCRC Generate Agonist Concentration-Response Curve (Control) Start->AgonistCRC IncubateAntagonist Incubate Tissue with Fixed Concentration of This compound AgonistCRC->IncubateAntagonist AgonistCRCAntagonist Generate Agonist Concentration-Response Curve in Presence of Antagonist IncubateAntagonist->AgonistCRCAntagonist Repeat Repeat with Different Antagonist Concentrations AgonistCRCAntagonist->Repeat Repeat->IncubateAntagonist Yes SchildPlot Construct Schild Plot (log(Dose Ratio - 1) vs. log[Antagonist]) Repeat->SchildPlot No (Sufficient Data) pA2 Determine pA2 (x-intercept) SchildPlot->pA2

References

Methodological & Application

Dissolving SDZ 205-557 for In Vitro Excellence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the dissolution of SDZ 205-557, a potent 5-HT₃ and 5-HT₄ receptor antagonist, for use in a variety of in vitro assays. Adherence to these guidelines will ensure solution stability, concentration accuracy, and the reproducibility of experimental results.

Application Notes

This compound hydrochloride is a valuable tool for investigating serotonergic signaling pathways and their roles in various physiological processes.[1][2] Its dual antagonism at both 5-HT₃ and 5-HT₄ receptors makes it a subject of interest in studies related to gastrointestinal function and neurotransmission.[1][3] For in vitro applications, preparing a stable and accurate stock solution is the critical first step for reliable experimental outcomes.

The compound is readily soluble in dimethyl sulfoxide (DMSO) and water, but insoluble in ethanol.[4][5] The choice of solvent will depend on the specific requirements of the in vitro assay and the tolerance of the biological system to the solvent. For most cell-based assays, initial dissolution in DMSO followed by serial dilution in an appropriate aqueous buffer or cell culture medium is the recommended practice.

Quantitative Solubility Data

For ease of comparison, the reported solubility of this compound hydrochloride in various solvents is summarized in the table below.

SolventSolubilityMolar Concentration (approx.)Source(s)
DMSO100 mg/mL296.5 mM[4][5]
Water100 mM33.73 mg/mL
Water65 mg/mL192.7 mM[4][5]
Water33.73 mg/mL100 mM[6]
EthanolInsolubleN/A[4][5]

Note: The molecular weight of this compound hydrochloride is 337.25 g/mol . Calculations are based on this value.

Experimental Protocols

Below are detailed protocols for the preparation of stock solutions and working solutions of this compound for typical in vitro assays.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is recommended for preparing a concentrated stock solution that can be stored for extended periods and diluted into aqueous buffers or media for final use.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound hydrochloride powder to room temperature before opening the vial to prevent condensation.

  • Aseptically weigh the desired amount of this compound hydrochloride powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro assays.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, Krebs solution) or cell culture medium appropriate for the assay

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration. Important: To avoid precipitation, do not exceed a final DMSO concentration of 0.5% in the working solution, unless the specific assay has been validated to tolerate higher concentrations.

  • Vortex the working solution gently to ensure homogeneity.

  • Use the freshly prepared working solution immediately for the in vitro assay. It is not recommended to store aqueous working solutions for extended periods.

Signaling Pathway and Experimental Workflow

To further elucidate the context of this compound application, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for its use.

SDZ_205_557_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin (5-HT) Receptor_3 5-HT3 Receptor Serotonin->Receptor_3 Receptor_4 5-HT4 Receptor Serotonin->Receptor_4 Ion_Channel Ion Channel (Na+, K+) Receptor_3->Ion_Channel AC Adenylyl Cyclase Receptor_4->AC Cellular_Response Cellular Response (e.g., Depolarization) Ion_Channel->Cellular_Response cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response2 Cellular Response (e.g., Modulation of Neurotransmitter Release) PKA->Cellular_Response2 SDZ This compound SDZ->Receptor_3 Antagonism SDZ->Receptor_4 Antagonism

Caption: this compound Signaling Pathway.

Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound Hydrochloride Powder B Add Sterile DMSO (e.g., to 100 mg/mL) A->B C Vortex until Completely Dissolved B->C D Aliquot into Single-Use Volumes C->D E Store at -20°C D->E F Thaw One Aliquot of DMSO Stock Solution E->F G Perform Serial Dilutions in Aqueous Buffer/Medium F->G H Ensure Final DMSO Concentration is Low (e.g., <0.5%) G->H I Use Immediately in In Vitro Assay H->I

Caption: this compound Dissolution Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the reported dosages of SDZ 205-557 in various animal models and offer generalized protocols for its use in preclinical research. This compound is a potent antagonist of serotonin receptors, specifically demonstrating high affinity for both 5-HT₄ and 5-HT₃ subtypes.[1][2] Its utility has been demonstrated in a range of in vivo and in vitro studies, particularly in the fields of neuroscience and gastrointestinal research.[3][4][5]

Mechanism of Action

This compound acts as a competitive antagonist at 5-HT₄ receptors, thereby inhibiting the signaling cascade initiated by the binding of serotonin.[1][2] The 5-HT₄ receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2] By blocking this receptor, this compound can modulate various physiological processes, including gastrointestinal motility and neurotransmitter release.[1][3] Additionally, it exhibits affinity for 5-HT₃ receptors, which are ligand-gated ion channels, and its antagonist activity at this site can also contribute to its overall pharmacological profile.[2]

Data Presentation: Recommended Dosages

The following table summarizes the reported dosages of this compound used in various animal studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, the specific research question, and the route of administration. The short half-life of this compound, reported to be approximately 23 minutes in micropigs, should be a key consideration in experimental design, potentially necessitating continuous infusion or repeated dosing to maintain effective concentrations.[2]

Animal ModelApplicationDosage RangeRoute of AdministrationKey FindingsReference
Guinea PigColonic Motility1–10 µMIn vitro (organ bath)Temporarily blocked peristaltic contractions.[4][6]
Guinea PigIleum Contraction-In vitro (organ bath)Characterized as a potent and selective 5-HT₄ antagonist.[7][8]
RatDopamine Release100 µMIn vivo microdialysisAntagonized agonist-induced elevation of striatal dopamine.[3]
RatAntinociception10 mg/kgIntraperitoneal (i.p.)Prevented the antinociceptive effects of 5-HT₄ agonists.[5]
MouseAntinociception10 mg/kgIntraperitoneal (i.p.)Prevented the antinociceptive effects of 5-HT₄ agonists.[5]
MicropigTachycardiaNot SpecifiedIntravenous (i.v.)Produced a transient blockade of 5-HT₄-mediated tachycardia.[2]
DogGastric Contraction100 µg/kgIntravenous (i.v.)Reduced 5-HT-evoked contractions in 4 out of 5 animals.[9]
Guinea PigColitis Model0.1–10 µMIn vitro (organ bath)Reduced the rate of fecal pellet propulsion.[10]

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound for in vivo and in vitro studies. These should be adapted based on specific experimental requirements.

Protocol 1: Preparation of this compound for Administration

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., distilled water, phosphate-buffered saline)

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • Calculate the required amount: Based on the desired final concentration and volume, calculate the mass of this compound hydrochloride needed.

  • Dissolution: Add the calculated amount of this compound to the appropriate volume of sterile vehicle.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be confirmed.

  • Sterilization: For in vivo administration, sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at a cool temperature. Prepare fresh solutions daily unless stability data indicates otherwise.

Protocol 2: Administration of this compound to Rodents

Materials:

  • Prepared this compound solution

  • Appropriate gauge needles and syringes for the chosen route of administration

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation: Acclimate the animals to the experimental environment to minimize stress.

  • Dosage Calculation: Weigh each animal immediately before dosing to accurately calculate the volume of the drug solution to be administered based on the desired mg/kg dose.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Restrain the animal appropriately. Lift the animal's hindquarters and inject the solution into the lower quadrant of the abdomen, avoiding the midline and internal organs.

    • Subcutaneous (s.c.) Injection: Pinch a fold of skin, typically on the back between the shoulder blades, and insert the needle into the tented area. Inject the solution.

    • Intravenous (i.v.) Injection: This requires more technical skill and is typically performed via the tail vein in rodents. Proper training and technique are essential.

  • Observation: Following administration, monitor the animals for any adverse reactions and for the expected pharmacological effects according to the experimental design.

Mandatory Visualizations

Signaling Pathway of the 5-HT₄ Receptor

The following diagram illustrates the signal transduction pathway of the 5-HT₄ receptor and the point of intervention for this compound.

G cluster_0 Cell Membrane 5HT4R 5-HT₄ Receptor G_protein Gαs 5HT4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin Serotonin->5HT4R Binds SDZ_205_557 This compound SDZ_205_557->5HT4R Blocks ATP ATP ATP->AC Cellular_Response Cellular_Response cAMP->Cellular_Response Initiates G Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Measurements Acclimatization->Baseline Grouping Randomization into Groups (Vehicle, this compound) Baseline->Grouping Administration This compound / Vehicle Administration Grouping->Administration Preparation Drug Preparation Preparation->Administration Observation Behavioral / Physiological Observation Administration->Observation Data_Collection Data Collection Observation->Data_Collection Endpoint Endpoint Measurement / Tissue Collection Data_Collection->Endpoint Analysis Data Analysis Endpoint->Analysis End End Analysis->End

References

Application Notes and Protocols for SDZ 205-557 in Isolated Guinea Pig Ileum Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SDZ 205-557, a selective 5-HT₄ receptor antagonist, in isolated guinea pig ileum preparations. This document outlines the pharmacological properties of this compound, detailed experimental protocols for its use, and data presentation for easy interpretation.

Introduction

This compound (2-methoxy-4-amino-5-chloro-benzoic acid 2-(diethylamino) ethyl ester) is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT₄) receptor.[1][2][3][4][5] It has been instrumental in characterizing the physiological roles of the 5-HT₄ receptor in the gastrointestinal tract. The isolated guinea pig ileum, particularly the longitudinal muscle-myenteric plexus (LMMP) preparation, is a classic and robust model for studying the effects of serotonergic compounds on intestinal motility.[6][7] In this preparation, activation of 5-HT₄ receptors on myenteric neurons typically induces a contractile response, which can be competitively antagonized by this compound.[2] While primarily a 5-HT₄ antagonist, it is important to note that this compound also exhibits affinity for 5-HT₃ receptors, a factor to consider in experimental design and data interpretation.[8][9]

Pharmacological Profile of this compound in Guinea Pig Ileum

This compound acts as a surmountable antagonist at 5-HT₄ receptors, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist.[2] Its potency is typically quantified by the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Quantitative Data Summary

The following table summarizes the reported antagonist affinity (pA₂) of this compound against various 5-HT₄ receptor agonists in the isolated guinea pig ileum.

AgonistPreparationpA₂ ValueSchild SlopeReference
5-HTNon-stimulated guinea pig ileum7.4Not specified[2]
5-MethoxytryptamineNon-stimulated guinea pig ileum7.4Not specified[2]
RenzaprideNon-stimulated guinea pig ileum7.6 (apparent)Not competitive[2]
ZacoprideNon-stimulated guinea pig ileum6.8Not specified[2]
5-HTGuinea-pig hippocampus (adenylyl cyclase stimulation)7.50.81[8]

Note: The interaction with renzapride was found to be non-competitive, and the pA₂ value against zacopride was significantly different, suggesting potential agonist-dependent differences in antagonist affinity.

Experimental Protocols

This section provides a detailed methodology for investigating the effects of this compound in an isolated guinea pig ileum preparation.

Materials and Reagents
  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • 5-HT (Serotonin) hydrochloride (or other 5-HT₄ agonist)

  • This compound hydrochloride

  • Distilled water

  • Standard laboratory glassware and consumables

Equipment
  • Isolated tissue organ bath system with a thermoregulated (37°C) water jacket

  • Isometric force transducer

  • Data acquisition system (e.g., PowerLab with LabChart software)

  • Dissection tools (scissors, forceps)

  • Syringes and needles

Protocol 1: Preparation of the Isolated Guinea Pig Ileum Longitudinal Muscle-Myenteric Plexus (LMMP)
  • Animal Euthanasia: Humanely euthanize a guinea pig following approved institutional guidelines.

  • Ileum Dissection: Immediately open the abdominal cavity and locate the ileum. Carefully excise a segment of the ileum, approximately 10-15 cm in length, from a region about 10 cm proximal to the ileocecal junction.

  • Cleaning: Gently flush the luminal contents of the excised ileum segment with warm, carbogen-aerated Krebs-Henseleit solution using a syringe with a blunt-ended needle.

  • LMMP Strip Preparation:

    • Place the ileum segment on a petri dish containing chilled, aerated Krebs solution.

    • Insert a glass rod or a pipette with a diameter similar to the ileum into the lumen.

    • Using a cotton swab, gently stroke the tissue from the mesenteric to the anti-mesenteric border. This will cause the longitudinal muscle layer with the attached myenteric plexus to peel away from the underlying circular muscle and mucosa.

    • Carefully cut the resulting LMMP sheet into strips approximately 1.5-2 cm long and 3-5 mm wide.

  • Tissue Mounting:

    • Tie one end of the LMMP strip to a tissue holder using silk suture.

    • Tie the other end to an isometric force transducer.

    • Mount the tissue in the organ bath chamber containing Krebs-Henseleit solution, continuously gassed with carbogen and maintained at 37°C.

Protocol 2: Determination of the pA₂ Value of this compound (Schild Analysis)
  • Equilibration: Allow the mounted LMMP preparation to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram. During this period, wash the tissue with fresh Krebs solution every 15 minutes.

  • Initial Agonist Concentration-Response Curve (CRC):

    • Obtain a cumulative concentration-response curve for a 5-HT₄ agonist (e.g., 5-HT).

    • Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.

    • After the maximal response is achieved, wash the tissue repeatedly with fresh Krebs solution until the baseline tension is restored.

  • Incubation with this compound:

    • Introduce a known concentration of this compound into the organ bath. A starting concentration of 10 nM is suggested.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Second Agonist CRC in the Presence of Antagonist:

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for the 5-HT₄ agonist. You should observe a rightward shift in the CRC.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue extensively to remove all drugs.

    • Repeat steps 3 and 4 with at least two other increasing concentrations of this compound (e.g., 30 nM and 100 nM).

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

    • Calculate log (DR - 1).

    • Plot log (DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis. This is the Schild plot.

    • Perform a linear regression on the data points. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.

    • The pA₂ value is the x-intercept of the regression line.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Tissue Preparation cluster_experiment Schild Analysis Protocol euthanasia Guinea Pig Euthanasia dissection Ileum Dissection euthanasia->dissection cleaning Flush Lumen dissection->cleaning lmmp_prep LMMP Strip Preparation cleaning->lmmp_prep mounting Mount in Organ Bath lmmp_prep->mounting equilibration Equilibration (60 min) mounting->equilibration crc1 Agonist CRC 1 (Control) equilibration->crc1 wash1 Wash crc1->wash1 incubation Incubate with This compound wash1->incubation crc2 Agonist CRC 2 (+ Antagonist) incubation->crc2 wash2 Wash crc2->wash2 repeat_exp Repeat with different [Antagonist] wash2->repeat_exp data_analysis Data Analysis (Schild Plot) repeat_exp->data_analysis

Caption: Workflow for Schild analysis of this compound.

5-HT₄ Receptor Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts agonist 5-HT (Agonist) agonist->receptor Activates antagonist This compound (Antagonist) antagonist->receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) pka->response Phosphorylates targets leading to

Caption: 5-HT₄ receptor signaling cascade.

References

Application Notes and Protocols for SDZ 205-557 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 205-557 is a potent and selective antagonist of the serotonin 5-HT4 and 5-HT3 receptors.[1] These receptors are G-protein coupled receptors involved in a variety of physiological processes, particularly in the gastrointestinal tract and the central nervous system.[1][2] As a research tool, this compound is invaluable for investigating the roles of 5-HT4 and 5-HT3 receptors in cellular signaling and function. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for solubilization, and established experimental procedures for characterizing its antagonist activity.

Mechanism of Action

This compound acts as a competitive antagonist at 5-HT4 receptors.[1] The 5-HT4 receptor is primarily coupled to the Gαs subunit, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2] By binding to the receptor, this compound prevents the binding of agonists like serotonin, thereby inhibiting the downstream signaling cascade.[1] It also exhibits affinity for the 5-HT3 receptor, an ion channel, where it also acts as an antagonist.[3]

Quantitative Data Summary

The following tables summarize the reported binding affinities and functional potencies of this compound across various in vitro systems.

Table 1: Binding Affinity of this compound

ReceptorPreparationRadioligandValueReference
5-HT4Guinea-pig hippocampus membranes-pA2 = 7.5[3]
5-HT3NG108-15 cell membranes[3H]-quipazinepKi = 6.9[3]

Table 2: Functional Potency of this compound

AssayTissue/Cell LineAgonistValueReference
Adenylyl cyclase stimulationGuinea-pig hippocampus5-carboxamidotryptaminepA2 = 7.5[3]
RelaxationRat oesophagus5-HTpA2 = 7.3[3]
ContractionGuinea-pig ileum5-HTpA2 = 7.4[4]
ContractionGuinea-pig ileumZacopridepA2 = 6.8[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), cell culture grade[5]

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the required concentration and volume: For a 10 mM stock solution, weigh out the appropriate amount of this compound hydrochloride. The molecular weight of this compound hydrochloride is 342.85 g/mol .

  • Solubilization: this compound hydrochloride is soluble in DMSO at 100 mg/mL and in water at 65 mg/mL.[5] For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO. Add the calculated volume of DMSO to the vial containing the compound.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization: While not always necessary for small molecules dissolved in DMSO, for long-term storage or sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Cell-Based Functional Assay - HTRF cAMP Assay

This protocol is adapted from a general high-throughput screening method for 5-HT4 receptor antagonists and can be used to determine the IC50 of this compound in cells expressing the human 5-HT4 receptor, such as HEK293-h5HT4R cells.

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 5-HT4 receptor agonist (e.g., Serotonin)

  • 384-well low-volume white plates

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-h5HT4R cells in appropriate media until they reach 80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer.

    • Dispense 10 µL of the cell suspension (e.g., 2,000 cells/well) into a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 0.5%.

    • Add 5 µL of the diluted this compound solutions to the appropriate wells.

    • For control wells, add 5 µL of assay buffer with DMSO (for maximum signal) or a saturating concentration of a known 5-HT4 antagonist (for minimum signal).

  • Agonist Stimulation:

    • Prepare a solution of a 5-HT4 agonist (e.g., Serotonin) at a concentration that elicits 80% of the maximal response (EC80).

    • Add 5 µL of the agonist solution to all wells except the negative control wells (which receive 5 µL of assay buffer).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to stimulate cAMP production.

  • Cell Lysis and HTRF Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate in lysis buffer) according to the manufacturer's instructions.

    • Add 10 µL of the detection reagent mix to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition for each concentration of this compound relative to the high and low controls.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

  • Assay Buffer: 50 mM HEPES, pH 7.4.[6]

  • Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).[6]

  • Unlabeled 5-HT4 ligand for non-specific binding (e.g., 10 µM GR113808).[6]

  • This compound stock solution.

  • 96-well filter plates (e.g., GF/C).

  • Vacuum manifold for filtration.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the 5-HT4 receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation (20-50 µg protein), a fixed concentration of [3H]-GR113808 (typically near its Kd value, ~0.2-0.4 nM), and varying concentrations of this compound.[6]

    • For total binding, add assay buffer instead of the competing ligand.

    • For non-specific binding, add a high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM GR113808).[6]

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the filter bottom using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add liquid scintillant to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of this compound.

    • Fit the concentration-response data to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gαs receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts serotonin Serotonin (Agonist) serotonin->receptor binds sdz This compound (Antagonist) sdz->receptor blocks binding atp ATP atp->ac Downstream\nSignaling Downstream Signaling camp->Downstream\nSignaling activates G start Start cell_culture Culture HEK293-h5HT4R Cells start->cell_culture plating Plate Cells in 384-well Plate cell_culture->plating compound_prep Prepare Serial Dilutions of this compound plating->compound_prep compound_add Add this compound to Wells compound_prep->compound_add agonist_add Add 5-HT4 Agonist (e.g., Serotonin) compound_add->agonist_add incubation Incubate at RT (30-60 min) agonist_add->incubation detection Add HTRF cAMP Detection Reagents incubation->detection read Read Plate on HTRF Reader detection->read analysis Data Analysis (IC50 Determination) read->analysis end End analysis->end

References

Application Notes and Protocols: SDZ 205-557 as a Tool for Studying 5-HT4 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 205-557, chemically identified as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester, is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the 5-hydroxytryptamine-4 (5-HT4) receptor. While initially characterized as a selective 5-HT4 receptor antagonist, it also exhibits affinity for the 5-HT3 receptor, a crucial consideration for experimental design and data interpretation.[1][2] These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro and in vivo experimental paradigms to elucidate 5-HT4 receptor function.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at 5-HT4 receptors, making it a useful tool to block the effects of 5-HT4 receptor agonists and to investigate the receptor's basal activity. It is important to note that this compound also has an affinity for 5-HT3 receptors, and its selectivity can be species-dependent.[1] Therefore, careful experimental design, including the use of multiple antagonists and appropriate controls, is recommended.

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of this compound at 5-HT4 and 5-HT3 receptors across various experimental systems. This data is essential for determining appropriate concentrations for in vitro and in vivo studies.

ReceptorParameterValueSpecies/TissueReference
5-HT4 pA27.5Guinea Pig Hippocampus (Adenylyl Cyclase Assay)[2]
pA27.4Guinea Pig Ileum (Contraction Assay)[3]
pA27.3Rat Oesophagus (Relaxation Assay)[2]
5-HT3 pA26.2Guinea Pig Ileum (Functional Assay)[1]
pKi6.9NG108-15 Cells ([3H]-quipazine binding)[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

5-HT4 Receptor Signaling Pathways

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) that primarily signals through the canonical adenylyl cyclase pathway. However, evidence also supports a G-protein-independent signaling cascade involving Src kinase. Understanding these pathways is critical for designing experiments and interpreting the effects of this compound.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT Agonist Receptor 5-HT4 Receptor Agonist->Receptor Activates SDZ This compound SDZ->Receptor Blocks Gs Gs Protein (α, β, γ) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Generates ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Targets

Figure 1. Canonical 5-HT4 Receptor Gs-cAMP Signaling Pathway.

Src_ERK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm to Nucleus Agonist 5-HT Agonist Receptor 5-HT4 Receptor Agonist->Receptor Activates SDZ This compound SDZ->Receptor Blocks Src Src Kinase Receptor->Src Directly Activates (G-protein independent) Ras Ras Src->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Phosphorylates & Translocates to Nucleus Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Regulates

Figure 2. G-protein Independent 5-HT4 Receptor Src-ERK Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to characterize 5-HT4 receptor function.

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT4 receptor using the selective 5-HT4 antagonist radioligand, [3H]-GR113808.

Radioligand_Binding_Workflow A 1. Membrane Preparation (e.g., from cells expressing 5-HT4R or brain tissue like striatum) B 2. Assay Incubation - Membranes - [3H]-GR113808 (Radioligand) - Varying concentrations of this compound A->B C 3. Separation of Bound/Free Ligand (Rapid vacuum filtration through glass fiber filters) B->C D 4. Quantification (Liquid scintillation counting of filter-bound radioactivity) C->D E 5. Data Analysis - Determine IC50 of this compound - Calculate Ki using Cheng-Prusoff equation D->E

Figure 3. Experimental Workflow for Radioligand Binding Assay.

Materials:

  • Tissue/Cells: Brain tissue (e.g., guinea pig striatum) or cells stably expressing the 5-HT4 receptor.

  • Radioligand: [3H]-GR113808 (specific activity ~80 Ci/mmol).

  • Competitor: this compound.

  • Non-specific binding control: A high concentration of an unlabeled 5-HT4 antagonist (e.g., 10 µM GR113808).

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid and Counter.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold Lysis Buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh Lysis Buffer and repeating the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of Assay Buffer (for total binding) or non-specific binding control or varying concentrations of this compound.

      • 50 µL of [3H]-GR113808 (final concentration ~0.2-0.5 nM).

      • 150 µL of membrane preparation (20-50 µg protein).

    • Incubate for 60 minutes at room temperature with gentle agitation.[4]

  • Filtration:

    • Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using the cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-GR113808 binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This protocol measures the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production in cells expressing the 5-HT4 receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the 5-HT4 receptor.

  • 5-HT4 Agonist: Serotonin (5-HT) or a selective 5-HT4 agonist.

  • Antagonist: this compound.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.

Protocol:

  • Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Assay Preparation:

    • Wash cells with Stimulation Buffer.

    • Pre-incubate cells with varying concentrations of this compound in Stimulation Buffer containing a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of the 5-HT4 agonist (typically the EC80 concentration) to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced cAMP production).

    • The pA2 value can be calculated using a Schild plot analysis if a full concentration-response curve to the agonist is generated in the presence of multiple fixed concentrations of this compound.

This protocol assesses the ability of this compound to block 5-HT4 agonist-induced phosphorylation of ERK1/2.

Materials:

  • Cells: Cells expressing 5-HT4 receptors (e.g., HEK293 or primary neurons).

  • 5-HT4 Agonist: e.g., 5-HT.

  • Antagonist: this compound.

  • Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE and Western Blotting reagents and equipment.

  • Chemiluminescent Substrate.

Protocol:

  • Cell Treatment:

    • Culture cells to 70-80% confluency and serum-starve overnight.

    • Pre-incubate cells with this compound for 30 minutes.

    • Stimulate with a 5-HT4 agonist (e.g., 1 µM 5-HT) for 5-10 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect with a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with anti-total ERK1/2 antibody for a loading control.

    • Quantify band intensities using densitometry software.

    • Express phospho-ERK1/2 levels as a ratio to total ERK1/2.

In Vivo Assays

This ex vivo protocol uses an isolated guinea pig ileum preparation to assess the antagonist effect of this compound on 5-HT4 receptor-mediated smooth muscle contraction.

Materials:

  • Animal: Male guinea pig (250-350 g).

  • Agonist: 5-HT.

  • Antagonist: this compound.

  • Krebs Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose.[5][6]

  • Organ Bath and Transducer System.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Isolate a segment of the terminal ileum and place it in Krebs solution bubbled with 95% O2/5% CO2 at 37°C.

    • Gently flush the lumen to remove contents.

    • Mount a 2-3 cm segment in an organ bath containing Krebs solution under a resting tension of 1 g.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experiment:

    • Obtain a cumulative concentration-response curve for 5-HT.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a known concentration of this compound for 30 minutes.

    • Obtain a second cumulative concentration-response curve for 5-HT in the presence of this compound.

  • Data Analysis:

    • Compare the concentration-response curves in the absence and presence of this compound.

    • A rightward shift in the curve indicates competitive antagonism.

    • Calculate the pA2 value using a Schild plot analysis.

This behavioral test in rodents is used to investigate the potential anxiolytic or anxiogenic effects of modulating 5-HT4 receptor activity.

Materials:

  • Animals: Adult male rats or mice.

  • Drug: this compound.

  • Vehicle: Saline or other appropriate vehicle.

  • Elevated Plus-Maze Apparatus: Two open arms and two closed arms elevated from the floor.

  • Video Tracking System.

Protocol:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) 30 minutes before testing.

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using the video tracking system.

  • Data Analysis:

    • Measure the time spent in the open arms and closed arms, and the number of entries into each arm.

    • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Conclusion

This compound is a potent antagonist at 5-HT4 receptors, albeit with some affinity for 5-HT3 receptors, which must be considered in experimental design. The detailed protocols provided herein offer a robust framework for utilizing this compound to investigate the diverse functions of the 5-HT4 receptor in both in vitro and in vivo systems. By carefully selecting experimental conditions and employing appropriate controls, researchers can effectively use this compound to advance our understanding of 5-HT4 receptor pharmacology and its role in health and disease.

References

Application Notes and Protocols: Measuring the Effects of SDZ 205-557 on Peristaltic Contractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the effects of SDZ 205-557, a selective 5-HT4 receptor antagonist, on gastrointestinal peristaltic contractions. The following protocols are based on established in vitro methodologies and are intended to assist in the preclinical evaluation of compounds targeting gut motility.

Introduction

This compound is a chemical compound that acts as a selective antagonist for the 5-HT4 receptors.[1] In the gastrointestinal (GI) tract, 5-HT4 receptors are involved in modulating motility.[2] Understanding the impact of 5-HT4 receptor antagonism by substances like this compound on peristaltic contractions is crucial for the development of drugs targeting motility disorders.[3] These protocols outline the use of isolated tissue preparations in an organ bath system to quantitatively assess the effects of this compound on peristalsis.

Data Presentation

The following table summarizes the quantitative effects of this compound on peristaltic contractions as observed in studies using guinea-pig isolated ileum and colon.

Concentration of this compoundTissue PreparationObserved Effect on Peristaltic ContractionsReference
1 µMGuinea-pig isolated ileumFailed to modify the peristaltic reflex when administered alone. Caused a parallel dextral shift in the concentration-effect curve to 5-HT.[4]
1–10 µMGuinea-pig distal colonIn many preparations, peristaltic contractions were temporarily blocked. Following the temporary blockade, contractions often recovered with characteristics not significantly different from controls.[5][6][7]
3 µMGuinea-pig distal colon (5-HT depleted)Abolished peristaltic contractions.[6]
5–10 µMGuinea-pig distal colonCaused permanent blockade of peristaltic activity in approximately half of the animals studied.[5][7]
up to 10 µMGuinea-pig distal colonIn the majority of preparations where contractions recovered after temporary blockade, the amplitude of the contractions was unaffected.[5][7]

Experimental Protocols

This section details the methodology for measuring the effects of this compound on peristaltic contractions in isolated guinea-pig ileum or colon.

Tissue Preparation
  • Humanely euthanize a guinea pig according to institutional guidelines.

  • Immediately perform a laparotomy and carefully excise a segment of the distal colon or ileum.[3]

  • Place the excised tissue segment in a petri dish containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11), continuously gassed with 95% O2 and 5% CO2 at 37°C.

  • Gently flush the lumen of the intestinal segment with Krebs solution to remove any remaining contents.

  • For specific experimental aims, the mucosa and submucosal plexus can be removed by microdissection.[5][6]

Organ Bath Setup
  • Mount the prepared intestinal segment in a heated (37°C) organ bath containing Krebs solution and aerated with 95% O2 and 5% CO2.[8][9]

  • The oral end of the segment should be cannulated and connected to a pressure transducer to measure intraluminal pressure.

  • The aboral end should be left open to allow for the expulsion of fluid.

  • Attach the aboral end of the tissue to an isometric force transducer to record circular muscle contractions.[9]

  • Allow the tissue to equilibrate in the organ bath for at least 30-60 minutes before initiating the experiment.

Induction of Peristalsis
  • Peristaltic contractions can be induced by distension of the intestinal lumen.[5][6]

  • This can be achieved by either a slow, constant infusion of Krebs solution into the lumen or by the insertion of a fecal pellet (or an artificial pellet of similar size and shape).[5][6]

  • Maintain a constant intraluminal pressure to evoke repetitive peristaltic contractions.

Application of this compound
  • Prepare stock solutions of this compound in a suitable solvent (e.g., distilled water or dimethyl sulfoxide) and make subsequent dilutions in Krebs solution.

  • Once stable and repetitive peristaltic contractions are established, add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 1 µM, 3 µM, 10 µM).[5][6]

  • Allow sufficient time between each concentration for the tissue to respond.

  • Record the changes in the frequency, amplitude, and duration of peristaltic contractions.

Data Acquisition and Analysis
  • Continuously record the intraluminal pressure and circular muscle contractions using a suitable data acquisition system.

  • Analyze the recordings to quantify the parameters of peristaltic contractions, including the interval between contractions, the amplitude of contractions, and the pressure threshold required to elicit a contraction.

  • Express the effects of this compound as a percentage change from the baseline control values.

  • Statistical analysis should be performed to determine the significance of the observed effects.

Mandatory Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell 5HT_release 5-HT Release 5HT4R 5-HT4 Receptor 5HT_release->5HT4R Activates AC Adenylyl Cyclase 5HT4R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Contraction Smooth Muscle Contraction PKA->Contraction Leads to SDZ_205_557 This compound SDZ_205_557->5HT4R Antagonizes

Caption: Signaling pathway of 5-HT4 receptor antagonism by this compound.

Experimental_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Guinea-Pig Ileum/Colon Segment Tissue_Prep Flush Lumen and Place in Krebs Solution Tissue_Isolation->Tissue_Prep Mount_Tissue Mount Tissue in Organ Bath Tissue_Prep->Mount_Tissue Equilibration Equilibrate for 30-60 minutes Mount_Tissue->Equilibration Induce_Peristalsis Induce Peristalsis (Distension) Equilibration->Induce_Peristalsis Record_Baseline Record Baseline Contractions Induce_Peristalsis->Record_Baseline Add_SDZ Add this compound (Cumulative Doses) Record_Baseline->Add_SDZ Record_Effects Record Effects on Contractions Add_SDZ->Record_Effects Analyze_Data Analyze Contraction Parameters Record_Effects->Analyze_Data Statistical_Analysis Perform Statistical Analysis Analyze_Data->Statistical_Analysis

Caption: Experimental workflow for measuring this compound effects.

References

Application Notes and Protocols for Evaluating SDZ 205-557 in Rodent Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of SDZ 205-557, a dual 5-HT₃ and 5-HT₄ receptor antagonist, in rodent models of colitis. Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Serotonin (5-HT) plays a crucial role in regulating gut motility, secretion, and inflammation, making its receptors viable therapeutic targets. This compound, by antagonizing both 5-HT₃ and 5-HT₄ receptors, presents a compound of interest for investigation in colitis models.[1][2][3] This document outlines the necessary protocols for inducing colitis in rats, assessing disease severity, and evaluating the therapeutic potential of this compound.

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist at both 5-HT₃ and 5-HT₄ receptors.[1][2][3] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase via a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade is involved in modulating gastrointestinal motility and other physiological processes. By blocking this receptor, this compound can potentially modulate a pro-inflammatory signaling pathway. The 5-HT₃ receptor is a ligand-gated ion channel, and its antagonism is known to reduce visceral pain and nausea.

Experimental_Workflow cluster_induction Colitis Induction (Day 0) cluster_treatment Treatment (Days 1-7) cluster_monitoring Daily Monitoring (Days 0-7) cluster_evaluation Evaluation (Day 7) Animal_Acclimation Acclimation of Rats Fasting 24h Fasting Animal_Acclimation->Fasting Anesthesia Anesthesia Fasting->Anesthesia TNBS_Induction Intra-rectal TNBS Instillation (100 mg/kg) Anesthesia->TNBS_Induction Grouping Randomization into Groups: - Sham (Vehicle) - TNBS + Vehicle - TNBS + this compound (0.5 mg/kg, i.p.) TNBS_Induction->Grouping DAI_Monitoring Record Body Weight, Stool Consistency, and Rectal Bleeding TNBS_Induction->DAI_Monitoring Daily_Treatment Daily Intraperitoneal (i.p.) Administration Grouping->Daily_Treatment Sacrifice Sacrifice Animals Daily_Treatment->Sacrifice Calculate_DAI Calculate Disease Activity Index (DAI) DAI_Monitoring->Calculate_DAI Colon_Harvest Harvest Colon Sacrifice->Colon_Harvest Macroscopic_Eval Macroscopic Evaluation: - Colon Length & Weight - Damage Score Colon_Harvest->Macroscopic_Eval Histology Histological Analysis (H&E Staining) Colon_Harvest->Histology MPO_Assay Myeloperoxidase (MPO) Assay Colon_Harvest->MPO_Assay

References

Application Notes and Protocols for Administering SDZ 205-557 in Cognitive Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SDZ 205-557, a dual 5-HT₃ and 5-HT₄ receptor antagonist, for investigating cognitive function in preclinical models. This document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant behavioral assays.

Introduction

This compound (2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester) is a valuable pharmacological tool for elucidating the roles of the serotonergic system, specifically the 5-HT₃ and 5-HT₄ receptors, in cognitive processes.[1] As a competitive antagonist, it blocks the binding of the endogenous neurotransmitter serotonin to these receptors, thereby inhibiting their downstream signaling cascades.[1] Understanding its application is crucial for studies investigating learning, memory, and other cognitive domains.

Mechanism of Action

This compound exerts its effects by competitively binding to both 5-HT₃ and 5-HT₄ receptors.[1] These two receptor subtypes operate through distinct signaling mechanisms:

  • 5-HT₄ Receptors: These are G-protein coupled receptors (GPCRs) that primarily signal through the Gαs subunit. Activation of 5-HT₄ receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, ultimately influencing synaptic plasticity and cognitive functions.

  • 5-HT₃ Receptors: In contrast, 5-HT₃ receptors are ligand-gated ion channels. When activated by serotonin, these receptors open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to rapid depolarization of the neuronal membrane. This fast excitatory neurotransmission is implicated in various cognitive and behavioral processes.

By antagonizing both receptor types, this compound allows researchers to probe the combined or individual contributions of these pathways to cognitive performance.

Quantitative Data for this compound

The following table summarizes key in vitro and in vivo quantitative data for this compound, facilitating experimental design and data interpretation.

ParameterValueSpecies/TissueNotes
5-HT₄ Receptor Antagonism
pA₂ value7.5Guinea-pig hippocampusCompetitive antagonism of 5-carboxamidotryptamine-stimulated adenylyl cyclase.[1][2]
pA₂ value7.3Rat oesophagusSurmountable antagonism of 5-HT₄-mediated relaxation.[1][2]
pA₂ value7.4Guinea-pig ileumAntagonism of 5-HT and 5-methoxytryptamine-induced responses.[3]
5-HT₃ Receptor Affinity
pKi~6.2Guinea-pig ileumFunctional affinity in functional studies.[1][2]
pKi~6.9NG108-15 cellsBinding affinity at sites labelled by [³H]-quipazine.[1][2]
In Vivo Pharmacokinetics
Half-life of inhibitory response~23 minutesAnaesthetized, vagotomized micropigTransient blockade of 5-HT₄-mediated tachycardia.[1][2]
In Vivo Dosage (Cognitive Studies)
Dose Range1.0 - 10.0 mg/kgRatInvestigated in a Pavlovian/Instrumental Autoshaping task (no significant effect observed at these doses in this specific paradigm).[4]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the 5-HT₄ and 5-HT₃ receptors and the point of intervention for this compound.

G cluster_0 5-HT₄ Receptor Signaling Serotonin Serotonin HTR4 5-HT₄ Receptor Serotonin->HTR4 Activates SDZ_205_557 This compound SDZ_205_557->HTR4 Antagonizes Gs Gαs HTR4->Gs Activates Src Src Kinase HTR4->Src G-protein independent activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Plasticity Synaptic Plasticity & Cognitive Function CREB->Plasticity ERK ERK Pathway Src->ERK ERK->Plasticity G cluster_1 5-HT₃ Receptor Signaling Serotonin Serotonin HTR3 5-HT₃ Receptor (Ligand-gated Ion Channel) Serotonin->HTR3 Binds and Opens SDZ_205_557 This compound SDZ_205_557->HTR3 Antagonizes Ion_Influx Na⁺/Ca²⁺ Influx HTR3->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Neurotransmission Fast Excitatory Neurotransmission Depolarization->Neurotransmission G cluster_workflow Experimental Workflow for Cognitive Study A 1. Experimental Design - Select cognitive assay - Determine animal model - Define treatment groups and dosage B 2. Animal Habituation - Acclimate to housing - Handle animals - Habituate to testing apparatus A->B C 3. Drug Administration - Prepare this compound/vehicle - Administer via appropriate route (e.g., i.p., s.c.) - Adhere to pre-treatment interval B->C D 4. Behavioral Testing - Conduct training/sample phase C->D E 5. Retention Interval D->E F 6. Behavioral Testing - Conduct test/probe phase E->F G 7. Data Collection & Analysis - Record behavioral parameters - Perform statistical analysis F->G H 8. Interpretation & Conclusion G->H

References

Troubleshooting & Optimization

Overcoming solubility issues with SDZ 205-557 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with SDZ 205-557 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what is its primary mechanism of action?

This compound hydrochloride is a potent and selective antagonist for the serotonin 5-HT3 and 5-HT4 receptors.[1][2][3] Its primary mechanism of action involves competitively blocking the binding of serotonin to these receptors, thereby inhibiting their downstream signaling pathways.[1] These receptors are implicated in various physiological processes, including gastrointestinal motility and neurotransmission.[1][4]

Q2: What are the recommended solvents for dissolving this compound hydrochloride?

This compound hydrochloride exhibits good solubility in dimethyl sulfoxide (DMSO) and water.[2][5] It is reported to be insoluble in ethanol.[5]

Q3: How should I store the solid compound and prepared stock solutions?

For long-term stability, the solid form of this compound hydrochloride should be stored in a sealed container in a cool, dry place.[6] Once prepared, stock solutions can be stored at -20°C for several months. To ensure the integrity of the compound, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Solubility Data

The following table summarizes the known solubility of this compound hydrochloride in common laboratory solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)100 mg/mL[5]
Water65 mg/mL[5]
Waterup to 100 mM[2]
EthanolInsoluble[5]

Troubleshooting Guide

Issue: Difficulty in dissolving this compound hydrochloride in water.

  • Solution 1: Gentle Heating and Sonication. To facilitate dissolution, particularly at higher concentrations, gently warm the solution to 37°C (98.6°F).[6] Following warming, use an ultrasonic bath to further aid in dissolving the compound.[6]

  • Solution 2: pH Adjustment. The hydrochloride salt form of this compound suggests that its aqueous solubility may be pH-dependent. Although specific data on the effect of pH is limited, ensuring the aqueous solvent is not basic may help maintain solubility. For most cell culture and physiological buffers, the pH should be compatible.

Issue: Precipitation of the compound after diluting a DMSO stock solution into an aqueous buffer.

  • Problem: This is a common issue when diluting a highly concentrated DMSO stock into an aqueous medium, as the compound may be less soluble in the final buffer composition.

  • Solution 1: Lower the Final Concentration. If possible, lower the final experimental concentration of this compound hydrochloride.

  • Solution 2: Increase the Final DMSO Concentration. Ensure that the final concentration of DMSO in your experimental setup is sufficient to maintain solubility, while remaining non-toxic to your cells or model system. Typically, final DMSO concentrations of 0.1% to 0.5% are well-tolerated in many biological assays.

  • Solution 3: Serial Dilutions. Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This gradual decrease in DMSO concentration can sometimes prevent abrupt precipitation.

  • Solution 4: Prepare an Aqueous Stock. Given its solubility in water, consider preparing a stock solution directly in water or a suitable buffer, which can then be further diluted in the same aqueous medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound hydrochloride (Molecular Weight: 337.25 g/mol )[6] in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C.

Protocol 2: Preparation of a 10 mM Stock Solution in Water

  • Weighing: Accurately weigh the required amount of this compound hydrochloride in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, purified water to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution. If complete dissolution is not achieved, warm the tube to 37°C and sonicate for 10-15 minutes.

  • Sterilization (Optional): If required for your experiment, filter-sterilize the aqueous stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C. Note that aqueous solutions may be more prone to degradation over time compared to DMSO stocks.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways inhibited by this compound hydrochloride and a general experimental workflow for its use.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound HCl dissolve Dissolve in DMSO or Water (Warm/Sonicate if needed) weigh->dissolve store Aliquot and Store at -20°C dissolve->store dilute Dilute Stock to Working Concentration store->dilute treat Treat Cells/Tissue dilute->treat assay Perform Assay (e.g., Electrophysiology, Motility) treat->assay data Data Collection assay->data analyze Statistical Analysis data->analyze results Interpret Results analyze->results

Fig. 1: General experimental workflow for using this compound hydrochloride.

G_protein_signaling cluster_5HT4 5-HT4 Receptor Pathway (GPCR) serotonin4 Serotonin receptor4 5-HT4 Receptor serotonin4->receptor4 sdz4 This compound sdz4->receptor4 g_protein Gαs receptor4->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response4 Cellular Response (e.g., Smooth Muscle Relaxation) pka->response4

Fig. 2: Antagonism of the 5-HT4 receptor signaling pathway by this compound.

ion_channel_signaling cluster_5HT3 5-HT3 Receptor Pathway (Ion Channel) serotonin3 Serotonin receptor3 5-HT3 Receptor (Ligand-gated ion channel) serotonin3->receptor3 sdz3 This compound sdz3->receptor3 ions Na+, K+, Ca2+ Influx receptor3->ions Opens Channel depolarization Neuronal Depolarization ions->depolarization response3 Excitatory Response (e.g., Nausea, Vomiting Reflex) depolarization->response3

Fig. 3: Antagonism of the 5-HT3 receptor signaling pathway by this compound.

References

Interpreting unexpected results with SDZ 205-557

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SDZ 205-557. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is characterized as a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] It also exhibits affinity for the 5-HT3 receptor, and the apparent selectivity can be species-dependent. For instance, in guinea-pig ileum, it shows selectivity for the 5-HT4 receptor, which is attributed to an atypical 5-HT3 receptor in this species.[2] It acts as a surmountable antagonist, meaning its effects can be overcome by increasing the concentration of an agonist.[1]

Q2: Are there known off-target effects for this compound?

While this compound is considered selective for 5-HT4 and 5-HT3 receptors, it has been shown to have negligible affinity for a range of other receptors at concentrations typically used for 5-HT4 antagonism. These include 5-HT1, 5-HT2, alpha-1, alpha-2, and opiate (mu) receptors.[1] However, as with any pharmacological tool, it is crucial to consider potential off-target effects, especially at higher concentrations.

Troubleshooting Guides

Unexpected Result 1: Transient or Disappearing Effect on Gastrointestinal Motility

Question: I'm observing an initial inhibition of peristaltic contractions in my guinea-pig colon preparation after applying this compound, but the effect wears off over time, and contractions recover despite the continued presence of the antagonist. Is this expected?

Answer: Yes, this is a documented and repeatable, though unexpected, finding with this compound.

Possible Explanations:

  • Receptor Desensitization and Recovery: In some tissues, particularly under inflammatory conditions, an increased basal release of serotonin (5-HT) can lead to desensitization of 5-HT receptors. The initial application of this compound may block the remaining sensitive receptors, causing a temporary cessation of activity. Over time, the antagonist may allow the desensitized receptors to recover, leading to a resumption of contractions.[3]

  • Endogenous 5-HT Independent Mechanism: Studies have shown that this temporary blockade and subsequent recovery of peristaltic contractions can occur even in tissues depleted of endogenous 5-HT.[4][5] This suggests a complex mechanism that is not solely dependent on competition with endogenous serotonin. The exact mechanism for this recovery in the absence of endogenous 5-HT is still under investigation and represents a significant point of caution when interpreting results.[4][5]

  • Constitutively Active Receptors: One hypothesis is that 5-HT3 and 5-HT4 receptors may exhibit constitutive (agonist-independent) activity. This compound might initially inhibit this activity, but the system adapts over time, leading to the observed recovery.

Troubleshooting Steps:

  • Confirm the Phenomenon: Repeat the experiment, carefully documenting the time course of the effect. Note the time to onset of inhibition and the time to recovery of contractions.

  • Vary the Concentration: Investigate if the duration of the transient block is concentration-dependent. Higher concentrations may lead to a more sustained inhibition.

  • Use an Alternative Antagonist: Compare the effects of this compound with another 5-HT4 antagonist, such as GR 113808, to determine if this is a compound-specific effect.

  • Consider the Tissue State: If using a disease model (e.g., colitis), be aware that the inflamed state can alter serotonin signaling and receptor sensitivity, potentially exaggerating this transient effect.[3]

Unexpected Result 2: Inconsistent or No Effect on Cognitive Function

Question: My experiments investigating the effect of this compound on learning and memory are yielding inconsistent results. Some studies suggest it impairs memory, while my results are showing no significant effect. Why is this happening?

Answer: The effects of 5-HT4 receptor antagonism on cognition are complex and can be influenced by a variety of experimental factors. The literature on this compound and memory is indeed mixed.

Reported Findings:

  • Memory Impairment: Some studies have shown that this compound can impair memory formation in certain learning paradigms.

  • No Effect: Other studies have reported no significant impact of this compound on memory processes.

Factors That May Contribute to Inconsistent Results:

  • Behavioral Task: The specific learning and memory task being used is critical. The role of the 5-HT4 receptor can vary depending on the cognitive domain being assessed (e.g., spatial memory, fear conditioning, object recognition).

  • Dosage and Route of Administration: The dose of this compound and the method of administration (e.g., systemic vs. central) can significantly influence the outcome.

  • Timing of Administration: Whether the compound is administered before or after the learning trial can determine whether it affects acquisition, consolidation, or retrieval of memory.

  • Animal Strain and Species: Genetic differences between animal strains and species can lead to variations in drug response.

  • Basal Serotonergic Tone: The baseline level of serotonin activity in the brain can modulate the effects of a 5-HT4 antagonist.

Troubleshooting Steps:

  • Review Your Protocol: Carefully compare your experimental design to published studies, paying close attention to the factors listed above.

  • Dose-Response Curve: Conduct a dose-response study to determine if the lack of effect is due to an insufficient dose or if higher doses produce a different outcome.

  • Control for Timing: Systematically vary the timing of this compound administration relative to the behavioral task to dissect its effects on different memory phases.

  • Consider a Different Task: If feasible, employ a different, well-validated memory task to see if the effects of this compound are specific to the paradigm you are using.

Data Presentation

Table 1: Comparative Affinity (pA2/pKi) of this compound at 5-HT4 Receptors in Various Tissues
Tissue/PreparationAgonistpA2 / pKi ValueReference
Guinea-Pig Ileum5-HT7.4[1]
Guinea-Pig Ileum5-Methoxytryptamine7.4[1]
Guinea-Pig IleumRenzapride7.6 (apparent)[1]
Guinea-Pig IleumZacopride6.8[1]
Guinea-Pig Hippocampus5-Carboxamidotryptamine7.5[2]
Rat Oesophagus5-HT7.3[2]
Rat Oesophagus(R)-zacopride6.4[2]
Porcine Forebrain[3H]5-HT (Displacement)Low Affinity[6]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher values indicate greater antagonist potency. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Schild Analysis for Determining Antagonist Affinity (pA2)

This protocol describes the determination of the pA2 value for this compound in an isolated tissue preparation (e.g., guinea-pig ileum).

Materials:

  • Isolated tissue preparation (e.g., guinea-pig ileum longitudinal muscle)

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Isotonic transducer and data acquisition system

  • 5-HT (agonist) stock solution

  • This compound (antagonist) stock solutions of varying concentrations

  • Pipettes and other standard laboratory equipment

Procedure:

  • Tissue Preparation: Mount the isolated tissue strip in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for 5-HT. Start with a low concentration and increase it stepwise until a maximal response is achieved.

  • Washout: Thoroughly wash the tissue to return it to baseline.

  • Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

  • Second Agonist Concentration-Response Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for 5-HT.

  • Repeat: Repeat steps 3-5 with at least two other concentrations of this compound.

  • Data Analysis:

    • Calculate the EC50 (concentration of agonist that produces 50% of the maximal response) for each 5-HT curve (control and in the presence of each antagonist concentration).

    • Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

signaling_pathway cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts serotonin Serotonin (Agonist) serotonin->receptor Activates sdz This compound (Antagonist) sdz->receptor Blocks atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Downstream Targets

Caption: 5-HT4 Receptor Signaling Pathway and Site of this compound Action.

experimental_workflow start Start: Isolated Tissue Preparation equilibration Equilibration in Organ Bath start->equilibration control_crc Generate Control Agonist (5-HT) Concentration- Response Curve (CRC) equilibration->control_crc washout1 Washout control_crc->washout1 antagonist_incubation Incubate with this compound (Concentration 1) washout1->antagonist_incubation crc1 Generate Agonist CRC in presence of Antagonist antagonist_incubation->crc1 washout2 Washout crc1->washout2 antagonist_incubation2 Incubate with this compound (Concentration 2) washout2->antagonist_incubation2 crc2 Generate Agonist CRC in presence of Antagonist antagonist_incubation2->crc2 data_analysis Data Analysis: Calculate Dose Ratios crc2->data_analysis schild_plot Construct Schild Plot data_analysis->schild_plot end Determine pA2 Value schild_plot->end

Caption: Experimental Workflow for Schild Analysis of this compound.

References

Technical Support Center: Off-Target Effects of SDZ 205-557 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of SDZ 205-557, particularly when used at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent antagonist of the serotonin 5-HT3 and 5-HT4 receptors.[1] It is often used in research to investigate the physiological roles of these two receptor subtypes.

Q2: I am observing unexpected effects in my experiment when using this compound at high micromolar concentrations. What could be the cause?

A2: At high concentrations, typically in the micromolar range, this compound may exhibit off-target activity by binding to other receptors. This can lead to confounding results that are not mediated by the blockade of 5-HT3 or 5-HT4 receptors. It is crucial to consider these potential off-target effects when interpreting your data.

Q3: What are the known off-target receptors for this compound at high concentrations?

A3: Studies have shown that this compound has low affinity for several other receptors, with pKD values below 5.6. This indicates that at high micromolar concentrations, it may interact with 5-HT1, 5-HT2, alpha-1, alpha-2 adrenergic, and mu-opioid receptors.

Q4: How can I minimize off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that is sufficient to antagonize the 5-HT3 and/or 5-HT4 receptors in your experimental system. Performing a dose-response curve for its primary targets can help determine the optimal concentration range. Additionally, using a structurally different 5-HT3/4 antagonist as a control can help confirm that the observed effects are specific to the antagonism of these primary targets.

Q5: Where can I find information on the signaling pathways of the primary and potential off-target receptors?

A5: Understanding the signaling pathways can help in designing experiments to dissect the observed effects. See the "Signaling Pathways" section below for diagrams of the 5-HT3, 5-HT4, alpha-1 adrenergic, and mu-opioid receptor signaling pathways.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected physiological response in tissue/cell culture at high µM concentrations of this compound. Off-target binding to other receptors (e.g., adrenergic, opioid).1. Review Off-Target Profile: Consult the quantitative data table below to see potential off-target interactions. 2. Dose-Response Curve: Perform a full dose-response curve to determine if the unexpected effect is only present at high concentrations. 3. Use a More Selective Antagonist: If available, use a more selective 5-HT3 or 5-HT4 antagonist as a control. 4. Pharmacological Blockade: Use specific antagonists for the suspected off-target receptors (e.g., an alpha-1 adrenergic antagonist) to see if the unexpected effect is blocked.
Inconsistent or variable results between experiments. Compound precipitation at high concentrations or degradation.1. Check Solubility: Visually inspect your stock and working solutions for any signs of precipitation. Consider using a different solvent or sonication if solubility is an issue. 2. Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment to avoid degradation. 3. Consistent Experimental Conditions: Ensure all experimental parameters (e.g., temperature, pH, incubation time) are kept consistent between experiments.
No observable effect of this compound, even at high concentrations. Low receptor expression in the experimental model or issues with the compound.1. Confirm Receptor Expression: Verify the expression of 5-HT3 and/or 5-HT4 receptors in your cell line or tissue using techniques like qPCR or Western blot. 2. Agonist Positive Control: Ensure that your system responds to a known 5-HT3 or 5-HT4 agonist before testing the antagonist. 3. Verify Compound Integrity: If possible, confirm the purity and integrity of your this compound compound.

Quantitative Data on Off-Target Affinity

The following table summarizes the known off-target binding profile of this compound. It is important to note that a pKD value below 5.6 corresponds to a dissociation constant (Kd) greater than 2.5 µM, indicating that these interactions are significantly weaker than the affinity for its primary targets.

Receptor FamilySpecific Receptor(s)Affinity (pKD)Dissociation Constant (Kd)
Serotonin 5-HT1< 5.6> 2.5 µM
5-HT2< 5.6> 2.5 µM
Adrenergic Alpha-1, Alpha-2< 5.6> 2.5 µM
Opioid Mu (µ)< 5.6> 2.5 µM
Histamine H1< 5.6> 2.5 µM
Muscarinic M1-M5< 5.6> 2.5 µM
Nicotinic Neuronal/Muscle< 5.6> 2.5 µM

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for screening a compound against a panel of receptors to identify potential off-target interactions.

Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A specific radioligand for each receptor.

  • This compound at a range of high concentrations.

  • A known unlabeled ligand for each receptor to determine non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Methodology:

  • Preparation: Prepare serial dilutions of this compound, typically from 100 µM down to 1 nM.

  • Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand (typically at its Kd), and either:

    • Buffer (for total binding).

    • A high concentration of a known unlabeled ligand (for non-specific binding).

    • Varying concentrations of this compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Signaling Pathways

5HT3_Signaling Serotonin Serotonin Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor SDZ_205_557 This compound SDZ_205_557->Receptor Antagonism Ion_Channel Cation Channel (Na+, K+, Ca2+) Receptor->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Response Excitatory Response Depolarization->Response

5-HT3 Receptor Signaling Pathway

5HT4_Signaling Serotonin Serotonin Receptor 5-HT4 Receptor (GPCR) Serotonin->Receptor SDZ_205_557 This compound SDZ_205_557->Receptor Antagonism G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response Phosphorylates Targets

5-HT4 Receptor Signaling Pathway

Alpha1_Signaling Norepinephrine Norepinephrine Receptor Alpha-1 Adrenergic Receptor (GPCR) Norepinephrine->Receptor SDZ_205_557 This compound (High Conc.) SDZ_205_557->Receptor Potential Antagonism G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Alpha-1 Adrenergic Receptor Signaling

Mu_Opioid_Signaling Opioid_Agonist Opioid Agonist Receptor Mu-Opioid Receptor (GPCR) Opioid_Agonist->Receptor SDZ_205_557 This compound (High Conc.) SDZ_205_557->Receptor Potential Antagonism G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel K+ Channel (GIRK) G_Protein->Ion_Channel Activates cAMP cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Response Inhibitory Response Hyperpolarization->Response

Mu-Opioid Receptor Signaling Pathway
Experimental Workflow

Off_Target_Workflow cluster_0 Experimental Design cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation Start Observe Unexpected Effect with High [this compound] Hypothesis Hypothesize Off-Target Interaction Start->Hypothesis Select_Targets Select Potential Off-Targets (e.g., Adrenergic, Opioid) Hypothesis->Select_Targets Binding_Assay Perform Radioligand Binding Assays Select_Targets->Binding_Assay Functional_Assay Perform Functional Assays (e.g., Calcium Flux, cAMP) Select_Targets->Functional_Assay Analyze_Data Determine IC50/Ki or EC50/pA2 Binding_Assay->Analyze_Data Functional_Assay->Analyze_Data Conclusion Confirm or Refute Off-Target Effect Analyze_Data->Conclusion

Troubleshooting Off-Target Effects Workflow

References

Technical Support Center: Optimizing SDZ 205-557 Concentration for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing SDZ 205-557 in receptor binding assays. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during receptor binding assays with this compound, a known antagonist of both 5-HT₃ and 5-HT₄ receptors.

Issue Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding (NSB) 1. Suboptimal this compound Concentration: Excess concentration can lead to binding at low-affinity, non-specific sites. 2. Radioligand Issues: The radioligand may be of low purity or degraded, causing it to adhere to non-receptor components. 3. Inadequate Blocking: Insufficient blocking of non-specific sites on membranes or filters. 4. Improper Washing: Inefficient removal of unbound radioligand during the filtration step.1. Optimize this compound Concentration: Perform a concentration-response curve to identify the optimal range that maximizes specific binding while minimizing NSB. 2. Verify Radioligand Quality: Check the radiochemical purity and age of the radioligand. Use a fresh batch if necessary. 3. Improve Blocking: Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Consider adding bovine serum albumin (BSA) to the assay buffer. 4. Optimize Washing: Increase the number and volume of washes with ice-cold buffer. Ensure the washing process is rapid to prevent dissociation of the specific binding.
Low Specific Binding Signal 1. Insufficient Receptor Concentration: The amount of receptor in the membrane preparation may be too low. 2. Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time can negatively impact binding. 3. Degraded this compound or Radioligand: The compound or radioligand may have lost activity due to improper storage or handling.1. Increase Receptor Concentration: Use a higher concentration of the membrane preparation. If preparing your own, optimize the protocol to increase receptor yield. 2. Optimize Assay Conditions: Systematically vary the pH, temperature, and incubation time to determine the optimal conditions for binding. 3. Use Fresh Reagents: Prepare fresh dilutions of this compound and use a fresh, validated batch of radioligand.
Inconsistent or Irreproducible Results 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. 2. Variable Incubation Times or Temperatures: Lack of consistency in the experimental setup. 3. Inhomogeneous Membrane Preparation: The receptor preparation is not uniformly distributed.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use positive displacement pipettes for viscous solutions. 2. Standardize Procedures: Use a temperature-controlled incubator and a timer to ensure consistent incubation conditions. 3. Ensure Homogeneity: Vortex the membrane preparation gently before each use to ensure a uniform suspension.
Difficulty in Determining IC₅₀/Kᵢ for Dual Receptor Occupancy 1. Overlapping Affinities: The affinities of this compound for 5-HT₃ and 5-HT₄ receptors may be too similar to distinguish in a mixed receptor population. 2. Inappropriate Radioligand: The chosen radioligand may not be selective enough for the target receptor.1. Use Selective Radioligands: Employ a highly selective radioligand for each receptor subtype in separate assays (e.g., [³H]-GR65630 for 5-HT₃ and [³H]-GR113808 for 5-HT₄). 2. Utilize Cell Lines with Single Receptor Expression: Perform binding assays on cell lines stably expressing only the 5-HT₃ or 5-HT₄ receptor.

Quantitative Data for this compound

The following table summarizes the reported binding affinities of this compound for its primary targets. Note that values can vary depending on the experimental conditions.

Receptor Parameter Value Species/Tissue
5-HT₄pA₂7.5Guinea-pig hippocampus[1][2]
5-HT₄pA₂7.3Rat oesophagus[1][2]
5-HT₃pA₂6.2Guinea-pig ileum[1][2]
5-HT₃pA₂6.9NG108-15 cells ([³H]-quipazine)[1][2]
5-HT₃/₄IC₅₀4 ± 1 µMGuinea pig colon (control)[3]
5-HT₃/₄IC₅₀16 ± 5 µMGuinea pig colon (TNBS-inflamed)[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT₄ Receptor

This protocol describes a method to determine the affinity of this compound for the 5-HT₄ receptor by measuring its ability to compete with a radiolabeled ligand.[4]

Materials:

  • Membrane preparation from cells or tissues expressing the 5-HT₄ receptor.

  • Radioligand: [³H]-GR113808 (a selective 5-HT₄ antagonist).

  • Unlabeled Ligand: this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT₄ antagonist (e.g., 10 µM GR113808).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[4]

  • Wash buffer: Ice-cold assay buffer.[4]

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[4]

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a source known to express the 5-HT₄ receptor. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, membrane preparation, and [³H]-GR113808.

    • Non-Specific Binding (NSB): Assay buffer, membrane preparation, [³H]-GR113808, and a saturating concentration of the non-specific binding competitor.

    • Competitive Binding: Assay buffer, membrane preparation, [³H]-GR113808, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for 5-HT₃ Receptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound for the 5-HT₃ receptor.[5][6]

Materials:

  • Membrane preparation from cells or tissues expressing the 5-HT₃ receptor (e.g., HEK293 cells stably expressing the human 5-HT₃A receptor).[5]

  • Radioligand: [³H]-GR65630 (a selective 5-HT₃ antagonist).[5]

  • Unlabeled Ligand: this compound.

  • Non-specific binding control: A high concentration of a known 5-HT₃ antagonist (e.g., 10 µM Granisetron).[5]

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Wash buffer: Ice-cold binding buffer.[5]

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% PEI for at least 2 hours.[5]

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the 5-HT₃ receptor.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-GR65630 (at a final concentration near its Kᴅ), and 100 µL of cell membrane suspension.[5]

    • Non-specific Binding (NSB): 50 µL of a high concentration of a known 5-HT₃ antagonist, 50 µL of [³H]-GR65630, and 100 µL of cell membrane suspension.[5]

    • Competitive Binding: 50 µL of each concentration of this compound, 50 µL of [³H]-GR65630, and 100 µL of cell membrane suspension.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.[5]

  • Filtration: Terminate the incubation by rapid filtration through the pre-treated filters using a cell harvester.[5]

  • Washing: Wash the filters three times with ice-cold wash buffer.[5]

  • Scintillation Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity.[5]

  • Data Analysis: Follow the same data analysis steps as outlined in Protocol 1.

Visualizations

G cluster_key Key cluster_pathway 5-HT₄ Receptor Signaling Pathway Key_Ligand Ligand Key_Receptor Receptor Key_GProtein G-Protein Key_Effector Effector/Enzyme Key_SecondMessenger Second Messenger Key_Kinase Kinase Key_Response Cellular Response Serotonin Serotonin / this compound (Antagonist) HTR4 5-HT₄ Receptor Serotonin->HTR4 Binds Gs Gαs HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Caption: 5-HT₄ Receptor Signaling Pathway.

G cluster_key Key cluster_pathway 5-HT₃ Receptor Signaling Pathway Key_Ligand Ligand Key_Receptor Receptor Key_Ion Ion Key_Response Cellular Response Serotonin Serotonin / this compound (Antagonist) HTR3 5-HT₃ Receptor (Ligand-Gated Ion Channel) Serotonin->HTR3 Binds Na_Ca Na⁺, Ca²⁺ HTR3->Na_Ca Opens Channel Depolarization Membrane Depolarization Na_Ca->Depolarization Influx leads to

Caption: 5-HT₃ Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow: Competitive Binding Assay Start Start Prepare_Reagents Prepare Reagents (this compound dilutions, radioligand, buffers) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Total, NSB, Competitive) Prepare_Reagents->Assay_Setup Prepare_Membranes Prepare Receptor Membranes Prepare_Membranes->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for a Competitive Binding Assay.

G cluster_troubleshooting Troubleshooting Logic Start Poor Results? High_NSB High NSB? Start->High_NSB Low_Signal Low Specific Signal? High_NSB->Low_Signal No Check_Ligand_Conc Optimize Ligand Concentration High_NSB->Check_Ligand_Conc Yes Inconsistent Inconsistent Results? Low_Signal->Inconsistent No Check_Receptor_Conc Increase Receptor Concentration Low_Signal->Check_Receptor_Conc Yes Calibrate_Pipettes Calibrate Pipettes Inconsistent->Calibrate_Pipettes Yes Check_Radioligand Verify Radioligand Quality Check_Ligand_Conc->Check_Radioligand Improve_Blocking Improve Blocking/Washing Check_Radioligand->Improve_Blocking Optimize_Conditions Optimize Assay Conditions (pH, temp, time) Check_Receptor_Conc->Optimize_Conditions Check_Reagents Use Fresh Reagents Optimize_Conditions->Check_Reagents Standardize_Procedure Standardize Procedure Calibrate_Pipettes->Standardize_Procedure Homogenize_Membranes Homogenize Membranes Standardize_Procedure->Homogenize_Membranes

Caption: Troubleshooting Decision Tree.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound acts as a competitive antagonist at both 5-HT₃ and 5-HT₄ receptors. This means it binds to the same site as the endogenous ligand, serotonin, but does not activate the receptor, thereby blocking serotonin's effects.

Q2: What concentration of this compound should I use in my initial experiments?

A2: A good starting point is to perform a serial dilution of this compound over a wide concentration range (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to generate a full competition curve. This will help you determine the IC₅₀ value and the optimal concentration range for your specific assay conditions.

Q3: How can I be sure that the binding I am observing is specific to the 5-HT₃ or 5-HT₄ receptor?

A3: To ensure specificity, you should use a highly selective radioligand for the receptor of interest. Additionally, you can perform competition experiments with other known selective agonists and antagonists for the 5-HT₃ and 5-HT₄ receptors. The relative affinities of these compounds should align with their known pharmacological profiles.

Q4: Can I use this compound to differentiate between 5-HT₃ and 5-HT₄ receptor populations in the same tissue preparation?

A4: Differentiating between these two receptor populations with this compound alone is challenging due to its affinity for both. To achieve this, it is recommended to use experimental systems that express only one of the receptor subtypes (e.g., specific cell lines) or to use highly selective radioligands for each receptor in separate binding assays.

Q5: What are some common pitfalls to avoid when working with this compound in receptor binding assays?

A5: Common pitfalls include using too high a concentration, which can lead to high non-specific binding; using degraded or impure compound, which can give misleading results; and not optimizing assay conditions such as incubation time and temperature. It is also crucial to ensure the quality and specificity of the radioligand and receptor preparation.

References

Why is SDZ 205-557 showing no effect in my experiment?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SDZ 205-557. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide in-depth guidance for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the serotonin 5-HT3 and 5-HT4 receptors.[1] Its primary mechanism of action is to competitively bind to these receptors, thereby blocking the physiological effects of serotonin (5-hydroxytryptamine, 5-HT).[1] This compound is a valuable tool for studying the roles of 5-HT3 and 5-HT4 receptors in various physiological processes, including gastrointestinal motility and neurotransmission.[1]

Q2: I am not observing any effect of this compound in my experiment. What are the possible reasons?

There are several potential reasons why this compound may not be showing an effect in your experiment. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system. Please refer to the troubleshooting guide below for a systematic approach to identifying the problem.

Q3: Are there known species differences in the affinity of this compound for its target receptors?

Yes, species-specific differences in the affinity and expression of 5-HT3 and 5-HT4 receptors are well-documented and can significantly impact the efficacy of this compound.[2][3][4][5] For example, the 5-HT3 receptor in guinea pigs has been described as atypical, which can affect the apparent selectivity of antagonists like this compound. It is crucial to consider the species or cell line being used and to consult the literature for known variations in receptor pharmacology.

Q4: What is the recommended solvent and storage condition for this compound?

For optimal stability, this compound hydrochloride should be stored as a solid at room temperature, protected from light and moisture. For preparing stock solutions, it is soluble in water. However, the long-term stability of the compound in solution may vary, so it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C for short periods. Always refer to the manufacturer's instructions for specific guidance on solubility and storage.

Troubleshooting Guide

If you are not observing the expected effect of this compound, follow this troubleshooting workflow:

digraph "Troubleshooting_SDZ_205_557" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

subgraph "cluster_Troubleshooting" { label="Troubleshooting Workflow for this compound Inactivity"; bgcolor="#F1F3F4"; fontname="Arial"; fontsize=12;

} }

Troubleshooting workflow for this compound experiments.
Issue Potential Cause Recommended Action
No observable effect of this compound Compound Integrity: Degradation of the compound due to improper storage or handling.Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions as per the manufacturer's guidelines.
Solubility Issues: The compound may have precipitated out of solution, especially at high concentrations or in inappropriate buffers.Visually inspect the solution for any precipitate. Consider preparing a fresh solution and verifying its solubility in the experimental buffer. Sonication may aid in dissolution.
Incorrect Concentration: Errors in calculating the required concentration or in the dilution series.Double-check all calculations and ensure accurate pipetting. Perform a new dose-response curve to determine the optimal antagonist concentration.
Inconsistent or variable results Experimental Protocol: Minor variations in experimental conditions such as temperature, pH, or incubation times.Standardize all experimental parameters and maintain meticulous records. Optimize and maintain consistent incubation times for both agonist and antagonist application.[6]
Vehicle Effects: The solvent used to dissolve this compound may have its own biological effects.Always include a vehicle-only control group to assess any baseline effects of the solvent on the experimental system.[6]
Lack of antagonism Low or Absent Receptor Expression: The cell line or tissue being used may not express 5-HT3 or 5-HT4 receptors at sufficient levels.Confirm receptor expression using techniques such as qPCR, Western blot, or radioligand binding assays.[6] Consider using a positive control cell line or tissue known to express the receptors.
Species/Strain Differences: The affinity of this compound can vary significantly between species.Consult the literature for known pA2 or Ki values of this compound in your specific model system. If data is unavailable, consider performing a preliminary experiment to determine its potency.
High Agonist Concentration: An excessively high concentration of the 5-HT agonist may overcome the competitive antagonism of this compound.Use an appropriate concentration of the agonist, typically around its EC50 value, to allow for effective competition by the antagonist.[6]

Quantitative Data

The potency of this compound is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.

Preparation Receptor Target pA2 Value Reference
Guinea Pig Ileum5-HT47.4[7]
Human Jejunum Mucosa5-HT4Significant inhibition at 10 µM[8][9]
Guinea Pig Distal Colon5-HT4-[10]

Note: Direct comparison of these values should be done with caution due to variations in experimental conditions and tissues used across different studies.

Experimental Protocols

Below are generalized protocols for common assays used to characterize 5-HT receptor antagonists. These should be adapted based on your specific experimental needs and laboratory conditions.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 or 5-HT4 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the target receptor.

  • Radioligand (e.g., [3H]GR113808 for 5-HT4 receptors).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled antagonist).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and then calculate the Ki using the Cheng-Prusoff equation.[6]

Protocol 2: Functional Assay (Isolated Guinea Pig Ileum)

Objective: To assess the functional antagonism of this compound against a 5-HT4 receptor agonist in an isolated tissue preparation.

Materials:

  • Guinea pig ileum segment.

  • Krebs solution (physiological salt solution).

  • Organ bath with a force transducer.

  • 5-HT4 receptor agonist (e.g., serotonin).

  • This compound at various concentrations.

Procedure:

  • Tissue Preparation: Mount a segment of the guinea pig ileum in an organ bath containing oxygenated Krebs solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a constant tension.

  • Agonist Response: Generate a cumulative concentration-response curve for the 5-HT4 agonist to establish a baseline.

  • Antagonist Incubation: Wash the tissue and then pre-incubate it with a known concentration of this compound for a defined period.

  • Challenge with Agonist: In the presence of this compound, generate a new concentration-response curve for the agonist.

  • Data Analysis: Determine the degree of the rightward shift in the agonist concentration-response curve caused by this compound. Calculate the pA2 value using a Schild plot analysis.

Signaling Pathways

Understanding the signaling pathways of the target receptors is crucial for interpreting experimental results.

5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel.[11] Upon binding of serotonin, the channel opens, allowing the influx of cations (primarily Na+ and K+, with some permeability to Ca2+), leading to rapid neuronal depolarization and excitation.[11]

digraph "5HT3_Signaling" { graph [splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

subgraph "cluster_5HT3" { label="5-HT3 Receptor Signaling Pathway"; bgcolor="#F1F3F4"; fontname="Arial"; fontsize=12;

} }

Simplified signaling pathway of the 5-HT3 receptor.
5-HT4 Receptor Signaling

The 5-HT4 receptor is a G-protein coupled receptor (GPCR), primarily coupled to Gs.[4] Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

digraph "5HT4_Signaling" { graph [splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

subgraph "cluster_5HT4" { label="5-HT4 Receptor Signaling Pathway"; bgcolor="#F1F3F4"; fontname="Arial"; fontsize=12;

} }

Simplified signaling pathway of the 5-HT4 receptor.

References

Addressing the short duration of action of SDZ 205-557 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the short in vivo duration of action of the 5-HT₄ receptor antagonist, SDZ 205-557.

Frequently Asked Questions (FAQs)

Q1: We are observing a very transient effect of this compound in our in vivo experiments. Is this a known issue?

A1: Yes, the short duration of action of this compound in vivo is a well-documented characteristic of this compound. Studies have shown that it produces only a transient blockade of 5-HT₄-mediated effects. For instance, in anesthetized, vagotomized micropigs, the half-life for the inhibitory response of this compound was found to be approximately 23 minutes, which is significantly shorter than other antagonists like tropisetron (116 minutes). The effects of this compound have also been described as variable in magnitude and not consistently maintained.

Q2: What is the underlying cause of the short in vivo half-life of this compound?

A2: The primary reason for the limited in vivo activity of this compound is the hydrolysis of its ester group. This compound is an ester analog of metoclopramide, and this chemical feature makes it susceptible to rapid degradation by plasma esterases.[1][2] This enzymatic cleavage leads to rapid inactivation and clearance of the compound from the systemic circulation.

Q3: How can we confirm that our batch of this compound is being rapidly metabolized in our experimental system?

A3: You can perform an in vitro plasma stability assay to confirm the rapid hydrolysis of this compound. This involves incubating the compound in plasma from the animal species you are using in your in vivo studies and measuring its concentration over time using LC-MS/MS. A rapid decrease in the concentration of the parent compound would confirm its instability in plasma. A detailed protocol for this assay is provided in the "Experimental Protocols" section below.

Q4: Are there any commercially available, longer-acting alternatives to this compound?

A4: Yes, several 5-HT₄ receptor antagonists with improved pharmacokinetic profiles have been developed. One such example is SB 204070, which has a much longer-lasting action with an effective half-life of 18.0 hours when administered at 1 µg/kg in dogs. When considering alternatives, it is crucial to evaluate their selectivity and potency for the 5-HT₄ receptor, as well as their off-target effects.

Troubleshooting Guides

Issue: Inconsistent or weak antagonist effects of this compound in vivo.

Possible Cause Troubleshooting Step
Rapid metabolism 1. Increase Dosing Frequency: Administer this compound more frequently to maintain a therapeutic concentration. 2. Continuous Infusion: For more stable plasma concentrations, consider administering this compound via continuous infusion (e.g., using an osmotic minipump). 3. Co-administration with an Esterase Inhibitor: (For research purposes only) Co-administering a broad-spectrum esterase inhibitor may prolong the half-life of this compound. However, this can have confounding effects and should be carefully controlled.
Suboptimal Dose 1. Dose-Response Study: Perform a dose-response study to determine the optimal concentration of this compound for your specific experimental model and endpoint.
Compound Degradation 1. Check Compound Stability: Ensure that the stock solutions of this compound are prepared and stored correctly to prevent degradation before administration.

Data Presentation

Table 1: Comparison of In Vivo Inhibitory Half-Lives of 5-HT₄ Antagonists

Compound Inhibitory Half-Life (minutes) Species
This compound23Micropig
Tropisetron116Micropig
SB 2040701080 (18.0 hours)Dog

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for this compound

Objective: To determine the rate of hydrolysis of this compound in plasma.

Materials:

  • This compound

  • Plasma (from the relevant species, e.g., rat, mouse)

  • Incubator at 37°C

  • Acetonitrile (with internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add the this compound stock solution to pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., 0.25%).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.

  • Immediately terminate the reaction by adding cold acetonitrile containing an internal standard. This will precipitate the plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of the remaining this compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) of this compound by plotting the natural logarithm of the percentage of the parent compound remaining against time.

Protocol 2: In Vivo Pharmacokinetic Study of this compound

Objective: To determine the in vivo half-life of this compound.

Materials:

  • This compound

  • Experimental animals (e.g., rats or mice)

  • Vehicle for administration (e.g., saline)

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Administer a single dose of this compound to the animals via the desired route (e.g., intravenous or intraperitoneal).

  • At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) after administration, collect blood samples.

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration of this compound versus time and determine the pharmacokinetic parameters, including the elimination half-life.

Visualizations

cluster_0 Metabolic Pathway of this compound SDZ_205_557 This compound (Active Ester) Hydrolysis Esterase-mediated Hydrolysis SDZ_205_557->Hydrolysis Rapid in plasma Metabolites Inactive Carboxylic Acid and Diethylaminoethanol Metabolites Hydrolysis->Metabolites Loss of activity

Caption: Presumed metabolic pathway of this compound.

cluster_1 Experimental Workflow In_Vivo_Observation Observe short duration of action in vivo Hypothesis Hypothesize rapid esterase-mediated hydrolysis In_Vivo_Observation->Hypothesis In_Vitro_Assay Perform in vitro plasma stability assay Hypothesis->In_Vitro_Assay Confirmation Confirm rapid degradation In_Vitro_Assay->Confirmation Action Implement strategies to prolong action Confirmation->Action

Caption: Workflow for investigating this compound's short half-life.

cluster_2 Strategy Selection Problem Short in vivo half-life of this compound Formulation Formulation-based approaches Problem->Formulation Medicinal_Chemistry Medicinal chemistry approaches Problem->Medicinal_Chemistry Continuous_Infusion Continuous Infusion Formulation->Continuous_Infusion Esterase_Inhibitor Co-administration with esterase inhibitor Formulation->Esterase_Inhibitor Amide_Analog Synthesize more stable amide analog Medicinal_Chemistry->Amide_Analog

Caption: Decision tree for prolonging this compound's action.

References

Potential for SDZ 205-557 to interact with other antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential for SDZ 205-557 to interact with other antagonists. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. It also exhibits affinity for the 5-HT3 receptor. Its antagonist properties stem from its ability to competitively bind to these receptors, thereby blocking the action of endogenous serotonin (5-HT) and other agonists.[1]

Q2: What are the known receptor binding affinities of this compound?

This compound has been characterized in various in vitro and in vivo systems. Its affinity is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. It also has reported Ki (inhibition constant) and pKB values.

Q3: Has this compound been observed to interact with other known antagonists?

Yes, studies have investigated the interaction of this compound with other serotonergic antagonists, particularly at the 5-HT3 and 5-HT4 receptors. These studies are crucial for understanding its selectivity and potential for complex pharmacological interactions. For instance, its effects have been compared and contrasted with antagonists like tropisetron and ondansetron.[1][2]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the interaction of this compound with various agonists and antagonists.

Table 1: Antagonist Potency (pA2/pKB values) of this compound against Various Agonists at the 5-HT4 Receptor

AgonistTissue/PreparationParameterValueReference
5-HTGuinea-pig ileumpA27.4[3]
5-methoxytryptamineGuinea-pig ileumpA27.4[3]
5-carboxamidotryptamineGuinea-pig hippocampus (adenylyl cyclase stimulation)pA27.5[1][4]
(R)-zacoprideRat oesophaguspA26.4[1][4]
5-HTRat terminal ileumpKB7.0[5]

Table 2: Affinity (pKi/Affinity values) of this compound at Serotonin Receptors

ReceptorTissue/PreparationParameterValueReference
5-HT3Guinea-pig ileum (functional)Affinity6.2[1][4]
5-HT3NG108-15 cells ([3H]-quipazine binding)Affinity6.9[1][4]

Table 3: Comparative Antagonist Data

AntagonistAgonist/ConditionTissue/PreparationParameterValueReference
This compound 5-HT4-mediated tachycardiaAnaesthetized micropigHalf-life of inhibition23 min[1][4]
Tropisetron5-HT4-mediated tachycardiaAnaesthetized micropigHalf-life of inhibition116 min[1][4]
This compound 5-HT induced relaxationRat terminal ileumpKB7.0[5]
Tropisetron5-HT induced relaxationRat terminal ileumpKB6.09[5]
GR 1138085-HT induced relaxationRat terminal ileumpKB8.95[5]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments to study the interaction of this compound with other antagonists, along with troubleshooting guides.

Isolated Guinea Pig Ileum Assay for 5-HT4 Receptor Antagonism

This ex vivo method is a classic pharmacological preparation to assess the contractile or relaxant responses of intestinal smooth muscle to serotonergic compounds.

Experimental Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

    • Cleanse the ileal segment by flushing with Krebs-Henseleit solution.

    • Cut the ileum into segments of 2-3 cm.

  • Organ Bath Setup:

    • Suspend each ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C under a resting tension of 1g.

    • Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.

  • Data Collection:

    • Record isometric or isotonic contractions using a force-displacement transducer connected to a data acquisition system.

    • Establish a stable baseline before adding any drugs.

    • Construct a cumulative concentration-response curve for a 5-HT4 agonist (e.g., 5-HT, 5-methoxytryptamine).

    • After washing the tissue, incubate with this compound for a predetermined time (e.g., 30 minutes).

    • In the presence of this compound, repeat the cumulative concentration-response curve for the same agonist.

    • To study interactions, the second antagonist can be added with or after this compound, depending on the experimental design.

  • Data Analysis:

    • Calculate the agonist's EC50 values in the absence and presence of the antagonist(s).

    • Construct a Schild plot to determine the pA2 value of the antagonist.

Troubleshooting Guide:

ProblemPossible Cause(s)Solution(s)
No or weak response to agonist - Tissue desensitization- Poor tissue health- Incorrect agonist concentration- Ensure adequate washout between agonist additions.- Handle tissue gently during preparation; ensure proper oxygenation and temperature.- Verify agonist stock solution concentration and dilution calculations.
High baseline variability - Spontaneous muscle contractions- Insufficient equilibration time- Allow for a longer equilibration period.- Ensure the tissue is not overly stretched.
Inconsistent antagonist effect - Insufficient incubation time- Antagonist degradation- Ensure the antagonist has enough time to reach equilibrium with the receptor.- Prepare fresh antagonist solutions for each experiment.
Adenylyl Cyclase Activation Assay

This in vitro assay measures the ability of a 5-HT4 receptor agonist to stimulate the production of cyclic AMP (cAMP) and the ability of an antagonist to block this effect.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the 5-HT4 receptor (e.g., HEK293-5HT4) to 80-90% confluency.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer.

  • Adenylyl Cyclase Assay:

    • In a 96-well plate, add the membrane preparation, ATP, a phosphodiesterase inhibitor (e.g., IBMX), and the test antagonist (this compound and/or another antagonist) at various concentrations.

    • Pre-incubate the plate.

    • Initiate the reaction by adding a 5-HT4 agonist.

    • Incubate for a specific time at 37°C.

    • Stop the reaction and measure the amount of cAMP produced using a suitable detection kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated cAMP production by the antagonist(s).

    • Determine the IC50 value of the antagonist.

Troubleshooting Guide:

ProblemPossible Cause(s)Solution(s)
High background cAMP levels - Constitutive receptor activity- Contaminated reagents- Use a cell line with lower basal adenylyl cyclase activity.- Ensure all reagents are fresh and free of contamination.
Low signal-to-noise ratio - Low receptor expression- Inactive adenylyl cyclase- Use a cell line with higher receptor expression.- Ensure proper storage and handling of cell membranes to maintain enzyme activity.
Variable results - Inconsistent cell numbers- Pipetting errors- Normalize results to protein concentration.- Use calibrated pipettes and ensure proper mixing.
Radioligand Binding Assay

This in vitro assay directly measures the binding of a radiolabeled ligand to the 5-HT3 and 5-HT4 receptors and the ability of an unlabeled antagonist to compete for these binding sites.

Experimental Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from tissues or cells expressing 5-HT3 or 5-HT4 receptors as described in the adenylyl cyclase assay protocol.

  • Binding Assay:

    • In a 96-well filter plate, add the membrane preparation, a specific radioligand (e.g., [3H]-GR113808 for 5-HT4 receptors), and varying concentrations of the unlabeled antagonist(s) (this compound and/or another antagonist).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid vacuum filtration.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Collection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Troubleshooting Guide:

ProblemPossible Cause(s)Solution(s)
High non-specific binding - Radioligand sticking to filters- Too much membrane protein- Pre-soak filters in polyethyleneimine (PEI).- Reduce the amount of membrane protein per well.
Low specific binding - Low receptor density- Degraded radioligand- Use a source with higher receptor expression.- Check the age and storage conditions of the radioligand.
Inconsistent results - Incomplete filtration or washing- Pipetting errors- Ensure consistent and rapid filtration and washing steps.- Use precise pipetting techniques.

Mandatory Visualizations

5-HT4_Signaling_Pathway cluster_membrane Cell Membrane 5-HT4_Receptor 5-HT4 Receptor G_Protein Gs 5-HT4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Serotonin Serotonin (5-HT) (Agonist) Serotonin->5-HT4_Receptor Binds & Activates SDZ_205_557 This compound (Antagonist) SDZ_205_557->5-HT4_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: 5-HT4 Receptor Signaling Pathway and the Point of Antagonism by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep 1. Tissue/Cell Membrane Preparation Reagent_Prep 2. Prepare Agonist & Antagonist Solutions Equilibration 3. Equilibration in Organ Bath/Assay Plate Reagent_Prep->Equilibration Antagonist_Incubation 4. Incubate with This compound (and/or other antagonist) Equilibration->Antagonist_Incubation Agonist_Challenge 5. Challenge with Cumulative Agonist Concentrations Antagonist_Incubation->Agonist_Challenge Record_Response 6. Record Response (e.g., contraction, cAMP) Agonist_Challenge->Record_Response Dose_Response 7. Generate Dose-Response Curves Record_Response->Dose_Response Calculate_Parameters 8. Calculate pA2/Ki Dose_Response->Calculate_Parameters

References

Mitigating the temporary inhibitory effects of SDZ 205-557

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SDZ 205-557. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the temporary inhibitory effects of this compound and to offer troubleshooting support for related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound that functions as a selective antagonist for serotonin (5-HT) receptors, specifically the 5-HT4 and 5-HT3 subtypes.[1] Its mechanism of action involves competitively binding to these receptors, which prevents the endogenous ligand, serotonin, from binding and initiating a downstream signaling cascade.[1] This antagonism can modulate a variety of physiological processes, including gastrointestinal motility and neurotransmission.[1]

Q2: I'm observing a temporary or transient inhibitory effect with this compound in my experiments. Is this a known characteristic of the compound?

A2: Yes, the temporary or transient nature of the inhibitory effect of this compound has been documented, particularly in studies of gastrointestinal motility. In isolated guinea-pig colon preparations, for instance, this compound has been shown to cause a temporary blockade of peristaltic contractions, with recovery of function occurring even while the antagonist is still present.[2][3][4][5] The short duration of action of this antagonist may complicate its use in vivo.[6]

Q3: What is the typical duration of the inhibitory effect of this compound?

A3: The duration of the inhibitory effect can vary depending on the experimental model. In one in vivo study using anesthetized, vagotomized micropigs, the half-life for the inhibitory response of this compound on 5-HT4-mediated tachycardia was found to be 23 minutes.[6] In in vitro studies on guinea-pig colon, the temporary blockade of peristaltic contractions was observed to last for a mean duration of approximately 350 to 400 seconds at concentrations of 1 to 5 µM.

Q4: How can I mitigate the temporary inhibitory effects of this compound in my experiments?

A4: To mitigate the temporary inhibitory effects, consider the following strategies:

  • Optimize Concentration: Use the lowest effective concentration of this compound to achieve the desired antagonism without inducing prolonged or off-target effects.

  • Time-Course Experiments: Conduct time-course experiments to characterize the onset, duration, and recovery from the inhibitory effect in your specific experimental system.

  • Washout Procedures: If your experimental design allows, implement a washout procedure to remove the antagonist from the system and allow for the recovery of function. A detailed washout protocol is provided in the "Experimental Protocols" section.

  • Use of a Structurally Different Antagonist: If the temporary effect is problematic, consider using a different 5-HT4 or 5-HT3 antagonist with a longer half-life, such as tropisetron, which has a reported inhibitory half-life of 116 minutes in the same in vivo model where this compound's was 23 minutes.[6]

Q5: What are the known off-target effects of this compound?

A5: this compound has been shown to have a similar affinity for both 5-HT3 and 5-HT4 receptors.[6] While often described as a selective 5-HT4 antagonist, its activity at 5-HT3 receptors should be considered when interpreting experimental results.[6]

Troubleshooting Guides

Issue 1: Observed Inhibitory Effect of this compound is Weaker or More Transient Than Expected
Possible Cause Recommended Solution
Suboptimal Concentration Perform a dose-response curve to determine the optimal concentration for your experimental model. Ensure that the concentration is sufficient to achieve the desired level of receptor antagonism.
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the compound as per the manufacturer's instructions to maintain its stability.
Rapid Metabolism or Clearance (in vivo) In in vivo experiments, the short half-life of this compound (reported as 23 minutes in one model) may lead to a transient effect.[6] Consider more frequent administration or the use of a continuous infusion to maintain a steady-state concentration.
Receptor Desensitization/Internalization Prolonged exposure to an antagonist can sometimes lead to changes in receptor expression or sensitivity. Minimize the duration of exposure to the antagonist if possible.
Presence of Endogenous Agonists High concentrations of endogenous serotonin in your experimental system may compete with this compound, reducing its apparent potency.
Issue 2: Complete Lack of an Inhibitory Effect
Possible Cause Recommended Solution
Low or Absent Receptor Expression Confirm the expression of 5-HT4 and/or 5-HT3 receptors in your cell line or tissue preparation using techniques such as qPCR, Western blot, or immunohistochemistry.
Incorrect Agonist Concentration If you are measuring antagonism of an agonist-induced response, ensure that the agonist concentration is appropriate (typically around its EC50 value). An excessively high agonist concentration can overcome competitive antagonism.
Compound Inactivity Verify the purity and integrity of your this compound stock. If in doubt, obtain a new batch of the compound from a reputable supplier.
Experimental Conditions Ensure that all experimental parameters, such as temperature, pH, and buffer composition, are optimal for your assay and are kept consistent between experiments.

Quantitative Data Summary

Parameter Value Experimental Model Reference
Inhibitory Half-Life 23 minutesAnesthetized, vagotomized micropig (5-HT4-mediated tachycardia)[6]
pA2 value (5-HT4 antagonism) 7.5Guinea-pig hippocampus (adenylyl cyclase stimulation)[6]
pA2 value (5-HT4 antagonism) 7.3Rat carbachol-contracted esophagus[6]
Affinity (pKi) at 5-HT3 receptors 6.2Guinea-pig ileum (functional study)[6]
Affinity (pKi) at 5-HT3 binding sites 6.9NG108-15 cells ([3H]-quipazine binding)[6]

Experimental Protocols

Protocol 1: General Washout Procedure for In Vitro Preparations (Cell Culture or Isolated Tissue)

Objective: To remove this compound from the experimental system to allow for the recovery of cellular or tissue function.

Materials:

  • Pre-warmed, fresh culture medium or physiological salt solution (e.g., Krebs solution).

  • Aspiration system.

  • Pipettes.

Procedure:

  • Initial Aspiration: Carefully aspirate the medium or solution containing this compound from the cell culture dish or organ bath.

  • First Wash: Gently add a volume of fresh, pre-warmed medium/solution equal to or greater than the original volume.

  • Incubation (Optional but Recommended): Incubate the preparation for 5-10 minutes at the appropriate temperature (e.g., 37°C) to allow for the diffusion of the antagonist from the tissue or cell surface.

  • Second Aspiration: Aspirate the wash solution.

  • Repeat Wash Steps: Repeat steps 2-4 for a total of 3-5 washes. The number of washes may need to be optimized for your specific system.

  • Final Incubation: After the final wash, add fresh medium/solution and allow the preparation to equilibrate for a period of time (e.g., 15-30 minutes) before resuming your experiment.

  • Functional Recovery Check: After the washout and equilibration period, re-test the functional response to confirm that the inhibitory effect of this compound has been reversed.

Protocol 2: Characterizing the Temporary Inhibitory Effect in an Isolated Tissue Preparation

Objective: To determine the onset, duration, and recovery of the inhibitory effect of this compound on an agonist-induced response in an isolated tissue.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum).

  • Organ bath system with isometric transducers.

  • Physiological salt solution (e.g., Krebs solution).

  • 5-HT receptor agonist (e.g., serotonin).

  • This compound.

  • Data acquisition system.

Procedure:

  • Tissue Equilibration: Mount the isolated tissue in the organ bath and allow it to equilibrate under appropriate tension until a stable baseline is achieved.

  • Baseline Agonist Response: Obtain a baseline response by adding a known concentration of the 5-HT agonist (e.g., EC50 concentration) to the bath and record the response until it reaches a plateau.

  • Washout: Perform a washout procedure as described in Protocol 1 to remove the agonist.

  • Antagonist Incubation: Once the tissue has returned to baseline, add the desired concentration of this compound to the bath and incubate for a predetermined period (e.g., 20-30 minutes).

  • Agonist Challenge in the Presence of Antagonist: In the continued presence of this compound, add the same concentration of the 5-HT agonist used in step 2.

  • Continuous Recording: Continuously record the tissue response over an extended period (e.g., 60-120 minutes) to observe the initial inhibition and any subsequent recovery of the agonist-induced response.

  • Data Analysis: Analyze the data to determine the time to onset of inhibition, the maximum inhibition achieved, the duration of the inhibitory effect, and the time to partial or full recovery of the response.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Temporary Inhibition start Start: Observe Temporary Inhibitory Effect q3 Is any inhibition observed at all? start->q3 q1 Is the duration of inhibition reproducible? sol1 Characterize time-course of inhibition and recovery. q1->sol1 No q2 Is the temporary effect interfering with the experiment? q1->q2 Yes sol1->q1 sol2 Implement a washout protocol before measurements. q2->sol2 Yes sol3 Consider a different antagonist with a longer half-life. q2->sol3 Yes, and washout is not feasible end Proceed with Optimized Experiment q2->end No sol2->end sol3->end no_effect Troubleshoot for 'No Effect' (see guide) q3->q1 Yes q3->no_effect No G cluster_1 5-HT4 Receptor Signaling Pathway serotonin Serotonin receptor 5-HT4 Receptor serotonin->receptor Activates sdz This compound sdz->receptor Blocks gs Gs Protein receptor->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) pka->cellular_response Phosphorylates targets leading to G cluster_2 5-HT3 Receptor Signaling Pathway serotonin Serotonin receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds and opens channel sdz This compound sdz->receptor Blocks ion_influx Na+, K+, Ca2+ Influx receptor->ion_influx depolarization Rapid Membrane Depolarization ion_influx->depolarization cellular_response Excitatory Neuronal Response depolarization->cellular_response

References

Technical Support Center: SDZ 205-557 in Reserpine-Treated Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SDZ 205-557 in reserpine-treated animal models, a common approach for studying Parkinson's disease and related monoamine depletion syndromes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

ProblemPossible Cause(s)Suggested Solution(s)
High mortality rate in reserpine-treated animals. - Reserpine dosage is too high for the specific strain, age, or sex of the animal.[1] - Dehydration and malnutrition due to severe motor impairment (akinesia).- Reduce Reserpine Dosage: Start with a lower dose (e.g., 0.5-1 mg/kg) and titrate up to the desired effect. For progressive models, a low dose of 0.1 mg/kg administered over a longer period can be effective and better tolerated.[1][2] - Supportive Care: Provide softened food mash on the cage floor and easily accessible water bottles with long sipper tubes. Monitor body weight and hydration status daily.
Inconsistent or absent motor deficits (e.g., catalepsy, akinesia) after reserpine administration. - Insufficient Reserpine Dosage: The dose may be too low to cause significant monoamine depletion. - Animal Strain/Sex Differences: Some strains or sexes of rodents may be less sensitive to reserpine.[1] - Improper Reserpine Handling: Reserpine is sensitive to light and can degrade if not stored properly.- Optimize Dosage and Schedule: Increase the dose of reserpine incrementally. Alternatively, a repeated low-dose regimen (e.g., 0.1 mg/kg every other day) can induce progressive motor deficits.[1][2] - Review Literature for Strain/Sex: Consult literature for appropriate dosage ranges for your specific animal model. For instance, female mice may take longer to develop motor impairments.[1] - Proper Handling: Store reserpine protected from light and prepare fresh solutions for injection.
Animals exhibit excessive sedation unrelated to motor deficits. - Non-specific effects of reserpine: Reserpine depletes other monoamines like serotonin and norepinephrine, which can cause sedation.[1][3]- Allow for an Acclimatization Period: Behavioral testing should be conducted at a consistent time point after reserpine administration when sedative effects may have partially subsided, but motor deficits are present. - Consider the Research Question: If sedation is a confounding factor, this model may not be suitable for certain behavioral tests.
Unexpected behavioral outcomes after this compound administration. - Off-target effects: this compound has affinity for both 5-HT4 and 5-HT3 receptors.[4][5] - Dose-dependent effects: The behavioral effects of this compound can vary with the dose administered.[6]- Include Appropriate Controls: Use a selective 5-HT3 antagonist as a control to dissect the contribution of each receptor subtype. - Perform a Dose-Response Study: Test a range of this compound doses to identify the optimal concentration for the desired effect.[6]
Variability in non-motor symptoms (e.g., depression-like behavior, anxiety). - Baseline behavioral differences: Animals may have inherent differences in their predisposition to anxiety or depression.[2][7] - Sensitivity of behavioral tests: The chosen behavioral paradigms may not be sensitive enough to detect subtle changes.- Baseline Testing: Conduct baseline behavioral tests before reserpine administration to stratify animals into groups.[2] - Use a Battery of Tests: Employ multiple behavioral tests to assess non-motor symptoms comprehensively (e.g., sucrose preference test for anhedonia, open field test for locomotor activity and anxiety).[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of reserpine in inducing a Parkinson's-like state?

Reserpine is an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][3] VMAT2 is responsible for packaging monoamines (dopamine, norepinephrine, and serotonin) into synaptic vesicles for release. By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters in the presynaptic terminal, mimicking the monoaminergic deficit observed in Parkinson's disease.[1][7]

Q2: What are the typical dosages and administration schedules for reserpine?

The dosage and schedule depend on whether an acute or progressive model is desired.

  • Acute Model: A single intraperitoneal (i.p.) injection of 1-10 mg/kg can induce robust motor deficits.[1]

  • Progressive Model: Repeated lower doses, such as 0.1 mg/kg i.p. every other day for several weeks, can produce a more gradual onset of motor and non-motor symptoms.[1][2]

Q3: What is the mechanism of action of this compound?

This compound is a competitive antagonist of serotonin receptors, with affinity for both 5-HT4 and 5-HT3 subtypes.[4][5] Its effects are dependent on the specific receptor population being modulated in a given tissue or brain region.

Q4: How long do the effects of reserpine last?

The depletion of monoamines after a single dose of reserpine can begin within 30 minutes of injection and may last for up to 14 days, with levels returning to normal around 21 days.[1]

Q5: What behavioral tests are commonly used to assess the effects of reserpine?

A variety of behavioral tests are used to characterize the motor and non-motor deficits in reserpine-treated animals:

  • Motor Function:

    • Catalepsy Bar Test: Measures the time an animal remains in an imposed posture.[1][10]

    • Open Field Test: Assesses hypokinesia (reduced movement) and bradykinesia (slowness of movement).[1][8]

    • Oral Dyskinesia Test: Measures vacuous chewing movements, a model for tardive dyskinesia but also observed in parkinsonian models.[1][10]

  • Non-Motor Function:

    • Sucrose Preference Test: An indicator of anhedonia, a core symptom of depression.[2][8]

    • Forced Swim Test / Tail Suspension Test: Assess behavioral despair, another depression-like symptom.[9]

Q6: Are there any known interactions between this compound and the reserpine model in the context of CNS disorders?

Direct studies of this compound in reserpine-induced models of Parkinson's disease are not extensively reported in the provided search results. However, one study investigated the effects of this compound on peristaltic contractions in the guinea-pig colon, including in reserpine-treated animals, suggesting a role in modulating gastrointestinal function.[11][12][13] Given that 5-HT4 receptors are involved in dopamine release, it is plausible that this compound could modulate the remaining dopaminergic signaling in a reserpine-treated animal.[14]

Experimental Protocols

Reserpine-Induced Progressive Parkinsonism Model

This protocol is adapted from studies using a repeated low-dose reserpine administration to induce a progressive Parkinson's-like phenotype.[1][2]

  • Animals: Use age- and sex-matched rodents (e.g., 6-month-old male C57BL/6 mice or Sprague-Dawley rats).[1]

  • Housing: House animals individually or in small groups with ad libitum access to food and water.

  • Reserpine Preparation: Dissolve reserpine in a vehicle solution (e.g., a few drops of glacial acetic acid, then diluted with sterile water). Prepare fresh on each day of injection and protect from light.

  • Administration:

    • Administer reserpine at a dose of 0.1 mg/kg via intraperitoneal (i.p.) injection.

    • Inject animals every other day for a period of 40 days.[2]

    • A control group should receive vehicle injections following the same schedule.

  • Monitoring:

    • Monitor animal health, body weight, and food/water intake daily.

    • Provide supportive care (e.g., softened food on the cage floor) if significant motor impairment develops.

  • Behavioral Testing:

    • Conduct baseline behavioral tests before the first reserpine injection.

    • Perform behavioral tests (e.g., catalepsy bar test, open field test, sucrose preference test) at regular intervals throughout the 40-day period to track the progression of symptoms.

Visualizations

Reserpine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Reserpine Reserpine VMAT2 VMAT2 Reserpine->VMAT2 Inhibits Vesicle Synaptic Vesicle VMAT2->Vesicle Transports Monoamines into Vesicle Reduced_Release Reduced Monoamine Release Vesicle->Reduced_Release Leads to Monoamines_cytosol Monoamines in Cytosol (Dopamine, Serotonin, Norepinephrine) MAO MAO Monoamines_cytosol->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites

Caption: Mechanism of Reserpine-Induced Monoamine Depletion.

Experimental_Workflow cluster_setup Phase 1: Setup and Baseline cluster_treatment Phase 2: Treatment Regimen cluster_assessment Phase 3: Assessment Animal_Selection Animal Selection (Strain, Age, Sex) Acclimation Acclimation Period Animal_Selection->Acclimation Baseline_Behavior Baseline Behavioral Testing (e.g., Open Field, Sucrose Preference) Acclimation->Baseline_Behavior Group_Assignment Group Assignment (Vehicle, Reserpine, Reserpine + this compound) Baseline_Behavior->Group_Assignment Drug_Administration Chronic Drug Administration (e.g., Reserpine 0.1 mg/kg every other day) Group_Assignment->Drug_Administration SDZ_Administration This compound Administration (Acute or Chronic) Drug_Administration->SDZ_Administration Behavioral_Testing Post-Treatment Behavioral Testing SDZ_Administration->Behavioral_Testing Neurochemical_Analysis Post-Mortem Neurochemical Analysis (e.g., HPLC for monoamine levels) Behavioral_Testing->Neurochemical_Analysis

Caption: Experimental Workflow for Studying this compound in a Reserpine Model.

References

Technical Support Center: Ensuring Specificity of SDZ 205-557 for 5-HT4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of SDZ 205-557 as a selective 5-HT4 receptor antagonist. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure the specificity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise when using this compound.

Q1: I'm not observing any antagonist effect of this compound on the 5-HT4 receptor-mediated response in my assay. What could be the issue?

Possible Causes and Solutions:

  • Inadequate Concentration: Ensure you are using a sufficient concentration of this compound. The reported pA2 value for this compound at 5-HT4 receptors is approximately 7.4-7.5, which corresponds to an antagonist concentration in the range of 40-100 nM to achieve significant receptor blockade.[1][2] We recommend performing a full concentration-response curve for the antagonist.

  • Agonist Concentration Too High: If the concentration of the 5-HT4 agonist is too high, it may overcome the competitive antagonism of this compound. For antagonist inhibition studies, it is advisable to use an agonist concentration at or near its EC50 value.

  • Incorrect Experimental Conditions: Verify your buffer composition, pH, and temperature, as these can influence ligand binding.

  • Compound Integrity: Ensure the stability and purity of your this compound stock solution. Improper storage may lead to degradation.

  • Receptor Splice Variant: Be aware of the specific 5-HT4 receptor splice variant expressed in your experimental system, as this could potentially influence ligand binding and functional responses.

Q2: I'm observing off-target effects in my experiment. Is this compound not specific for the 5-HT4 receptor?

Understanding the Specificity Profile:

While this compound is a potent 5-HT4 receptor antagonist, it is crucial to be aware of its affinity for the 5-HT3 receptor.[1][2] This is the most significant and commonly reported off-target interaction.

  • 5-HT3 Receptor Affinity: this compound has been shown to have a notable affinity for 5-HT3 receptors, with reported pKi values in the range of 6.2-6.9.[1] This means that at higher concentrations (typically in the micromolar range), this compound can also block 5-HT3 receptors.

  • Species Differences: The apparent selectivity of this compound can be influenced by the species being studied. For instance, the initial reports of high selectivity were observed in guinea pig tissues, where the 5-HT3 receptor has atypical pharmacology.[1][2] In other species, the affinity for 5-HT3 and 5-HT4 receptors may be more similar.[1]

Troubleshooting Off-Target Effects:

  • Concentration is Key: To ensure 5-HT4 receptor specificity, use the lowest effective concentration of this compound that is sufficient to antagonize the 5-HT4 response in your system.

  • Control Experiments: To confirm that the observed effect is mediated by 5-HT4 receptor blockade and not off-target effects, consider the following controls:

    • Use a structurally different, highly selective 5-HT4 antagonist (e.g., GR 113808) to see if it replicates the effect.

    • In a system where 5-HT3 receptors are present and functional, use a selective 5-HT3 antagonist (e.g., ondansetron) to see if it can block the off-target effect.

  • Refer to Binding Affinity Data: Consult the quantitative data on this compound's binding profile to anticipate potential off-target interactions at the concentrations you are using (see Table 1).

Q3: What are the recommended concentrations of this compound for in vitro and in vivo experiments?

  • In Vitro Studies: For functional assays in isolated tissues or cell lines, concentrations in the range of 10 nM to 1 µM are typically used. A concentration-response curve is essential to determine the optimal concentration for your specific experimental conditions.

  • In Vivo Studies: The optimal dose for in vivo studies will depend on the animal model, route of administration, and the specific research question. Doses ranging from 0.1 to 10 mg/kg have been reported in the literature.[3] It is important to perform dose-response studies to determine the most appropriate dose for your experiment while being mindful of the potential for 5-HT3 receptor blockade at higher doses. Also, be aware that this compound has a relatively short duration of action in vivo.[1]

Quantitative Data Presentation

The following table summarizes the binding affinities of this compound for various serotonin receptor subtypes and other receptors to aid in experimental design and interpretation of results.

Receptor SubtypeBinding Affinity (pKi or pA2)Species/TissueReference
5-HT4 7.4 - 7.5 (pA2)Guinea pig ileum, Rat oesophagus[1][2]
5-HT3 6.2 (pA2)Guinea pig ileum[1]
6.9 (pKi)NG108-15 cells[1]
5-HT1A < 5.6 (pKD)Not specified[4]
5-HT2 < 5.6 (pKD)Not specified[4]
α1-adrenergic < 5.6 (pKD)Not specified[4]
α2-adrenergic < 5.6 (pKD)Not specified[4]
Opiate (μ) < 5.6 (pKD)Not specified[4]

Note: pA2 is a measure of antagonist potency derived from functional experiments, while pKi and pKD are measures of binding affinity from radioligand binding assays. Higher values indicate greater affinity/potency.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the specificity and efficacy of this compound.

Protocol 1: Radioligand Binding Assay for 5-HT4 Receptor Affinity (Ki Determination)

This protocol is used to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the 5-HT4 receptor.

  • Radiolabeled 5-HT4 receptor antagonist (e.g., [³H]GR113808).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT4 ligand (e.g., 10 µM GR 113808).

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Cell membranes (typically 10-50 µg of protein).

    • Radiolabeled antagonist at a concentration near its Kd.

    • Varying concentrations of this compound (for competition curve) or buffer (for total binding) or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay in Isolated Guinea Pig Ileum (pA2 Determination)

This protocol determines the functional antagonist potency (pA2) of this compound by measuring its ability to inhibit 5-HT-induced contractions in the guinea pig ileum.

Materials:

  • Guinea pig ileum segment.

  • Organ bath with physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isotonic transducer and data acquisition system.

  • Serotonin (5-HT).

  • This compound.

Procedure:

  • Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension. Allow the tissue to equilibrate.

  • Agonist Concentration-Response: Generate a cumulative concentration-response curve for 5-HT to determine its EC50.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Pre-incubate the tissue with a fixed concentration of this compound for a defined period (e.g., 30 minutes).

  • Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for 5-HT.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR) for each concentration of this compound (DR = EC50 of agonist in the presence of antagonist / EC50 of agonist alone).

    • Plot log(DR-1) against the negative logarithm of the molar concentration of this compound.

    • The x-intercept of the linear regression of this plot gives the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

Signaling Pathway

G 5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT4_Receptor 5-HT4 Receptor Gs_protein Gs protein 5HT4_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->5HT4_Receptor Activates SDZ_205_557 This compound SDZ_205_557->5HT4_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neurotransmission) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical 5-HT4 receptor signaling pathway and the point of intervention by this compound.

Experimental Workflow

G Workflow for Ki Determination of this compound prep Prepare serial dilutions of this compound assay_setup Set up 96-well plate: - Membranes - [3H]Radioligand - this compound / Controls prep->assay_setup incubation Incubate at room temp (60-90 min) assay_setup->incubation filtration Rapidly filter through glass fiber filters incubation->filtration wash Wash filters with ice-cold buffer filtration->wash count Measure radioactivity (Scintillation Counter) wash->count analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki using Cheng-Prusoff equation count->analysis

Caption: A typical experimental workflow for determining the Ki value of this compound.

Troubleshooting Logic Diagram

G Troubleshooting this compound Specificity start Observing unexpected or off-target effects? check_conc Is the concentration of This compound in the micromolar range? start->check_conc ht3_block Potential 5-HT3 receptor blockade. Lower the concentration to the nanomolar range for 5-HT4 selectivity. check_conc->ht3_block Yes other_target Consider other potential low-affinity targets or non-specific effects. check_conc->other_target No control_exp Perform control experiments: - Use a selective 5-HT3 antagonist. - Use a different selective 5-HT4 antagonist. ht3_block->control_exp other_target->control_exp end Re-evaluate results based on control experiments. control_exp->end

Caption: A logical diagram to guide troubleshooting for ensuring the specificity of this compound.

References

Validation & Comparative

A Comparative Guide to 5-HT4 Receptor Antagonists: SDZ 205-557 vs. GR 113808

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent 5-HT4 receptor antagonists, SDZ 205-557 and GR 113808. The information presented is collated from preclinical research to assist in the selection of appropriate pharmacological tools for in vitro and in vivo studies.

Introduction to 5-HT4 Receptor Antagonism

The 5-hydroxytryptamine 4 (5-HT4) receptor is a Gs-protein coupled receptor predominantly expressed in the gastrointestinal tract, central nervous system, and heart.[1] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is implicated in a variety of physiological processes, including gastrointestinal motility and cognitive function.[1][2] Consequently, 5-HT4 receptor antagonists, which block the action of the endogenous ligand serotonin at these receptors, are valuable research tools and potential therapeutic agents for conditions such as irritable bowel syndrome with diarrhea (IBS-D).[1][2]

In Vitro Pharmacological Profile: A Head-to-Head Comparison

This compound and GR 113808 are both recognized as 5-HT4 receptor antagonists, yet they exhibit distinct pharmacological profiles in terms of potency and selectivity. GR 113808 is consistently reported as a highly potent and selective 5-HT4 antagonist. In contrast, this compound, while an effective 5-HT4 antagonist, also demonstrates significant affinity for the 5-HT3 receptor, a property that should be considered in experimental design.[3]

Comparative Binding Affinities and Functional Potency

The following table summarizes the in vitro potency of this compound and GR 113808 from various studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions, tissues, and cell lines used across different studies.

Compound Parameter Value Species/Tissue/Cell Line Reference
This compound pA27.5Guinea-pig hippocampus (adenylyl cyclase stimulation)[3]
pA27.3Rat oesophagus (relaxation)[3]
pA27.4Guinea-pig ileum (contraction)[4]
GR 113808 pKB9.43Human colonic muscle[5]
Kd0.15 nMCloned human 5-HT4 receptors[5]
pA29.3Rat oesophagus (relaxation)[6]
pKB8.9Human colon circular smooth muscle[7]
Selectivity Profile

A critical aspect of a pharmacological tool is its selectivity for the target receptor. GR 113808 exhibits high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes.[5] In contrast, this compound has been shown to possess a similar affinity for both 5-HT3 and 5-HT4 receptors.[3]

Compound Receptor Subtype Affinity (pKi or other) Reference
This compound 5-HT4pA2 = 7.3 - 7.5[3]
5-HT3pKi = 6.9 (NG108-15 cells)[3]
GR 113808 5-HT4pKB = 9.43[5]
5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3>300-fold lower affinity[5]

In Vivo Effects

In vivo studies have highlighted differences in the duration of action between the two antagonists. In anesthetized micropigs, this compound produced only a transient blockade of 5-HT4-mediated tachycardia, with a short half-life of 23 minutes for its inhibitory response.[3] This is in contrast to other antagonists like tropisetron, which showed a much longer duration of action.[3] While direct comparative in vivo studies on gastrointestinal motility are limited, the failure of this compound to modify the peristaltic reflex in isolated guinea pig small intestine has been noted.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key in vitro assays used to characterize 5-HT4 antagonists.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound for the 5-HT4 receptor by measuring its ability to compete with a radiolabeled ligand, such as [3H]GR113808.

1. Membrane Preparation:

  • Prepare membranes from cells or tissues endogenously expressing or recombinantly overexpressing the 5-HT4 receptor.[1]

  • Homogenize the cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]

  • Centrifuge the homogenate to pellet the membranes.[10]

  • Resuspend the pellet in a suitable assay buffer and determine the protein concentration.[10]

2. Assay Procedure:

  • In a multi-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitive binding.[11]

  • Total Binding: Add assay buffer, membrane preparation, and a fixed concentration of [3H]GR113808.[11]

  • Non-Specific Binding (NSB): Add assay buffer, membrane preparation, [3H]GR113808, and a high concentration of an unlabeled 5-HT4 ligand to saturate the receptors.[11]

  • Competitive Binding: Add assay buffer, membrane preparation, [3H]GR113808, and varying concentrations of the test antagonist (e.g., this compound or GR 113808).[1]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10][12]

3. Separation and Counting:

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.[1]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantify the radioactivity retained on the filters using a scintillation counter.[1]

4. Data Analysis:

  • Calculate the specific binding by subtracting the NSB from the total binding.

  • Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50).[1]

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Functional Assay: cAMP Accumulation

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).

1. Cell Culture:

  • Culture cells stably or transiently expressing the 5-HT4 receptor (e.g., HEK293 or CHO cells) in appropriate multi-well plates.[13]

2. Assay Procedure:

  • Pre-incubate the cells with varying concentrations of the test antagonist (this compound or GR 113808) in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[11][14]

  • Stimulate the cells with a 5-HT4 receptor agonist (e.g., serotonin or a selective agonist) at a concentration that produces a submaximal response (e.g., EC80).[11]

  • Incubate for a defined period to allow for cAMP accumulation.[13]

3. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[11][13]

4. Data Analysis:

  • Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the antagonist.

  • Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production (IC50).[11]

  • If competitive antagonism is observed, the data can be further analyzed using a Schild plot to determine the pA2 value.[6]

Visualizing Key Pathways and Processes

To facilitate a deeper understanding, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for comparing 5-HT4 antagonists.

G 5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT4_Receptor 5-HT4 Receptor Gs_Protein Gs Protein (αβγ) 5HT4_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->5HT4_Receptor Binds Antagonist This compound / GR 113808 Antagonist->5HT4_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) PKA->Cellular_Response Phosphorylates targets

Caption: 5-HT4 Receptor Signaling Pathway.

G Experimental Workflow for Comparing 5-HT4 Antagonists cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay Data_Analysis Comparative Data Analysis (pKi, pA2, IC50, in vivo effects) Binding_Assay->Data_Analysis Functional_Assay Functional Assay (cAMP) Functional_Assay->Data_Analysis Selectivity_Screen Selectivity Screening (vs. other 5-HT receptors) Selectivity_Screen->Data_Analysis PK_Studies Pharmacokinetic Studies (Duration of Action) PK_Studies->Data_Analysis Efficacy_Models Efficacy Models (e.g., GI Motility) Efficacy_Models->Data_Analysis Test_Compounds This compound GR 113808 Test_Compounds->Binding_Assay Test_Compounds->Functional_Assay Test_Compounds->Selectivity_Screen Test_Compounds->PK_Studies Test_Compounds->Efficacy_Models

Caption: Comparative Experimental Workflow.

Conclusion

Both this compound and GR 113808 are valuable tools for investigating the role of the 5-HT4 receptor. However, their distinct pharmacological profiles necessitate careful consideration for experimental design. GR 113808 stands out for its high potency and selectivity, making it a preferred choice for studies requiring precise targeting of the 5-HT4 receptor. The dual affinity of this compound for both 5-HT3 and 5-HT4 receptors, along with its short in vivo duration of action, should be taken into account when interpreting results. Researchers should select the antagonist that best suits the specific requirements and context of their experimental paradigm.

References

Comparative Analysis of 5-HT3 Receptor Antagonists: Ondansetron vs. Tropisetron

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two prominent 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists: ondansetron and tropisetron. While the initial query referenced SDZ 205-557, a compound identified as a dual 5-HT3/5-HT4 receptor antagonist, this analysis focuses on tropisetron (also known as SDZ-ICS-930) as a more direct and clinically relevant comparator to ondansetron for selective 5-HT3 receptor blockade.[1][2][3][4] Both ondansetron and tropisetron are cornerstone antiemetic agents used in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1][5][6]

Ondansetron, the first highly selective 5-HT3 receptor antagonist, is a carbazole derivative.[6][7] Tropisetron is a potent and selective indole derivative that also acts as a partial agonist at α7-nicotinic receptors.[1][5][8][9] Despite their shared mechanism of action at the 5-HT3 receptor, they exhibit differences in chemical structure, receptor binding affinity, and pharmacokinetic profiles, which may influence their clinical application.[7][10]

Quantitative Comparison of Receptor Affinity

The binding affinity of a drug for its target receptor is a critical determinant of its potency. The table below summarizes the reported binding affinities (Ki or pKi) of ondansetron and tropisetron for the 5-HT3 receptor. Lower Ki values indicate higher binding affinity.

CompoundReceptorBinding Affinity (pKi)Binding Affinity (Ki, nM)Reference Cell/Tissue
Ondansetron 5-HT38.076.16Not Specified
Tropisetron 5-HT3Not Specified5.3Not Specified

Note: Binding affinity values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.[11]

Signaling Pathways and Experimental Protocols

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, specifically a member of the Cys-loop superfamily.[12][13] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast synaptic transmission.[12][14]

Upon binding of serotonin, the 5-HT3 receptor channel opens, allowing for the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), and to a lesser extent potassium (K+).[12][13][15] This influx of positive ions leads to depolarization of the neuronal membrane, resulting in an excitatory response.[12][16] In the context of emesis, activation of 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the central nervous system initiates the vomiting reflex.[3][6] 5-HT3 receptor antagonists like ondansetron and tropisetron competitively block this binding site, preventing channel opening and subsequent neuronal depolarization.[3][17]

5-HT3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5HT3R Binds Antagonist Ondansetron / Tropisetron Antagonist->5HT3R Competitively Binds Na_Ca_Influx Na+ / Ca2+ Influx 5HT3R->Na_Ca_Influx Opens Channel Blockade Channel Blockade 5HT3R->Blockade Prevents Opening Depolarization Depolarization Cellular_Response Neuronal Excitation (e.g., Emetic Reflex) Depolarization->Cellular_Response Na_Ca_Influx->Depolarization

5-HT3 Receptor Signaling Pathway
Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound for a receptor.[18][19] This protocol outlines the key steps for assessing the affinity of ondansetron or tropisetron for the 5-HT3 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., ondansetron, tropisetron) for the 5-HT3 receptor.

Materials:

  • Membrane Preparation: Cell membranes from a cell line stably expressing human 5-HT3 receptors (e.g., HEK293 cells).[18]

  • Radioligand: A radiolabeled 5-HT3 receptor antagonist with high affinity, such as [3H]granisetron.[18]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[18]

  • Test Compounds: Ondansetron and tropisetron at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM Granisetron) to determine non-specific binding.[19][20]

  • Instrumentation: Scintillation counter, filtration apparatus.[18]

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]granisetron) and varying concentrations of the test compound.[18] Wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor) are also prepared.[18][20]

  • Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.[18][20]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[18][19]

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[18][19]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[18][19]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[18]

Experimental_Workflow Start Start Membrane_Prep Cell Membrane Preparation (e.g., HEK293 with 5-HT3R) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Membranes, [3H]Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium (e.g., 60 min at RT) Assay_Setup->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Washing Washing Filters (Remove Unbound Radioligand) Filtration->Washing Quantification Scintillation Counting (Measure Radioactivity) Washing->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Radioligand Binding Assay

Conclusion

Both ondansetron and tropisetron are effective and selective antagonists of the 5-HT3 receptor. While they share a primary mechanism of action in preventing emesis, their distinct chemical structures and pharmacological profiles, including binding affinities and potential interactions with other receptors (such as tropisetron's activity at α7-nicotinic receptors), provide a basis for differential therapeutic applications and further research.[9][21] The choice between these agents may be guided by factors such as the specific clinical scenario, patient characteristics, and potential for drug interactions. The experimental protocols outlined provide a framework for the continued investigation and comparison of these and novel 5-HT3 receptor modulators.

References

Validating the Selectivity of SDZ 205-557 in New Experimental Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SDZ 205-557's performance against other common 5-HT receptor antagonists. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the selectivity of this compound in novel experimental models.

Executive Summary

This compound is a potent antagonist at both 5-HT₃ and 5-HT₄ receptors.[1] Its apparent selectivity for the 5-HT₄ receptor, as initially reported in some preclinical models like the guinea pig ileum, has been shown to be species-dependent.[1][2] In species where the 5-HT₃ receptor has atypical pharmacology, this compound may appear more selective for the 5-HT₄ receptor. However, in other models, it demonstrates significant affinity for both receptor subtypes.[1] This lack of absolute selectivity necessitates careful experimental design and the use of appropriate controls and comparative compounds to validate its use as a selective 5-HT₄ antagonist in new experimental systems. This guide provides a comparative analysis of this compound with other well-characterized 5-HT receptor antagonists, detailed experimental protocols for selectivity validation, and visual aids to understand the relevant signaling pathways and workflows.

Comparative Selectivity of this compound and Alternatives

The following table summarizes the reported binding affinities (pKi) and functional potencies (pA₂) of this compound and other commonly used 5-HT receptor antagonists. It is important to note that these values are derived from various studies and experimental conditions, and direct comparison should be made with caution.

CompoundPrimary Target(s)Receptor Affinity (pKi) / Potency (pA₂)Notes
This compound 5-HT₄ / 5-HT₃5-HT₄: pA₂ = 7.4 - 7.7[2][3] 5-HT₃: pA₂ = 6.8[2]Exhibits similar affinity for both 5-HT₃ and 5-HT₄ receptors in some tissues.[1] Apparent 5-HT₄ selectivity in guinea pig ileum is due to atypical 5-HT₃ receptor pharmacology in this species.[1]
Tropisetron 5-HT₃5-HT₃: High affinity (specific values vary by study)Also exhibits antagonist activity at 5-HT₄ receptors, but is generally more potent at 5-HT₃ receptors.[4]
Ondansetron 5-HT₃5-HT₃: High affinity (specific values vary by study)Considered a highly selective 5-HT₃ receptor antagonist.[3]
GR 113808 5-HT₄5-HT₄: pKi ≈ 9.0[5]A highly potent and selective 5-HT₄ receptor antagonist, often used as a reference compound.[5]
SB 204070 5-HT₄5-HT₄: High affinity (specific values vary by study)A potent and selective 5-HT₄ receptor antagonist.[4]

Experimental Protocols for Selectivity Validation

To rigorously validate the selectivity of this compound in a new experimental model, a combination of radioligand binding assays and functional assays is recommended.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for 5-HT₃ and 5-HT₄ receptors, as well as a panel of other relevant receptors to assess off-target binding.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293 cells stably expressing human 5-HT₃A or 5-HT₄ receptors).[1][6]

  • Radioligand:

    • For 5-HT₃ receptors: [³H]-Granisetron or [³H]-GR65630.[7]

    • For 5-HT₄ receptors: [³H]-GR113808.[8]

  • Test compounds: this compound and a panel of comparator compounds (e.g., tropisetron, ondansetron, GR 113808, SB 204070).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[6]

  • Wash Buffer: Cold Assay Buffer.[6]

  • Non-specific binding control: A high concentration of a known non-labeled antagonist for the receptor of interest (e.g., 10 µM Granisetron for 5-HT₃ receptors).[1]

  • Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the target receptor.

    • Homogenize the cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.[1][6]

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

      • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (e.g., this compound).[6]

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[1]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Counting:

    • Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for 5-HT₄ Receptor Antagonism

This assay measures the ability of an antagonist to block the agonist-induced functional response of the 5-HT₄ receptor, which is typically coupled to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[9]

Objective: To determine the functional potency (pA₂) of this compound and comparator compounds in blocking 5-HT₄ receptor activation.

Materials:

  • Cells expressing the 5-HT₄ receptor (e.g., HEK293 or CHO cells).[8]

  • 5-HT₄ receptor agonist (e.g., Serotonin, 5-methoxytryptamine).[9]

  • Test antagonist (this compound) and comparators.

  • Cell culture medium and stimulation buffer.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[8]

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.[8]

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist or vehicle.[8]

  • Agonist Stimulation: Add a fixed concentration of the 5-HT₄ agonist (typically the EC₈₀, the concentration that produces 80% of the maximal response) to stimulate the cells.[8]

  • cAMP Production: Incubate the plate to allow for cAMP accumulation.[8]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.[8][10]

  • Data Analysis:

    • Generate a dose-response curve by plotting the inhibition of the agonist-induced cAMP response against the log concentration of the antagonist.

    • Determine the IC₅₀ value for the antagonist.

    • Calculate the pA₂ value using the Schild equation to quantify the antagonist's potency.

Visualizing Pathways and Workflows

To further aid in the understanding of the experimental context, the following diagrams illustrate the 5-HT₄ receptor signaling pathway and a typical workflow for validating antagonist selectivity.

G cluster_membrane Plasma Membrane 5HT4_Receptor 5-HT₄ Receptor Gs Gαs 5HT4_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Serotonin Serotonin (Agonist) Serotonin->5HT4_Receptor Binds & Activates SDZ_205_557 This compound (Antagonist) SDZ_205_557->5HT4_Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates

Caption: 5-HT₄ Receptor Signaling Pathway.

G cluster_in_vitro In Vitro Selectivity Profiling cluster_in_vivo In Vivo / Ex Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP, Determine pA₂) Binding_Assay->Functional_Assay Receptor_Panel Broad Receptor Panel Screen (e.g., CEREP) Functional_Assay->Receptor_Panel Model_Selection Select Relevant Experimental Model Receptor_Panel->Model_Selection Dose_Response Dose-Response Studies (this compound vs. Agonist) Model_Selection->Dose_Response Comparative_Studies Comparative Studies with Selective Antagonists Dose_Response->Comparative_Studies Conclusion Conclusion on Selectivity in the specific model Comparative_Studies->Conclusion Start Hypothesis: This compound is selective in new model Start->Binding_Assay

Caption: Experimental Workflow for Selectivity Validation.

Conclusion

Validating the selectivity of any pharmacological tool is crucial for the generation of reliable and reproducible data. In the case of this compound, its known dual activity at 5-HT₃ and 5-HT₄ receptors underscores the importance of a thorough validation process in any new experimental model. By employing a combination of binding and functional assays, and by comparing its effects with more selective antagonists, researchers can confidently define the pharmacological profile of this compound within their specific system. The experimental protocols and comparative data provided in this guide serve as a valuable resource for designing and executing these critical validation studies.

References

A Comparative Efficacy Analysis of the 5-HT4 Receptor Antagonist SDZ 205-557

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of the efficacy of SDZ 205-557, a notable 5-HT₄ receptor antagonist. For contextual understanding and performance benchmarking, its efficacy data is presented alongside other key 5-HT receptor antagonists, namely GR 113808 and ondansetron. This document synthesizes quantitative data from various preclinical studies, details the experimental methodologies employed, and visualizes key biological pathways and workflows to offer a thorough comparative overview.

Quantitative Efficacy Data

The antagonist potency of this compound and its comparators is most commonly expressed as a pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency. The following table summarizes the pA₂ values obtained from various in vitro functional assays.

AntagonistTest SystemAgonistpA₂ ValueReceptor TargetReference
This compound Guinea Pig Ileum5-HT7.45-HT₄[1]
Guinea Pig Ileum5-Methoxytryptamine7.45-HT₄[1]
Guinea Pig Stomach-7.45-HT₄[2]
Rat Oesophagus5-HT7.85-HT₄[3]
GR 113808 Guinea Pig Colon5-HT9.1 ± 0.15-HT₄[3]
Guinea Pig Colon5-HT9.25-HT₄[4]
Guinea Pig Colon5-Methoxytryptamine9.75-HT₄[4]
Rat Oesophagus5-HT9.0 ± 0.45-HT₄[3]
Rat Oesophagus5-HT9.35-HT₄[4]
Ondansetron Guinea Pig Distal Colon-No significant effect at 1-10 µM5-HT₄[5]
Rat Distal Colon Crypts5-HTNo inhibition of cAMP at 0.3 µM5-HT₄[6]

Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions, tissues, and agonists used across different studies.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

G cluster_membrane Cell Membrane 5HT4R 5-HT4 Receptor G_protein Gαs 5HT4R->G_protein Activates Serotonin Serotonin (Agonist) Serotonin->5HT4R Binds and Activates SDZ_205_557 This compound (Antagonist) SDZ_205_557->5HT4R Competitively Blocks AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

5-HT₄ Receptor Signaling Pathway and Antagonist Action.

G cluster_prep Preparation cluster_binding Radioligand Binding Assay cluster_functional Functional Assay Tissue_Prep Tissue Isolation (e.g., Guinea Pig Ileum) Membrane_Prep Membrane Homogenization Tissue_Prep->Membrane_Prep Organ_Bath Mount Tissue in Organ Bath Tissue_Prep->Organ_Bath Incubation Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]-GR113808) - Unlabeled Antagonist (this compound) Membrane_Prep->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis_Binding Determine Ki from IC50 Quantification->Analysis_Binding Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Organ_Bath->Agonist_CRC Antagonist_Incubation Incubate with this compound Agonist_CRC->Antagonist_Incubation Shifted_CRC Generate Agonist CRC in Presence of Antagonist Antagonist_Incubation->Shifted_CRC Analysis_Functional Calculate pA2 (Schild Analysis) Shifted_CRC->Analysis_Functional

Experimental Workflow for In Vitro Antagonist Characterization.

Experimental Protocols

A detailed understanding of the methodologies is crucial for the interpretation and replication of efficacy data. Below are summaries of key experimental protocols.

Radioligand Binding Assay

This assay determines the affinity of an antagonist for the 5-HT₄ receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation:

    • Tissues (e.g., guinea pig striatum or cells expressing the 5-HT₄ receptor) are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined.

  • Competitive Binding Incubation:

    • A constant concentration of a high-affinity 5-HT₄ receptor radioligand (e.g., [³H]-GR113808) is incubated with the membrane preparation.

    • Varying concentrations of the unlabeled antagonist (e.g., this compound) are added to compete for binding to the receptor.

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

In Vitro Functional Assay (e.g., Guinea Pig Ileum Contraction)

This assay measures the ability of an antagonist to inhibit the physiological response induced by a 5-HT₄ agonist.

  • Tissue Preparation:

    • A segment of the guinea pig ileum is isolated and placed in an oxygenated physiological salt solution (e.g., Krebs solution).

    • The longitudinal muscle with the myenteric plexus attached is prepared and mounted in an organ bath under a specific resting tension.

  • Agonist Concentration-Response Curve:

    • A cumulative concentration-response curve is generated by adding increasing concentrations of a 5-HT₄ agonist (e.g., serotonin) to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation:

    • The tissue is washed to remove the agonist and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined equilibration period (e.g., 30-60 minutes).

  • Shifted Concentration-Response Curve:

    • In the continued presence of the antagonist, a second agonist concentration-response curve is generated. A competitive antagonist will cause a rightward shift of this curve without depressing the maximum response.

  • Data Analysis:

    • The magnitude of the rightward shift is quantified as the dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist).

    • The pA₂ value is determined using a Schild plot, which plots the log of (dose ratio - 1) against the negative log of the antagonist concentration.

In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)

This in vivo assay assesses the effect of a 5-HT₄ antagonist on gastrointestinal transit time in rodents.

  • Animal Preparation:

    • Rodents (e.g., rats or mice) are fasted overnight with free access to water to ensure an empty gastrointestinal tract.

  • Drug Administration:

    • The 5-HT₄ antagonist (e.g., this compound) or vehicle is administered at a specific time point before the start of the test, typically via subcutaneous or intraperitoneal injection.

  • Charcoal Meal Administration:

    • A non-absorbable marker, typically a suspension of charcoal in a vehicle like gum acacia, is administered orally via gavage.

  • Measurement of Transit:

    • After a predetermined period, the animals are euthanized.

    • The small intestine is carefully dissected from the pyloric sphincter to the cecum.

    • The total length of the small intestine and the distance traveled by the charcoal meal are measured.

  • Data Analysis:

    • The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

    • The transit percentage in the drug-treated group is compared to the vehicle-treated control group to determine the inhibitory effect of the antagonist. A significant decrease in transit indicates an inhibitory effect on gastrointestinal motility.[7]

References

A Comparative Guide to SDZ 205-557 and Novel 5-HT4 Receptor Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological properties of the established 5-HT4 receptor antagonist, SDZ 205-557, with a selection of novel 5-HT4 receptor ligands. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of binding affinities, functional potencies, and selectivity profiles to aid in the selection of appropriate research tools and to inform the development of new therapeutics targeting the 5-HT4 receptor.

Introduction to 5-HT4 Receptor Ligands

The 5-hydroxytryptamine-4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a key modulator of various physiological processes, including gastrointestinal motility and cognitive function.[1] Consequently, ligands that interact with this receptor are of significant interest for treating conditions such as chronic constipation and Alzheimer's disease.[2][3] this compound is a well-characterized antagonist with affinity for both 5-HT3 and 5-HT4 receptors.[4] In recent years, a variety of novel 5-HT4 receptor ligands with improved selectivity and diverse pharmacological profiles have been developed. This guide aims to provide a comparative analysis of this compound against these newer agents.

Comparative Pharmacological Data

The following tables summarize the quantitative data for this compound and a selection of novel 5-HT4 receptor antagonists and agonists. Data from various experimental systems are presented to provide a broad perspective on their pharmacological profiles.

Table 1: 5-HT4 Receptor Antagonists - Comparative Affinity and Potency
LigandpA2pKBpKiKi (nM)Experimental ModelReference
This compound 7.5Guinea-pig hippocampus (adenylyl cyclase assay)[4]
7.3Rat oesophagus (functional assay)[4]
7.4Guinea pig ileum (functional assay)[5]
GR 113808 9.3Rat oesophagus (functional assay)[6]
9.43Human colonic muscle[7]
8.8Human right atrium[8]
0.15Cloned human 5-HT4 receptors[7]
SB 204070 10.8Guinea-pig distal colon (functional assay)[9][10]

pA2 and pKB values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi and Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor.

Table 2: Novel 5-HT4 Receptor Agonists - Comparative Affinity and Potency
LigandpKiKi (nM)pEC50EC50 (nM)Intrinsic ActivityExperimental ModelReference
Prucalopride 8.6 (5-HT4a)HighHuman 5-HT4a receptors[11]
8.1 (5-HT4b)HighHuman 5-HT4b receptors[11]
Velusetrag (TD-5108) HighHuman 5-HT4 receptors[3][12]
Naronapride (ATI-7505) Full/Partial5-HT4 receptors[13]
RS 67333 8.78.40.5 (Partial)Guinea-pig striatum / Rat oesophagus[14]

pEC50 and EC50 values represent the negative logarithm of the molar concentration and the molar concentration of an agonist that produces 50% of the maximal possible effect, respectively. Intrinsic activity is a measure of the maximal effect of an agonist in comparison to the endogenous ligand.

Selectivity Profiles

A critical aspect of a ligand's utility is its selectivity for the target receptor over other receptors.

  • This compound : Exhibits significant affinity for both 5-HT3 and 5-HT4 receptors, making it a non-selective antagonist in this context.[4]

  • GR 113808 : Demonstrates high selectivity for the 5-HT4 receptor, with over 300-fold greater affinity compared to 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors.[7]

  • SB 204070 : Shows exceptional selectivity, with over 5000-fold greater affinity for the 5-HT4 receptor compared to a wide range of other serotonin, dopamine, adrenergic, and GABA receptors.[9]

  • Prucalopride : A highly selective 5-HT4 receptor agonist with high affinity.[2][11][15]

  • Velusetrag : A potent and highly selective 5-HT4 receptor agonist.[3][12]

  • Naronapride : A highly selective 5-HT4 receptor agonist.[13]

  • RS 67333 : A potent and selective partial agonist at 5-HT4 receptors, although it also shows affinity for sigma-1 and sigma-2 binding sites.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of the 5-HT4 receptor and a general workflow for the comparative evaluation of novel ligands.

5-HT4_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane 5HT4R 5-HT4 Receptor Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist 5-HT4 Agonist Agonist->5HT4R Activates Antagonist This compound / Novel Antagonist Antagonist->5HT4R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neurotransmitter release, gene transcription) PKA->Cellular_Response Phosphorylates targets

Figure 1: 5-HT4 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo / In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Data Comparative Data Analysis vs. This compound Binding->Data Functional cAMP Accumulation Assay (Determine EC50 / IC50, Intrinsic Activity) Tissue Isolated Tissue Functional Assays (e.g., guinea pig ileum) (Determine pA2) Functional->Tissue Functional->Data Selectivity Selectivity Screening (Binding to other receptors) Selectivity->Data Animal In Vivo Models (e.g., GI motility, cognition) Tissue->Animal Tissue->Data Animal->Data Ligand Novel 5-HT4 Ligand Ligand->Binding Ligand->Functional Ligand->Selectivity

References

Replicating Published Findings: A Comparative Guide to SDZ 205-557

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SDZ 205-557's performance against other 5-HT receptor antagonists, supported by experimental data from published literature. Detailed methodologies for key experiments are presented to facilitate the replication of these findings.

This compound is a chemical compound that functions as a competitive antagonist at both 5-HT4 and 5-HT3 serotonin receptors.[1] This dual antagonism allows it to modulate various physiological processes, including gastrointestinal motility and neurotransmission, making it a valuable tool in pharmacological research.[1] This guide summarizes its in vitro and in vivo effects in comparison to other well-established 5-HT receptor antagonists.

Quantitative Comparison of 5-HT Receptor Antagonists

The following table summarizes the binding affinities (pKi) and functional potencies (pA2) of this compound and other selected 5-HT receptor antagonists from various preclinical studies. Higher pKi and pA2 values indicate greater affinity and potency, respectively.

CompoundReceptor Target(s)pKi / pA2Species/TissueReference
This compound 5-HT4 / 5-HT3pA2: 7.5 (5-HT4)Guinea-pig hippocampus[2]
pA2: 7.3 (5-HT4)Rat oesophagus[2]
Affinity: 6.2 (5-HT3)Guinea-pig ileum[2]
Affinity: 6.9 (5-HT3)NG108-15 cells ([3H]-quipazine binding)[2]
Ondansetron5-HT3--[3][4]
Tropisetron5-HT3 / 5-HT4-Micropig (in vivo)[2]
GR 1138085-HT4--[3][5]
GR 1254875-HT4--[5]
SB 2040705-HT4--[3]
Ketanserin5-HT2A--
DAU 62855-HT4pA2: 6.3-[6]

Note: The presented data are drawn from various preclinical studies and may not be directly comparable due to differing experimental conditions.[7]

Key Experimental Protocols

To facilitate the replication of published findings, detailed methodologies for common assays used to characterize 5-HT receptor antagonists are provided below.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Prepare membranes from cells or tissues endogenously expressing or recombinantly overexpressing the 5-HT4 receptor.[5]

2. Competitive Binding Incubation:

  • Incubate the membrane preparation with a radiolabeled ligand with known high affinity for the 5-HT4 receptor (e.g., [3H]GR113808).[5]

  • Perform the incubation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).[5]

3. Separation and Counting:

  • Separate the bound and free radioligand via rapid filtration.[5]

  • Quantify the amount of radioactivity bound to the membranes using liquid scintillation counting.[5]

4. Data Analysis:

  • Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50).[5]

  • Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Functional Assay (Isolated Tissue)

This assay measures the ability of an antagonist to block a physiological response induced by a 5-HT4 agonist.

1. Tissue Preparation:

  • Mount isolated tissue preparations, such as strips of guinea pig ileum or rat oesophagus, in an organ bath containing a physiological salt solution (e.g., Krebs solution).[2][6][8] Maintain at a constant temperature and provide oxygenation.[5]

2. Agonist-Induced Response:

  • Add a 5-HT4 agonist (e.g., 5-HT, Cisapride) to the bath to induce a measurable response, such as muscle contraction or relaxation.[5][6]

3. Antagonist Incubation:

  • Pre-incubate the tissue with the 5-HT4 antagonist (e.g., this compound) for a defined period.[5]

4. Challenge with Agonist:

  • Generate a cumulative concentration-response curve for the agonist in the presence of the antagonist.[5]

5. Data Analysis:

  • Calculate the antagonist's affinity (pA2 value) by analyzing the rightward shift in the agonist concentration-response curve using a Schild plot analysis.[5]

Visualizing Signaling Pathways and Workflows

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor, a Gs protein-coupled receptor, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase.[1] this compound acts as a competitive antagonist, blocking the binding of serotonin (5-HT) and thereby inhibiting this downstream signaling.

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Receptor 5-HT4 Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP Serotonin Serotonin (5-HT) Serotonin->Receptor Binds & Activates SDZ205557 This compound SDZ205557->Receptor Binds & Blocks cAMP cAMP ATP->cAMP Converted by PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: 5-HT4 Receptor Signaling Pathway and Antagonism by this compound.

Experimental Workflow for pA2 Determination

The following diagram illustrates a typical workflow for determining the pA2 value of a competitive antagonist like this compound in a functional isolated tissue assay.

G cluster_workflow Experimental Workflow: pA2 Determination A Tissue Preparation (e.g., Guinea Pig Ileum) B Mount in Organ Bath A->B C Generate Control Agonist Concentration-Response Curve B->C D Incubate with this compound (Fixed Concentration) C->D E Generate Agonist Concentration-Response Curve in presence of Antagonist D->E F Repeat steps D & E with different Antagonist Concentrations E->F G Schild Plot Analysis F->G H Determine pA2 Value G->H

Caption: Workflow for Determining the pA2 Value of a 5-HT4 Antagonist.

References

A Comparative Guide: SDZ 205-557 Versus Ketanserin in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, particularly in the study of smooth muscle physiology and pathophysiology, the choice of selective antagonists is paramount for elucidating the roles of specific receptor systems. This guide provides a detailed comparison of two frequently utilized serotonergic antagonists, SDZ 205-557 and ketanserin, with a focus on their application in smooth muscle contraction studies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, experimental data, and relevant protocols.

Overview and Mechanism of Action

This compound is primarily characterized as a selective antagonist of the 5-HT4 receptor .[1][2] In smooth muscle preparations, the activation of 5-HT4 receptors typically leads to relaxation, particularly in tissues like the esophagus and ileum.[1] Therefore, this compound is utilized to investigate and block these relaxant effects. However, it is noteworthy that this compound also exhibits affinity for the 5-HT3 receptor, a ligand-gated ion channel, which can influence its overall pharmacological profile.

Ketanserin , conversely, is a potent and selective antagonist of the 5-HT2A receptor .[3][4][5] The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation in smooth muscle cells predominantly mediates vasoconstriction and contraction of various smooth muscle tissues.[3][5] Beyond its serotonergic activity, ketanserin is also known to possess significant antagonist activity at α1-adrenergic receptors, which contributes to its vasodilatory and antihypertensive effects.[3][6] This dual antagonism is a critical consideration in experimental design and data interpretation.

Comparative Receptor Affinity and Potency

The following tables summarize the quantitative data on the affinity and potency of this compound and ketanserin at their primary and secondary receptor targets. The data is presented as pA2 or pKB values, which are logarithmic measures of antagonist potency. A higher pA2/pKB value indicates greater potency.

Table 1: Potency of this compound in Functional Assays

ReceptorTissue PreparationAgonistpA2 / pKB ValueReference
5-HT4Guinea Pig Ileum5-HT7.4[1]
5-HT4Guinea Pig Ileum5-Methoxytryptamine7.4[1]
5-HT4Rat Esophagus5-HT7.3[1]
5-HT4Human Colon (Circular Muscle)5-HTNo significant effect[7]

Table 2: Potency of Ketanserin in Functional Assays

ReceptorTissue PreparationAgonistpA2 / pKB ValueReference
5-HT2APorcine Proximal Stomach (Longitudinal Muscle)α-Methyl-5-HT8.23[8]
5-HT2ARat Tail Artery5-HT9.19[9]
α1-AdrenergicRat Tail ArteryPhenylephrine7.52[9]

Signaling Pathways

The distinct mechanisms of action of this compound and ketanserin are rooted in the different signaling cascades initiated by their respective target receptors.

cluster_ketanserin Ketanserin Pathway Ketanserin Ketanserin SHT2A 5-HT2A Receptor Ketanserin->SHT2A Blocks Gq11 Gq/11 SHT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release SR->Ca2 Stimulates Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Ketanserin's antagonistic action on the 5-HT2A receptor signaling pathway.

cluster_sdz This compound Pathway SDZ This compound SHT4 5-HT4 Receptor SDZ->SHT4 Blocks Gs Gs SHT4->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inhibit Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inhibit Relaxation Smooth Muscle Relaxation MLCK_inhibit->Relaxation

This compound's antagonistic action on the 5-HT4 receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for in vitro smooth muscle contraction studies. Specific parameters such as tissue type, buffer composition, and data analysis methods should be optimized for each experiment.

Isolated Tissue Bath for Smooth Muscle Contraction

This protocol is suitable for studying the contractile or relaxant responses of isolated smooth muscle strips.

cluster_workflow Isolated Tissue Bath Experimental Workflow start Tissue Dissection and Mounting equilibration Equilibration in Organ Bath start->equilibration precontraction Pre-contraction (for relaxation studies) equilibration->precontraction antagonist Addition of Antagonist (this compound or Ketanserin) precontraction->antagonist agonist Cumulative Addition of Agonist (e.g., 5-HT) antagonist->agonist washout Washout agonist->washout data Data Acquisition and Analysis agonist->data washout->equilibration Repeat for next concentration

A generalized workflow for an isolated tissue bath experiment.

Methodology:

  • Tissue Preparation: Smooth muscle tissue (e.g., aortic rings, tracheal strips, intestinal segments) is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Transducer Attachment: One end of the tissue is fixed, and the other is attached to an isometric force transducer to record changes in tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

  • Viability Check: The viability of the tissue is confirmed by inducing a contraction with a standard agent (e.g., potassium chloride).

  • Antagonist Incubation: The tissue is incubated with the desired concentration of this compound, ketanserin, or vehicle for a predetermined time to allow for receptor binding.

  • Agonist Challenge: A cumulative concentration-response curve to a contractile or relaxant agonist (e.g., serotonin) is generated.

  • Data Analysis: The magnitude of the contraction or relaxation is recorded and analyzed. Antagonist potency is often calculated using a Schild analysis to determine the pA2 value.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A or 5-HT4) are prepared from cultured cells or animal tissues.

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors) in the presence of varying concentrations of the unlabeled competitor drug (this compound or ketanserin).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition binding curve, from which the inhibition constant (Ki) of the competitor drug is calculated. The pKi is the negative logarithm of the Ki.

Summary of Comparison

FeatureThis compoundKetanserin
Primary Target 5-HT4 Receptor Antagonist5-HT2A Receptor Antagonist
Secondary Target(s) 5-HT3 Receptorα1-Adrenergic Receptor
Primary Effect on Smooth Muscle Blocks 5-HT4-mediated relaxationBlocks 5-HT2A-mediated contraction
Potency (pA2/pKB) ~7.3-7.4 at 5-HT4 receptors~8.2-9.2 at 5-HT2A receptors
Clinical Relevance Primarily a research toolUsed as an antihypertensive agent
Key Consideration Affinity for 5-HT3 receptors may influence results.α1-adrenergic blockade contributes to its overall effect.

Conclusion

This compound and ketanserin are valuable pharmacological tools for investigating the role of serotonin in smooth muscle function. Their distinct receptor selectivity dictates their application in experimental settings. This compound is the compound of choice for studying 5-HT4 receptor-mediated smooth muscle relaxation, while ketanserin is the classic antagonist for probing 5-HT2A receptor-mediated contraction. Researchers must consider the secondary receptor affinities of both compounds to ensure accurate interpretation of their experimental findings. The detailed protocols and comparative data presented in this guide are intended to aid in the rational selection and use of these antagonists in smooth muscle contraction studies.

References

Evaluating the Surmountable Antagonism of SDZ 205-557: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the surmountable antagonism of SDZ 205-557 at the 5-hydroxytryptamine-4 (5-HT4) receptor. Through a comparative analysis with other key 5-HT4 receptor antagonists, this document aims to provide an objective overview supported by experimental data to inform research and development in pharmacology and medicinal chemistry.

Executive Summary

This compound is a potent and selective antagonist of the 5-HT4 receptor, also exhibiting affinity for the 5-HT3 receptor.[1][2] Its antagonism at the 5-HT4 receptor is characterized as surmountable, or competitive, meaning it can be overcome by increasing concentrations of an agonist.[3][4][5] This property is a critical consideration in its application as a research tool and a potential therapeutic agent. This guide will delve into the quantitative measures of its antagonism, compare its performance with other notable 5-HT4 antagonists, and provide detailed experimental protocols for its evaluation.

Comparative Antagonist Performance

The efficacy of a competitive antagonist is typically quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. A higher pA2 value indicates greater antagonist potency.

Below is a summary of the antagonistic potencies (pA2 or pKB values) for this compound and other commonly used 5-HT4 receptor antagonists, compiled from various in vitro studies. It is important to note that direct comparisons should be made with caution due to variations in experimental tissues and conditions across different studies.

AntagonistpA2 / pKB ValueTissue/PreparationAgonistReference
This compound 7.4Guinea Pig Ileum5-HT, 5-MeOT[5]
7.5Guinea Pig Hippocampus5-CT[4]
7.3Rat Oesophagus5-HT[4]
7.0Rat Ileum5-HT[6]
GR 1138088.95Rat Ileum5-HT[6]
8.9Human Colon5-HT[7]
Tropisetron (ICS 205-930)6.2Guinea Pig Ileum (5-HT3)[4]
6.09Rat Ileum5-HT[6]
DAU 62856.32Human Colon5-HT[7]

Experimental Protocols

The characterization of this compound as a surmountable antagonist relies on established pharmacological assays. The following are detailed methodologies for key experiments.

Schild Analysis in Isolated Guinea Pig Ileum

This functional assay determines the competitive nature and potency of an antagonist by measuring its effect on agonist-induced tissue contraction.

Materials:

  • Male guinea pig

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • Carbogen gas (95% O2, 5% CO2)

  • 5-HT4 receptor agonist (e.g., 5-HT, 5-Methoxytryptamine)

  • This compound

  • Organ bath with an isotonic transducer

Procedure:

  • A segment of the distal ileum is isolated from a humanely euthanized guinea pig and longitudinal muscle-myenteric plexus (LMMP) strips are prepared.

  • The tissue is mounted in an organ bath containing Krebs solution at 37°C and continuously gassed with carbogen.

  • An initial tension of 1g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • A cumulative concentration-response curve to the 5-HT4 agonist is established to determine the baseline response.

  • The tissue is washed to baseline and then incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

  • In the presence of this compound, a second cumulative concentration-response curve for the agonist is generated.

  • Steps 5 and 6 are repeated with increasing concentrations of this compound.

  • The dose-ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity (1.0), and the x-intercept provides the pA2 value.

Radioligand Binding Assay

This assay directly measures the affinity of the antagonist for the 5-HT4 receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes from a source expressing 5-HT4 receptors (e.g., guinea pig striatum, transfected cell lines).

  • Radiolabeled 5-HT4 antagonist (e.g., [3H]GR113808).

  • This compound and other test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are prepared by homogenization and centrifugation.

  • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled reference antagonist.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in the second messenger cyclic AMP (cAMP), a hallmark of 5-HT4 receptor activation.

Materials:

  • Cells stably expressing the human 5-HT4 receptor.

  • 5-HT4 receptor agonist.

  • This compound.

  • Cell culture medium and stimulation buffer.

  • Phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cells are seeded in a multi-well plate and cultured overnight.

  • The cells are pre-incubated with varying concentrations of this compound in a stimulation buffer containing a PDE inhibitor.

  • A fixed concentration of the 5-HT4 agonist (typically the EC80) is added to stimulate the cells.

  • After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

  • The ability of this compound to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.

Visualizing Pathways and Workflows

To better understand the mechanisms and experimental designs, the following diagrams are provided.

G cluster_membrane Cell Membrane Receptor 5-HT4 Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist 5-HT (Agonist) Agonist->Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->Receptor Competitively Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: 5-HT4 Receptor Signaling Pathway and the Point of Antagonism by this compound.

G start Start: Isolate Guinea Pig Ileum prep Prepare Longitudinal Muscle-Myenteric Plexus (LMMP) Strips start->prep mount Mount Strips in Organ Bath prep->mount equilibrate Equilibrate Under Tension (e.g., 1g) for 60-90 min mount->equilibrate agonist_curve1 Generate Cumulative Agonist Concentration- Response Curve (Baseline) equilibrate->agonist_curve1 wash1 Wash Tissue agonist_curve1->wash1 incubate_antagonist Incubate with this compound wash1->incubate_antagonist agonist_curve2 Generate Cumulative Agonist Concentration- Response Curve (in presence of Antagonist) incubate_antagonist->agonist_curve2 repeat_wash Repeat with Different Antagonist Concentrations agonist_curve2->repeat_wash analyze Analyze Data: Construct Schild Plot repeat_wash->analyze end Determine pA2 Value analyze->end

Caption: Experimental Workflow for Schild Analysis of this compound in Guinea Pig Ileum.

Conclusion

The available evidence strongly supports the characterization of this compound as a potent and surmountable antagonist at the 5-HT4 receptor. Its competitive mechanism of action, as demonstrated by Schild analysis in various tissues, makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the 5-HT4 receptor. When compared to other antagonists, its potency is notable, although direct comparisons require standardized experimental conditions. The detailed protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound and other potential 5-HT4 receptor modulators.

References

Comparative Analysis of SDZ 205-557 Across Diverse Tissue Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SDZ 205-557's Pharmacological Profile

This guide provides a comprehensive comparative analysis of this compound, a notable antagonist of 5-HT3 and 5-HT4 receptors. Its performance across various tissue preparations is detailed, supported by experimental data, to inform research and development in pharmacology and medicinal chemistry.

Quantitative Performance Analysis

The pharmacological activity of this compound has been characterized in several tissues, primarily focusing on its antagonist properties at 5-HT3 and 5-HT4 receptors. The following table summarizes the key quantitative data from functional and binding assays.

Tissue PreparationReceptor TargetAssay TypeParameterValueSpecies
Guinea Pig Ileum5-HT4Functional AssaypA27.4Guinea Pig
Guinea Pig Ileum5-HT3Functional AssaypA26.2Guinea Pig
Guinea Pig Hippocampus5-HT4Functional Assay (Adenylyl Cyclase Stimulation)pA27.5Guinea Pig
Rat Oesophagus5-HT4Functional Assay (Relaxation)pA27.3Rat
NG108-15 Cells5-HT3Binding Assay ([3H]-quipazine)Affinity (pKi)6.9-
Anesthetized Micropig5-HT4In vivo (Tachycardia)Half-life of inhibition23 minMicropig
Human Jejunum Mucosa5-HT4Functional Assay (Chloride Secretion)-Concentration-dependent inhibitionHuman

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to characterize the pharmacological activity of 5-HT receptor antagonists.

Radioligand Binding Assays

These assays are employed to determine the affinity of a compound for a specific receptor.

  • Tissue/Cell Preparation: Membranes are prepared from tissues or cells that endogenously express or have been engineered to overexpress the target receptor (e.g., 5-HT4 receptor).

  • Radioligand Incubation: A radiolabeled ligand with a known high affinity for the target receptor (e.g., [3H]GR113808 for 5-HT4 receptors) is incubated with the membrane preparation.

  • Competitive Binding: The incubation is carried out in the presence of various concentrations of the unlabeled antagonist being tested (this compound).

  • Separation and Counting: The bound and free radioligand are separated using rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Functional Assays in Isolated Tissues

Functional assays measure the ability of an antagonist to block the physiological response induced by a receptor agonist.

  • Tissue Preparation: Isolated tissue preparations, such as strips of guinea pig ileum or rat oesophagus, are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature, and oxygenated.[1]

  • Agonist-Induced Response: A 5-HT4 agonist (e.g., 5-HT) is added to the bath to induce a measurable response, such as muscle contraction or relaxation.[2][3]

  • Antagonist Incubation: The tissue is pre-incubated with the 5-HT4 antagonist (this compound) for a specific period.[1]

  • Challenge with Agonist: A cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Data Analysis: The degree of the rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the antagonist's affinity (pA2 value) using a Schild plot analysis.[1][4]

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

5-HT4_Receptor_Signaling_Pathway cluster_cell Cell Membrane 5-HT4_Receptor 5-HT4 Receptor G_Protein Gs Protein 5-HT4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to Serotonin Serotonin (5-HT) (Agonist) Serotonin->5-HT4_Receptor Binds and Activates SDZ_205_557 This compound (Antagonist) SDZ_205_557->5-HT4_Receptor Blocks Binding

Caption: 5-HT4 receptor signaling and antagonist action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Tissue_Prep Tissue/Cell Membrane Preparation Binding_Assay Radioligand Binding Assay (Determine Ki) Tissue_Prep->Binding_Assay Functional_Assay Isolated Tissue Functional Assay (Determine pA2) Tissue_Prep->Functional_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Animal_Model Animal Model Selection (e.g., Micropig) Drug_Admin This compound Administration Animal_Model->Drug_Admin Response_Measure Measure Physiological Response (e.g., Tachycardia) Drug_Admin->Response_Measure Response_Measure->Data_Analysis Conclusion Conclusion on Tissue-Specific Performance Data_Analysis->Conclusion

Caption: Workflow for 5-HT4 antagonist evaluation.

Comparative Discussion

This compound demonstrates antagonist activity at both 5-HT3 and 5-HT4 receptors, with a generally higher affinity for the 5-HT4 receptor in the tissues studied.[4] For instance, in the guinea pig ileum, its potency at 5-HT4 receptors (pA2 = 7.4) is greater than at 5-HT3 receptors (pA2 = 6.2).[2][4] This selectivity is an important consideration for its use as an experimental tool.

The antagonist effects of this compound have been consistently observed across different species, including guinea pig, rat, and micropig, as well as in human tissue.[4][5] The pA2 values for 5-HT4 antagonism are comparable in guinea pig hippocampus (7.5) and rat oesophagus (7.3), suggesting a similar pharmacological profile in these preparations.[4]

In vivo studies in the micropig revealed a relatively short duration of action for this compound, with a half-life of inhibition of 23 minutes for 5-HT4-mediated tachycardia.[4] This pharmacokinetic property may influence its suitability for certain in vivo experimental designs.

In human jejunal mucosa, this compound has been shown to produce a concentration-dependent inhibition of serotonin-induced chloride secretion, confirming its antagonist activity at 5-HT4 receptors in human gastrointestinal tissue.[5]

References

Justification for Using SDZ 205-557 Over Other Serotonin Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SDZ 205-557 with other commonly used serotonin antagonists. The following sections detail its receptor binding profile, functional activity, and underlying signaling pathways, supported by experimental data and protocols to justify its selection in specific research contexts.

Executive Summary

This compound is a potent and selective antagonist of the serotonin 5-HT4 receptor, also exhibiting significant affinity for the 5-HT3 receptor. Its utility in research is underscored by its distinct selectivity profile compared to other antagonists. While not exclusively selective for a single receptor subtype, its dual action and well-characterized affinities make it a valuable tool for investigating the physiological and pathological roles of 5-HT3 and 5-HT4 receptors. This guide presents data to assist researchers in determining if this compound is the optimal choice for their experimental needs.

Data Presentation: Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (as pKi or pA2 values) of this compound and other selected serotonin antagonists across various serotonin receptor subtypes. Higher values indicate greater affinity.

Antagonist5-HT35-HT45-HT1A5-HT1B5-HT2A5-HT2CNotes
This compound 6.2 - 6.9[1]7.3 - 7.5[1]< 5.6[2]< 5.6[2]< 5.6[2]-Also shows low affinity for α1, α2, opiate (μ), muscarinic, nicotine, and histamine H1 receptors.[2]
Tropisetron High Affinity[3][4]Weak Antagonist[2]----Also a potent partial agonist at α7 nicotinic receptors.[5]
GR 113808 6.0[6]9.0 - 9.7[6]Low AffinityLow AffinityLow AffinityLow AffinityHighly selective for 5-HT4 receptors.[6]
Ondansetron High Affinity[7]Low Affinity[7]Low AffinityBindsBinds-Also binds to 5-HT1B, 5-HT1C, α1 adrenergic, and μ-opioid receptors.[7]
Ketanserin ---Binds[8]High Affinity[9]Binds[10]Prototypical 5-HT2A antagonist.[9]

pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Justification for Use

The primary justification for selecting this compound lies in its potent antagonism at the 5-HT4 receptor, coupled with a known affinity for the 5-HT3 receptor. This profile is particularly advantageous in studies aiming to:

  • Investigate the combined roles of 5-HT3 and 5-HT4 receptors: In systems where both receptor subtypes are expressed and may contribute to a physiological response, this compound can be used to probe their collective involvement.

  • Characterize 5-HT4 receptor function: In preparations where 5-HT3 receptors are absent or their contribution can be pharmacologically or genetically excluded, this compound serves as a potent and selective 5-HT4 antagonist.[2] Its surmountable antagonism makes it suitable for classical pharmacological analyses like Schild plots.[2]

  • Differentiate from highly selective antagonists: When compared to the highly selective 5-HT4 antagonist GR 113808, any differing effects of this compound can be attributed to its action on 5-HT3 receptors.

However, researchers should be cautious of its short duration of action in vivo, which may necessitate specific experimental designs to maintain effective concentrations.[1]

Signaling Pathways

To understand the functional consequences of receptor antagonism, it is crucial to consider the distinct signaling mechanisms of the 5-HT3 and 5-HT4 receptors.

5-HT3_Receptor_Signaling cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) na_ca_influx Na+ / Ca2+ Influx receptor->na_ca_influx Opens Channel serotonin Serotonin (5-HT) serotonin->receptor Binds depolarization Membrane Depolarization na_ca_influx->depolarization cellular_response Fast Excitatory Neurotransmission depolarization->cellular_response sdz This compound sdz->receptor Antagonizes

5-HT3 Receptor Signaling Pathway

5-HT4_Receptor_Signaling cluster_membrane Cell Membrane receptor 5-HT4 Receptor (GPCR) g_protein Gs receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Effects pka->cellular_response Phosphorylates Targets sdz This compound sdz->receptor Antagonizes

5-HT4 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare serotonin antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human serotonin receptor of interest (e.g., HEK293 cells expressing 5-HT4 receptors).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-GR113808 for 5-HT4 receptors), and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Contractility Assay (Schild Analysis)

This functional assay is used to determine the potency (pA2 value) and nature of antagonism of a compound on 5-HT4 receptor-mediated smooth muscle relaxation.

1. Tissue Preparation:

  • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

  • Clean the ileal segment and mount it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Apply a resting tension to the tissue and allow it to equilibrate.

2. Experimental Procedure:

  • Induce a sustained contraction of the ileum using an appropriate agent (e.g., carbachol).

  • Once the contraction is stable, cumulatively add a 5-HT4 receptor agonist (e.g., serotonin) to generate a concentration-response curve for relaxation.

  • Wash the tissue to restore the baseline tension.

  • Introduce a fixed concentration of the antagonist (e.g., this compound) into the organ bath and allow it to incubate with the tissue.

  • Repeat the cumulative addition of the 5-HT4 agonist to generate a second concentration-response curve in the presence of the antagonist.

  • Repeat this process with increasing concentrations of the antagonist.

3. Data Analysis (Schild Plot):

  • For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

  • For a competitive antagonist, the data should yield a linear plot with a slope not significantly different from 1.

  • The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency.

Conclusion

This compound is a valuable pharmacological tool for the study of serotonin receptors, particularly the 5-HT4 subtype. Its well-defined affinities for both 5-HT3 and 5-HT4 receptors, combined with its low affinity for a range of other receptors, provide a distinct profile that can be exploited in various experimental paradigms. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision about the suitability of this compound for their specific research questions, ultimately leading to more precise and interpretable results in the complex field of serotonergic neurotransmission.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for SDZ 205-557

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds like SDZ 205-557, a 5-HT3 and 5-HT4 receptor antagonist, is paramount for ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for this compound, alongside relevant safety protocols and experimental information.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step toward safe handling and disposal.

PropertyValue
IUPAC Name 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride
Molecular Formula C₁₄H₂₂Cl₂N₂O₃
Molecular Weight 337.25 g/mol
CAS Number 1197334-02-3

Proper Disposal Procedures

While specific institutional and local regulations must always be followed, the following step-by-step process provides a general framework for the safe disposal of this compound. This compound should be treated as hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure the following minimum PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated this compound powder, as well as materials contaminated with the solid (e.g., weighing paper, contaminated gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound hydrochloride," and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage of Waste

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Keep containers sealed when not in use to prevent the release of dust or vapors.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with accurate information about the waste, including the chemical name and quantity.

  • Follow all institutional procedures for waste manifest documentation.

Emergency Spill Procedures In the event of a spill:

  • Evacuate: If the spill is large or the substance becomes airborne, evacuate the immediate area.

  • Alert: Inform your supervisor and the institutional EHS department immediately.

  • Contain: If it is safe to do so, prevent the spread of the powder or liquid using appropriate absorbent materials for liquids or by carefully covering a solid spill.

  • Clean-up: Follow the specific spill clean-up procedures provided by your institution. All materials used for clean-up must also be disposed of as hazardous waste.

Experimental Protocols

This compound is utilized in various experimental settings to investigate the role of 5-HT4 receptors. Below are summaries of common experimental protocols.

In Vivo Microdialysis for Dopamine Release in Rats

  • Objective: To assess the effect of this compound on dopamine release.

  • Methodology:

    • Rats are anesthetized and a microdialysis probe is stereotaxically implanted into the striatum.

    • The probe is perfused with an artificial cerebrospinal fluid (aCSF).

    • After a stabilization period, baseline dialysate samples are collected.

    • This compound (e.g., 100 µM) is administered, often to antagonize the effects of a 5-HT4 agonist.

    • Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography (HPLC).[1]

Gastrointestinal Transit Study in Rodents

  • Objective: To evaluate the impact of this compound on gastrointestinal motility.

  • Methodology:

    • Rodents are fasted overnight with free access to water.

    • This compound or a vehicle is administered at a predetermined time before the start of the measurement.

    • A charcoal meal (e.g., 5% charcoal in 10% gum arabic) is administered orally.[1]

    • After a specific time, the animals are euthanized, and the small intestine is carefully excised.

    • The total length of the small intestine and the distance traveled by the charcoal meal are measured.

    • Intestinal transit is calculated as a percentage of the total length.[1]

Signaling Pathway

This compound acts as an antagonist at 5-HT4 receptors. Understanding the signaling pathway of these receptors provides context for its mechanism of action. 5-HT4 receptors are Gs-protein coupled receptors that, upon activation by serotonin, initiate a cascade of intracellular events.

G cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to serotonin Serotonin serotonin->receptor Activates sdz This compound sdz->receptor Blocks pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene Gene Expression creb->gene Regulates

Caption: 5-HT4 Receptor Signaling Pathway and the Antagonistic Action of this compound.

This document serves as a foundational guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive information.

References

Essential Safety and Handling Protocols for SDZ 205-557

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with SDZ 205-557, a comprehensive understanding of safety and handling procedures is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational handling, and disposal of this compound hydrochloride.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound hydrochloride to minimize exposure and ensure personal safety.[1]

PPE CategorySpecificationPurpose
Eye Protection Eyeshields or safety glassesTo protect eyes from potential splashes or dust particles of the compound.
Hand Protection Chemical-resistant glovesTo prevent skin contact with the substance.
Respiratory Protection Type N95 (US) or Type P1 (EN143) respirator filterTo protect against inhalation of dust or aerosols.[1]

Operational Handling and Storage

Handling:

  • Ventilation: Use in a well-ventilated area to minimize inhalation of dust or fumes.

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.

  • Aerosol and Dust Formation: Avoid generating dust or aerosols during handling.

Storage:

  • Temperature: Store at room temperature.[1]

  • Conditions: Keep in a desiccated environment to prevent degradation.[1]

Emergency Procedures

In the event of exposure, the following first aid measures should be taken:

  • After Inhalation: Move the individual to fresh air.

  • After Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • After Ingestion: Rinse mouth with water.

Disposal Plan

Proper disposal of this compound hydrochloride is crucial to prevent environmental contamination. All disposal methods must comply with local, state, and federal regulations. It is recommended to dispose of the substance and its container through a licensed disposal company.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Gloves, Eyeshields, Respirator) prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area handle_weigh Weigh this compound prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste (Chemical and Contaminated Materials) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

No detailed experimental protocols for the handling of this compound were found in the provided search results. The information is primarily from safety data sheets, which focus on safety and handling rather than experimental procedures. Researchers should develop specific protocols based on their experimental design while adhering to the safety guidelines outlined in this document.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SDZ 205-557
Reactant of Route 2
Reactant of Route 2
SDZ 205-557

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。